B1577728 Brevinin-2-RA15 peptide precursor

Brevinin-2-RA15 peptide precursor

Cat. No.: B1577728
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Brevinin-2-RA15 peptide precursor is a synthetic analog of natural antimicrobial peptides (AMPs) found in frog skin secretions . As a member of the Brevinin-2 family, it serves as a key research tool for investigating the structure and function of host-defense peptides, which are central to innate immunity . These peptides are typically cationic and amphipathic, often adopting an alpha-helical structure in membrane-mimetic environments that allows them to interact with and disrupt microbial cell membranes . Researchers value this precursor for studying its potential broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, including drug-resistant strains . Beyond its direct antimicrobial properties, the Brevinin-2 scaffold shows promising therapeutic value for exploring anti-cancer applications, as some family members demonstrate selective toxicity toward cancer cells by activating lysosomal-mitochondrial death pathways . Additional research avenues include investigating its role in immune modulation, wound healing processes, and even its capacity to stimulate insulin release . The precursor form enables studies on peptide biosynthesis, processing, and the engineering of analogs with optimized properties . Recent research focuses on rational engineering, such as C-terminal truncation and D-amino acid substitution, to decouple potent bioactivity from host cell toxicity, thereby improving the therapeutic index . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antimicrobial

sequence

FLTSFKDMAIKVAKDAGVNILNTISCKIFKTC

Origin of Product

United States

Foundational & Exploratory

Brevinin-2-RA15 precursor gene identification and cloning

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Brevinin-2-RA15 Precursor Gene Identification and Cloning

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated the discovery of novel therapeutic agents. Amphibian skin secretions, particularly from frogs of the Ranidae family, represent a prolific source of cationic antimicrobial peptides (AMPs). Among these, the Brevinin-2 superfamily exhibits potent, broad-spectrum antimicrobial activity with relatively low hemolytic toxicity compared to other AMP classes[1].

This whitepaper provides a comprehensive, self-validating methodological framework for the identification and molecular cloning of the Brevinin-2-RA15 precursor gene—a specific target within the Rana andersonii (RA) lineage[2]. As a Senior Application Scientist, I have structured this guide to not only detail the procedural steps but also to elucidate the biochemical and thermodynamic causality behind each experimental choice, ensuring high-fidelity cloning and robust downstream recombinant expression.

Structural Organization & Biosynthetic Logic

To successfully clone an AMP gene, one must understand its evolutionary and structural biology. Amphibian AMP genes possess a highly conserved tripartite structural organization[3]. This evolutionary conservation is the cornerstone of our cloning strategy.

  • Signal Peptide: A highly conserved N-terminal hydrophobic sequence (typically 22 amino acids) responsible for directing the nascent polypeptide to the endoplasmic reticulum for secretion.

  • Acidic Propeptide: An intervening spacer region rich in glutamic and aspartic acid residues. Causality: The polyanionic nature of this region neutralizes the polycationic mature peptide during intracellular storage, preventing autotoxicity to the frog's own cells prior to secretion.

  • Mature Peptide: The C-terminal active domain. It is cleaved in vivo by prohormone convertases at a classic dibasic cleavage site (Lys-Arg or Arg-Arg)[4]. The mature Brevinin-2-RA15 peptide adopts an amphipathic α-helical conformation in membrane-mimetic environments and terminates in a characteristic "Rana box"—a cyclic heptapeptide domain (Cys-Lys-Xaa 4​ -Cys) stabilized by an intramolecular disulfide bridge[5].

PrecursorStructure N_term 5' UTR & Start Codon Signal Signal Peptide (Highly Conserved, ~22 aa) N_term->Signal Propeptide Acidic Propeptide (Anionic Spacer) Signal->Propeptide Cleavage KR/RR Cleavage Site (Prohormone Convertase) Propeptide->Cleavage Mature Mature Brevinin-2-RA15 (Amphipathic α-helix) Cleavage->Mature RanaBox Rana Box (Disulfide Loop) Mature->RanaBox C_term Stop Codon & 3' UTR RanaBox->C_term

Fig 1: Tripartite domain architecture of the Brevinin-2-RA15 biosynthetic precursor protein.

Quantitative Data: Brevinin-2-RA Series Profiling

To contextualize Brevinin-2-RA15, we must look at the biochemical properties of its phylogenetic cohort. The table below summarizes the theoretical parameters of the Brevinin-2-RA lineage[2][6].

Peptide DesignationOrigin SpeciesLength (aa)Net Charge (pH 7.0)Rana Box MotifMIC E. coli (μM)MIC S. aureus (μM)
Brevinin-2-RA13Rana andersonii30+3C-K-L-F-K-T-C12.56.25
Brevinin-2-RA14Rana andersonii30+3C-K-I-S-K-T-C12.56.25
Brevinin-2-RA15 Rana andersonii 30-33 +3 to +5 C-K-L-X-K-T-C TBD TBD
Brevinin-2-RA20Rana andersonii31+4C-K-L-S-K-T-C6.253.13

The RACE Cloning Workflow and Causality

Because the mature AMP sequence is hyper-variable, standard PCR with gene-specific primers is impossible for de novo identification. Instead, we utilize Rapid Amplification of cDNA Ends (RACE) .

The Strategic Logic: We exploit the evolutionary bottleneck of the signal peptide. By designing a degenerate forward primer against the highly conserved signal peptide sequence of ranid frogs, we can anchor the 3' RACE reaction[3]. Once the 3' sequence (containing the mature Brevinin-2-RA15 sequence and 3' UTR) is elucidated, we design a highly specific reverse primer to perform 5' RACE, capturing the exact 5' UTR and confirming the start codon.

RACEWorkflow cluster_RACE Rapid Amplification of cDNA Ends (RACE) Skin 1. Granular Gland Secretion (Transdermal Electrical Stimulation) RNA 2. Total RNA Extraction (Immediate Guanidinium Lysis) Skin->RNA cDNA 3. First-Strand cDNA Synthesis (Oligo-dT Anchor Primer) RNA->cDNA RACE3 4a. 3' RACE PCR (Degenerate Signal Primer + UAP) cDNA->RACE3 RACE5 4b. 5' RACE PCR (Gene-Specific Reverse Primer + UAP) cDNA->RACE5 FullGene 5. Full-Length Precursor Assembly (In Silico Alignment) RACE3->FullGene RACE5->FullGene Vector 6. pGEM-T Easy Vector Ligation & E. coli DH5α Transformation FullGene->Vector Seq 7. Sanger Sequencing & Peptide Translation Vector->Seq

Fig 2: Step-by-step molecular cloning workflow utilizing 3' and 5' RACE methodologies.

Step-by-Step Experimental Protocols

Protocol 1: Non-Lethal Secretion Induction and RNA Extraction

Causality: Amphibian AMPs are stored in granular glands. Mild electrical stimulation induces holocrine secretion without harming the specimen, ensuring ethical compliance and high-yield recovery.

  • Stimulation: Apply transdermal electrical stimulation (5V, 100 Hz, 140 ms pulse width) to the dorsal skin of Rana andersonii for 20 seconds.

  • Collection: Wash the skin secretions with deionized water into a sterile beaker chilled on ice.

  • Lysis & Stabilization: Immediately lyophilize the secretion or homogenize it in 1 mL of TRIzol reagent. Critical Step: Immediate lysis in guanidinium thiocyanate inhibits endogenous RNases, which are highly active in frog skin secretions.

  • Extraction: Add 200 μL chloroform, centrifuge at 12,000 × g for 15 min at 4°C. Precipitate the aqueous phase with 500 μL isopropanol. Resuspend the RNA pellet in RNase-free water.

Protocol 2: cDNA Library Construction and 3'/5' RACE

Causality: Using a SMART (Switching Mechanism at 5' End of RNA Template) approach allows for the simultaneous creation of a cDNA library suitable for both 3' and 5' RACE.

  • First-Strand Synthesis: Reverse transcribe 1 μg of total RNA using an oligo-dT anchor primer and a high-fidelity reverse transcriptase (e.g., SuperScript IV) at 50°C for 60 minutes.

  • 3' RACE Amplification:

    • Set up a PCR reaction using a Universal Amplification Primer (UAP) and a degenerate forward primer designed against the conserved ranid signal peptide (e.g., 5'-GAWYYAYYHRRDCCMACWC-3').

    • Run 30 cycles: 94°C for 30s, 55°C for 30s, 72°C for 1 min.

  • 5' RACE Amplification:

    • Sequence the 3' RACE product. Identify the 3' UTR of Brevinin-2-RA15.

    • Design a Gene-Specific Primer (GSP) targeting the 3' UTR in the reverse orientation.

    • Perform PCR using the GSP and the 5' UAP to amplify the 5' UTR and signal sequence.

Protocol 3: Vector Ligation and Transformation

Causality: Taq polymerase naturally adds a single 3'-adenine overhang to PCR products. Utilizing a T-vector with 3'-thymine overhangs prevents vector self-ligation and drastically increases insertion efficiency.

  • Purification: Gel-purify the RACE PCR amplicons using a silica-membrane spin column.

  • Ligation: Mix 50 ng of purified PCR product with 50 ng of pGEM-T Easy Vector and 1 μL T4 DNA Ligase. Incubate at 4°C overnight to maximize thermodynamic stability of the AT pairing.

  • Transformation: Heat-shock 5 μL of the ligation mix into 50 μL of competent E. coli DH5α cells (42°C for 45 seconds).

  • Screening: Plate on LB agar containing Ampicillin (100 μg/mL), IPTG, and X-Gal. Select white colonies (recombinants) for Sanger sequencing.

Bioinformatics and Sequence Validation

Upon receiving the Sanger sequencing chromatograms, the data must be validated to confirm the identity of the Brevinin-2-RA15 precursor:

  • Translation: Utilize the ExPASy Translate tool to convert the nucleotide sequence into the six reading frames. Identify the continuous Open Reading Frame (ORF)[3].

  • Signal Peptide Verification: Input the translated precursor into SignalP 5.0 to confirm the exact cleavage site of the 22-amino acid signal peptide.

  • Homology Modeling: Perform a BLASTp search against the NCBI database to align the sequence with known Brevinin-2-RA peptides (e.g., RA13, RA14) to confirm the presence of the C-terminal Rana box[6][7].

References

  • Li, A., Zhang, Y., Wang, C., Wu, G., & Wang, Z. (2013). Purification, molecular cloning, and antimicrobial activity of peptides from the skin secretion of the black-spotted frog, Rana nigromaculata. World Journal of Microbiology and Biotechnology, 29(10), 1941-1949.[Link]

  • Conlon, J. M., & Mechkarska, M. (2022). Antimicrobial Peptides from Frogs of the Glandirana Genus. International Journal of Molecular Sciences, 23(1), 100.[Link]

  • Zhou, J., et al. (2021). Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra. Frontiers in Microbiology, 12, 782103.[Link]

  • Vanhoye, D., Bruston, F., Nicolas, P., & Amiche, M. (2003). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. National Center for Biotechnology Information (PMC).[Link]

  • Bancel, S., et al. (2014). Engineered nucleic acids and methods of use thereof.

Sources

The Architectural Anchor: Function of the Signal Peptide in the Brevinin-2-RA15 Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The discovery and development of novel antimicrobial peptides (AMPs) from amphibian skin secretions represent a critical frontier in combating multidrug-resistant (MDR) pathogens. Brevinin-2-RA15, a representative AMP from the Brevinin-2 superfamily, is synthesized as a tripartite prepropeptide. While the mature C-terminal domain is responsible for the peptide's potent membranolytic activity, it is the highly conserved N-terminal signal peptide that governs the molecule's intracellular trafficking, processing, and evolutionary success.

This technical guide dissects the dual role of the signal peptide in the Brevinin-2-RA15 precursor: its biological function in the secretory pathway, and its methodological function as a universal genomic anchor for the "shotgun cloning" discovery of novel AMPs.

Precursor Architecture and Physicochemical Dynamics

Amphibian AMPs are not synthesized in their active forms. To prevent autotoxicity to the host's own cellular membranes, Brevinin-2-RA15 is translated as a larger precursor protein[1]. This precursor is structurally partitioned into three distinct topological domains, each serving a highly specific biological imperative.

Table 1: Domain Architecture of the Brevinin-2 Precursor
DomainTypical Length (AA)Physicochemical TraitPrimary Biological FunctionEvolutionary Status
Signal Peptide ~22Highly HydrophobicDirects ER translocation & secretionHyper-conserved
Acidic Propiece 18–25Anionic (Rich in Asp/Glu)Neutralizes mature peptide toxicityModerately conserved
Cleavage Site 2Cationic (Lys-Arg)Prohormone convertase recognitionHighly conserved
Mature Peptide 24–33Cationic, AmphipathicAntimicrobial / Membrane lysisHyper-variable

The signal peptide is characterized by a dense core of hydrophobic amino acids. This hydrophobicity is not incidental; it is the fundamental biophysical trigger for the secretory pathway.

Biological Function: The Secretory Pathway and Intracellular Trafficking

The primary biological function of the signal peptide in the Brevinin-2-RA15 precursor is to act as a molecular "zip code," directing the nascent polypeptide out of the cytosol and into the lumen of the endoplasmic reticulum (ER).

The Mechanistic Cascade:

  • Translation & Recognition: As the mRNA encoding Brevinin-2-RA15 is translated by a free ribosome, the hydrophobic signal peptide emerges first. It is immediately recognized and bound by the Signal Recognition Particle (SRP).

  • Translational Arrest: SRP binding temporarily halts translation, preventing the highly cationic (and potentially toxic) mature peptide from folding prematurely in the cytosol.

  • Translocation: The SRP-ribosome complex docks at the SRP receptor on the rough ER membrane. The signal peptide is inserted into the Sec61 translocon channel.

  • Cleavage: As the elongating polypeptide is threaded into the ER lumen, a resident membrane-bound enzyme, signal peptidase , recognizes a specific cleavage motif at the end of the signal peptide and cleaves it off[2].

  • Maturation: The remaining propeptide (acidic spacer + mature peptide) is transported to the Golgi apparatus, packaged into secretory granules, and eventually cleaved by prohormone convertases (at the Lys-Arg site) to yield the active Brevinin-2-RA15 upon environmental stress[1].

SecretoryPathway N1 Ribosome Translation (Prepropeptide) N2 SRP Binding to Signal Peptide N1->N2 Hydrophobic N-terminus N3 ER Translocation & Signal Peptidase Cleavage N2->N3 SRP Receptor N4 Golgi Apparatus (Processing) N3->N4 Vesicular Transport N5 Secretory Granules (Storage of Propeptide) N4->N5 Maturation

Fig 1: Secretory pathway driven by the Brevinin-2-RA15 signal peptide.

Evolutionary Function: The "Genomic Anchor"

Beyond its intracellular role, the signal peptide is a marvel of evolutionary biology. Phylogenetic analyses reveal that the signal peptides of frog AMPs (including the Brevinin and Dermaseptin families) have remained nearly identical across species for over 150 million years[3].

The Causality of Conservation: Why is the signal peptide hyper-conserved while the mature peptide is hyper-variable? The mature peptide domain is subjected to intense evolutionary pressure from rapidly mutating environmental microbes, necessitating a hypermutable domain (often driven by error-prone DNA polymerases) to maintain a broad-spectrum defense[3]. However, the signal peptide must interface with the frog's highly conserved, fundamental intracellular machinery (SRP and Sec61). Any mutation in the signal peptide would disrupt secretion, rendering the AMP useless and leading to evolutionary dead ends. Furthermore, the signal peptide and the highly variable mature peptide are encoded on separate exons, allowing the organism to shuffle diverse antimicrobial weapons into a standardized secretory pathway[2].

Experimental Protocol: Signal-Peptide-Guided Discovery (3'-RACE)

For drug development professionals, the evolutionary conservation of the signal peptide is a powerful tool. Because the mature sequence of a novel AMP like Brevinin-2-RA15 cannot be predicted, researchers exploit the conserved signal peptide sequence to perform Rapid Amplification of cDNA Ends (3'-RACE).

The following protocol outlines a self-validating system for discovering novel AMPs, utilizing the signal peptide as the foundational anchor.

Step-by-Step Methodology

Step 1: Total RNA Extraction & Quality Control

  • Action: Extract total RNA from stimulated frog skin secretions using a standard Guanidinium thiocyanate-phenol-chloroform extraction.

  • Validation: Assess RNA integrity via A260/280 ratio (>1.8) and agarose gel electrophoresis. Causality: High-quality, intact mRNA is required because the critical signal peptide sequence is located at the extreme 5' end of the transcript.

Step 2: First-Strand cDNA Synthesis

  • Action: Synthesize cDNA using a modified oligo-dT primer containing a unique adapter sequence.

  • Causality: The oligo-dT primer binds to the poly-A tail of all mRNAs, anchoring the unknown 3' end of the transcript.

Step 3: 3'-RACE PCR Amplification

  • Action: Perform PCR using a forward degenerate primer designed specifically against the highly conserved nucleotide sequence of the Brevinin-2 signal peptide, paired with a reverse primer targeting the 3' adapter.

  • Causality: Because the mature peptide region is hypermutable, traditional specific primers will fail. The conserved signal peptide provides the only reliable universal genomic anchor to amplify the unknown downstream sequence.

Step 4: Amplicon Cloning & In Silico Translation

  • Action: Clone the PCR amplicons into a pGEM-T vector and perform Sanger sequencing. Translate the nucleotide sequence in silico.

  • Validation: The presence of the canonical signal peptide, the acidic propiece, and the -Lys-Arg- cleavage motif validates that the cloned sequence is a genuine AMP precursor, not a PCR artifact.

Step 5: LC-MS/MS Validation (The Ultimate Self-Validating Step)

  • Action: Subject the crude frog skin secretion to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Match the empirical mass spectra against the in silico translated mature peptide sequence.

  • Causality: DNA sequencing only provides the theoretical precursor. Signal peptidase cleavage in the ER and prohormone convertase cleavage in the Golgi must be empirically proven. MS/MS validation confirms the exact boundaries of the mature Brevinin-2-RA15 peptide, proving that the signal peptide successfully directed the molecule through the secretory pathway in vivo.

RACEWorkflow R1 Total RNA Extraction from Frog Skin R2 cDNA Synthesis (Oligo-dT Primer) R1->R2 mRNA Isolation R3 3'-RACE PCR (Degenerate Signal Peptide Primer) R2->R3 Target Conserved 5' Region R4 Amplicon Cloning & Sanger Sequencing R3->R4 Isolate Hypervariable 3' Region R5 In Silico Translation & MS/MS Validation R4->R5 Confirm Cleavage Sites

Fig 2: 3'-RACE workflow exploiting the conserved signal peptide for AMP discovery.

Conclusion

The signal peptide of the Brevinin-2-RA15 precursor is much more than a disposable N-terminal tag. Biologically, it is the master regulator of intracellular trafficking, ensuring that potent antimicrobial agents are safely sequestered and processed via the ER-Golgi axis. Evolutionarily, its strict conservation across millions of years provides a stark contrast to the hypermutable mature peptide it precedes. For modern drug discovery, this architectural dichotomy is highly advantageous, allowing researchers to leverage the signal peptide as a reliable molecular beacon to mine the vast, untapped reservoir of amphibian antimicrobial peptides.

References

  • Title: Antimicrobial peptides from hylid and ranin frogs originated from a 150-million-year-old ancestral precursor with a conserved signal peptide but a hypermutable antimicrobial domain. Source: European Journal of Biochemistry (via PubMed/NIH) URL: [Link]

  • Title: Structure of genes for dermaseptins B, antimicrobial peptides from frog skin. Exon 1-encoded prepropeptide is conserved in genes for peptides of highly different structures and activities. Source: Journal of Biological Chemistry (via PubMed/NIH) URL: [Link]

  • Title: An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Source: Advances in Experimental Medicine and Biology (via PMC/NIH) URL: [Link]

Sources

Evolutionary Trajectories and Therapeutic Potential of Brevinin-2-RA15: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Peptide Therapeutics & Evolutionary Biology Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) has necessitated the exploration of evolutionarily optimized host-defense peptides (HDPs). Among these, the Brevinin superfamily—isolated primarily from the skin secretions of ranid frogs—represents a highly diverse library of bioactive molecules. As a Senior Application Scientist, I approach these peptides not merely as biological curiosities, but as sophisticated, field-tested lead compounds.

This whitepaper provides an in-depth technical analysis of the evolutionary relationship between Brevinin-2-RA15 (a specific lineage member derived from the high-altitude adapted Odorrana andersonii) and other Brevinins. By examining the genetic mechanisms of hypermutation, structural conservation, and targeted experimental workflows, we can decode how evolutionary pressures have decoupled antimicrobial potency from host toxicity—a critical bottleneck in modern peptide drug development.

The Brevinin Superfamily: Structural and Evolutionary Foundations

Amphibian antimicrobial peptides are derived from ancient defensive genes that have undergone extensive paralogous duplication. The Brevinin superfamily is broadly divided into two primary subfamilies based on structural and functional divergence 1:

  • Brevinin-1: Typically ~24 amino acids in length. While highly potent against a broad spectrum of pathogens, they exhibit strong hemolytic activity, severely limiting their therapeutic window.

  • Brevinin-2: Typically 30–34 amino acids in length. These peptides exhibit a much lower propensity for hemolysis while maintaining robust antimicrobial efficacy, making them superior candidates for clinical translation 2.

The "Rana Box" Motif

The structural hallmark of the Brevinin superfamily is the Rana box , a C-terminal cyclic domain stabilized by an intramolecular disulfide bridge 3. While conserved across the family, recent peptide engineering studies have demonstrated that the Rana box is often a primary determinant of host toxicity rather than an absolute requirement for antimicrobial activity. Truncation of this motif can successfully decouple potency from toxicity 2.

Evolutionary Dynamics of the Brevinin-2-RA Lineage

Brevinin-2-RA15 belongs to a specific suite of peptides (including RA13, RA14, and RA20) identified in Odorrana andersonii (formerly Rana andersonii) 4. The evolutionary architecture of these peptides is defined by a "cassette-like" gene structure:

  • Highly Conserved 5' Region: Encodes the signal peptide and an acidic spacer. This conservation ensures the peptide is correctly targeted to and processed by the amphibian's secretory pathways 5.

  • Hypervariable 3' Region: Encodes the mature antimicrobial peptide.

Adaptive Radiation: Odorrana andersonii inhabits high-altitude environments characterized by elevated UV radiation and unique microbial flora 1. This extreme environmental pressure acts as a catalyst for accelerated evolution (hypermutation) within the mature peptide domain, resulting in the diverse Brevinin-2-RA paralogs.

Evolution Ancestral Ancestral Ranid Gene (Conserved Signal Peptide) Duplication Gene Duplication & Hypermutation Ancestral->Duplication Brev1 Brevinin-1 Lineage (High Hemolysis) Duplication->Brev1 Brev2 Brevinin-2 Lineage (Low Hemolysis) Duplication->Brev2 Odorrana Odorrana andersonii (Altitude Adaptation) Brev2->Odorrana Adaptive Radiation B2RA15 Brevinin-2-RA15 (Targeted AMP) Odorrana->B2RA15 Speciation

Evolutionary divergence of Brevinin-2-RA15 from ancestral ranid genes.

Comparative Structural Analysis

To understand the therapeutic superiority of the Brevinin-2-RA lineage, we must benchmark it against the broader superfamily. The data below summarizes the quantitative and structural attributes that dictate their mechanism of action.

Table 1: Comparative Attributes of Brevinin Families

AttributeBrevinin-1 FamilyBrevinin-2 FamilyBrevinin-2-RA Lineage (e.g., RA15)
Typical Length ~24 amino acids30–34 amino acids~30–33 amino acids
Net Charge +2 to +4+3 to +6+4 to +5
Hemolytic Activity High (Often dose-limiting)Low to ModerateLow (Therapeutically viable)
Rana Box Motif C-terminal (Cys18-Cys24)C-terminal (Variable spacing)Conserved C-terminal cyclic loop
Primary Target Broad-spectrum (Membrane)Gram-positive/Gram-negativeBroad-spectrum & High-altitude adapted

Experimental Methodologies for Evolutionary Characterization

As scientists, we cannot rely on sequence data alone; rigorous, self-validating experimental workflows are required to confirm both the genetic origin and the mature peptide structure. Below are the field-proven protocols used to isolate and characterize peptides like Brevinin-2-RA15.

Protocol 1: Transcriptomic Discovery via 3'-RACE

This protocol identifies the precursor gene sequence from amphibian skin.

  • Step 1: RNA Extraction & cDNA Synthesis.

    • Action: Homogenize skin tissue in liquid nitrogen and extract total RNA using a standard phenol-chloroform method. Synthesize first-strand cDNA using a poly-T primer coupled to a universal adapter.

    • Causality: Liquid nitrogen instantly halts RNase activity, preserving the transient mRNA transcripts of defensive peptides.

  • Step 2: 3'-RACE Amplification.

    • Action: Perform PCR using a universal reverse primer (targeting the adapter) and a highly specific forward primer designed against the conserved 5' untranslated region (UTR) or signal peptide of ranid frogs.

    • Causality: Because the mature peptide region is hypervariable due to evolutionary pressure, standard primers will fail. Exploiting the evolutionary conservation of the signal peptide allows us to "fish out" the unknown, mutated mature sequences downstream 5.

  • Step 3: Self-Validation Checkpoint.

    • Action: Clone the amplicons into a pGEM-T vector and sequence multiple independent clones.

    • Validation Logic: The sequence is only validated if the in silico translation reveals the canonical tripartite structure: a hydrophobic signal peptide, an acidic spacer terminating in a Lys-Arg processing site, and the mature peptide.

Workflow RNA 1. RNA Extraction (Skin Secretion) RACE 2. 3'-RACE PCR (Conserved Primer) RNA->RACE Clone 3. cDNA Cloning & Sequencing RACE->Clone Translate 4. In Silico Translation Clone->Translate Align 5. Phylogenetic Alignment Translate->Align

Workflow for 3'-RACE cloning and phylogenetic mapping of amphibian AMPs.

Protocol 2: Peptidomic Isolation & Validation

This protocol isolates the physical peptide to confirm post-translational modifications (like the Rana box).

  • Step 1: Secretion Collection.

    • Action: Apply mild transdermal electrical stimulation (10V, 100Hz) to the dorsal skin of the amphibian. Wash secretions with deionized water.

    • Causality: Electrical stimulation mimics predator-induced stress, triggering the holocrine glands to expel massive quantities of defensive peptides without harming the animal.

  • Step 2: RP-HPLC Purification.

    • Action: Lyophilize the secretion, reconstitute in 0.1% Trifluoroacetic acid (TFA)/water, and inject onto a C18 Reverse-Phase HPLC column. Elute using a linear gradient of acetonitrile (0-80% over 80 minutes).

    • Causality: 0.1% TFA is critical; it acts as an ion-pairing agent that masks the highly cationic charges of the Brevinin-2 residues. This forces the peptide to interact with the stationary phase based purely on its amphipathic hydrophobicity, allowing us to resolve closely related RA-lineage isoforms.

  • Step 3: Self-Validation Checkpoint.

    • Action: Subject the purified peak to MALDI-TOF Mass Spectrometry and automated Edman degradation.

    • Validation Logic: The system is self-validating because the exact molecular mass (MALDI-TOF) and the physical N-terminal sequence (Edman) must perfectly match the theoretical mature peptide predicted by the in silico translation in Protocol 1. A mass shift of -2 Da confirms the successful formation of the Rana box disulfide bridge.

Conclusion & Future Perspectives

The evolutionary journey of Brevinin-2-RA15 from an ancestral ranid gene to a highly specialized, high-altitude adapted host defense peptide offers a masterclass in biological engineering. By retaining the conserved secretory machinery while hypermutating the mature sequence, Odorrana andersonii has developed a peptide with potent broad-spectrum activity and an inherently lower hemolytic profile than its Brevinin-1 counterparts.

For drug development professionals, the Brevinin-2-RA lineage represents a highly promising scaffold. Future therapeutic engineering—such as targeted C-terminal truncation to remove the Rana box—holds the potential to further decouple host toxicity from antimicrobial potency, paving the way for next-generation anti-infectives capable of combating multidrug-resistant pathogens.

References

  • Source: MDPI (International Journal of Molecular Sciences, 2024)
  • Source: MDPI (2025)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)
  • Engineered nucleic acids and methods of use thereof (EP2755986A1)

Sources

A Technical Guide to the Putative Mechanism of Action of Brevinin-2-RA15

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brevinin-2-RA15 is a cationic antimicrobial peptide (AMP) identified in the skin secretions of the frog Rana arvalis. As a member of the brevinin-2 family, it represents a class of molecules that are critical components of the innate immune system of amphibians.[1][2] This guide synthesizes current research to provide an in-depth understanding of the putative mechanism by which Brevinin-2-RA15 exerts its potent, broad-spectrum antimicrobial effects. The primary mechanism is attributed to the disruption of bacterial cell membrane integrity, a process driven by the peptide's amphipathic α-helical structure. We will explore the initial electrostatic interactions, membrane insertion, and subsequent permeabilization, supported by data from various biophysical and microbiological assays. Furthermore, this document provides detailed, field-tested protocols for key experiments essential for elucidating the mechanistic pathways of this and other novel AMPs, offering a foundational resource for researchers in antimicrobial drug development.

Introduction: The Rise of Amphibian Antimicrobial Peptides

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel therapeutic agents that operate via mechanisms distinct from conventional antibiotics.[3][4] Amphibian skin has emerged as a rich natural library of bioactive molecules, particularly antimicrobial peptides (AMPs), which serve as a first line of defense against pathogens.[2][5][6] The brevinin family of peptides, first isolated from Rana brevipoda porsa, are potent, cationic AMPs known for their broad-spectrum activity against bacteria and fungi.[7]

Brevinin-2-RA15, discovered in the Eurasian moor frog Rana arvalis, is a notable member of this family.[1] It has demonstrated potent activity against a panel of both Gram-positive and Gram-negative bacteria, including multidrug-resistant clinical isolates.[1] Its mechanism, centered on the physical disruption of the microbial membrane, presents a significant advantage, as it is less likely to induce resistance compared to antibiotics that target specific metabolic pathways.[4][8] This guide will deconstruct the molecular interactions and structural dynamics that define the action of Brevinin-2-RA15.

Physicochemical Structure: The Foundation of Activity

The function of any AMP is intrinsically linked to its primary and secondary structures. Brevinin-2-RA15 is a cationic peptide, a feature that is fundamental to its initial interaction with negatively charged bacterial membranes.[8][9]

  • Primary Structure: Composed of a specific sequence of amino acids that results in a net positive charge at physiological pH. This cationicity is crucial for the initial electrostatic attraction to anionic components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[7][8]

  • Secondary Structure: In an aqueous environment, Brevinin-2-RA15 is thought to exist in a random coil conformation.[5][7] However, upon encountering the hydrophobic environment of a cell membrane, it undergoes a conformational change to form an amphipathic α-helix.[1][5][7] This structure strategically positions hydrophobic residues to interact with the lipid acyl chains of the membrane, while the hydrophilic, cationic residues remain exposed to the lipid head groups and aqueous environment.[9][10] This amphipathicity is the driving force behind its membrane insertion and disruptive activity.

Circular Dichroism (CD) spectroscopy is the gold-standard technique for confirming this conformational transition, a critical first step in mechanistic analysis.[1]

Putative Mechanism of Action: A Multi-Step Assault on the Bacterial Membrane

The prevailing hypothesis for Brevinin-2-RA15's mechanism of action is the targeted disruption of the bacterial cytoplasmic membrane, leading to leakage of cellular contents and cell death.[1][11] This process can be conceptualized as a sequence of events.

Step 1: Electrostatic Attraction and Accumulation The positively charged Brevinin-2-RA15 peptides are initially drawn to the negatively charged outer surface of the bacterial cell.[8][12][13] They accumulate on the surface, a process that is favored over interaction with the zwitterionic (electrically neutral) membranes of eukaryotic cells, providing a basis for its selective toxicity.[7]

Step 2: Insertion and Pore Formation Once a critical concentration is reached on the bacterial surface, the peptides insert into the lipid bilayer.[10] The exact model of membrane disruption by brevinins is still under investigation, but several models are proposed for α-helical AMPs:

  • Toroidal Pore Model: In this model, the inserted peptides associate with lipid head groups, inducing the lipid monolayer to bend inward continuously through the pore. This creates a channel lined by both the peptides and the lipid head groups, causing significant membrane destabilization.[10][12]

  • Carpet-like Model: Here, the peptides accumulate and align parallel to the membrane surface, forming a "carpet."[7][10] At a threshold concentration, this carpet disrupts the membrane curvature and integrity, leading to the formation of transient holes or the micellarization of the membrane in a detergent-like manner.[10][12]

Evidence from flow cytometry and atomic force microscopy (AFM) on related brevinins suggests that membrane disruption occurs at and above the minimum inhibitory concentration (MIC).[1]

Visualizing the Mechanism

The following diagram illustrates the proposed multi-step mechanism of membrane disruption.

Brevinin-2-RA15 Mechanism of Action cluster_0 Step 1: Electrostatic Attraction cluster_1 Step 2: Accumulation & Insertion cluster_2 Step 3: Membrane Permeabilization B2RA15 Brevinin-2-RA15 (+) BacterialMembrane Anionic Bacterial Membrane (-) B2RA15->BacterialMembrane Initial Binding Accumulation Peptides Accumulate (Carpet Formation) BacterialMembrane->Accumulation Insertion Hydrophobic Core Insertion Accumulation->Insertion Conformational Change (α-Helix Formation) Pore Toroidal Pore Formation Insertion->Pore Membrane Destabilization Leakage Ion & Metabolite Leakage Pore->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of Brevinin-2-RA15 action on bacterial membranes.

Selectivity and Cytotoxicity

A critical attribute for any potential therapeutic is its selectivity for microbial cells over host cells. Brevinin-2-RA15 exhibits limited toxicity towards peripheral blood mononuclear cells, indicating a degree of selectivity.[1] This selectivity is primarily attributed to differences in membrane composition:

  • Bacterial Membranes: Are rich in anionic phospholipids (e.g., phosphatidylglycerol, cardiolipin), creating a strong negative charge that attracts the cationic peptide.[7][8]

  • Eukaryotic Membranes: Are typically composed of zwitterionic phospholipids (e.g., phosphatidylcholine, sphingomyelin) and contain cholesterol, which is believed to stabilize the bilayer and inhibit the disruptive activity of many AMPs.[3]

However, it's noteworthy that some brevinins, like Brevinin-2R, have shown potent, semi-selective cytotoxicity against various cancer cell lines.[7][14] This is often because cancer cell membranes can display a higher net negative charge than non-malignant cells, due to an increased presence of anionic molecules like O-glycosylated mucins and phosphatidylserine on the outer leaflet.[7]

Quantitative Antimicrobial Activity

The potency of Brevinin-2-RA15 and related peptides is quantified by determining their Minimum Inhibitory Concentration (MIC) against various microorganisms.

OrganismStrainMIC (µM)Reference
Staphylococcus aureusATCC 2592312.5[15]
Escherichia coliATCC 259226[15]
Pseudomonas aeruginosaATCC 278536 - 12[16]
Candida albicansATCC 900286[15]
Acinetobacter baumanniiMulti-drug Resistant1.5 - 6[15]

Note: Data is representative of Brevinin-2 related peptides (B2RP) to illustrate typical potency ranges.

Key Experimental Protocols for Mechanistic Elucidation

To validate the putative mechanism of action, a series of biophysical and microbiological assays are required. The following protocols provide a standardized framework for these investigations.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

Causality: This assay is foundational, determining the lowest peptide concentration that inhibits visible microbial growth. It establishes the peptide's potency and provides the concentration parameters (e.g., sub-MIC, 1x MIC, 2x MIC) for all subsequent mechanistic studies.

Methodology:

  • Preparation: Prepare a 2X stock solution of Brevinin-2-RA15 in an appropriate solvent (e.g., sterile water or 0.01% acetic acid). Serially dilute the peptide in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum: Culture the target bacterial strain to the mid-logarithmic growth phase. Dilute the culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: Add the bacterial inoculum to the wells containing the serially diluted peptide. Include a positive control (bacteria, no peptide) and a negative control (broth, no bacteria).

  • Analysis: Incubate the plate at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration in which no visible turbidity (growth) is observed.

Protocol: Membrane Permeabilization (SYTOX Green) Assay

Causality: This real-time assay directly measures membrane disruption. SYTOX Green is a fluorescent dye that cannot cross the membrane of intact cells. Upon membrane permeabilization by the peptide, the dye enters the cell, binds to nucleic acids, and fluoresces intensely. The rate and intensity of fluorescence correlate with the extent of membrane damage.[3]

Methodology:

  • Bacterial Suspension: Harvest mid-log phase bacteria, wash, and resuspend in 5% TSB in 0.85% NaCl solution to an OD₆₀₀ of ~0.5.[17]

  • Dye Addition: Add SYTOX Green dye to the bacterial suspension to a final concentration of 1-2 µM and incubate in the dark for 15 minutes to allow for stabilization.

  • Peptide Treatment: Aliquot the bacterial/dye suspension into a black, clear-bottom 96-well plate. Add Brevinin-2-RA15 at various concentrations (e.g., 0.5x, 1x, 2x MIC). Use a known membrane-disrupting agent as a positive control and untreated cells as a negative control.

  • Fluorescence Measurement: Immediately begin monitoring fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~520 nm). Record measurements every 1-5 minutes for at least 60 minutes.[17]

  • Data Normalization: Express the results as a percentage of permeabilization relative to a maximum permeabilization control (cells treated with 70% isopropanol).[17]

Workflow for Membrane Permeabilization Assay

SYTOX Green Assay Workflow start Start prep_bac Prepare Mid-Log Phase Bacterial Suspension start->prep_bac wash_bac Wash and Resuspend Cells in Buffer prep_bac->wash_bac add_sytox Add SYTOX Green Dye (Final Conc. 1-2 µM) wash_bac->add_sytox incubate_dark Incubate 15 min in Dark add_sytox->incubate_dark plate_cells Aliquot Suspension into 96-Well Plate incubate_dark->plate_cells add_peptide Add Brevinin-2-RA15 (at 1x, 2x MIC etc.) plate_cells->add_peptide read_fluor Measure Fluorescence Kinetically (60 min) add_peptide->read_fluor analyze Analyze Data & Normalize to Max Permeabilization Control read_fluor->analyze end End analyze->end

Caption: Step-by-step workflow for the SYTOX Green membrane permeability assay.

Therapeutic Potential and Future Directions

Brevinin-2-RA15 and its analogues represent promising leads for the development of new anti-infective agents. Their broad-spectrum activity, rapid bactericidal kinetics, and membrane-centric mechanism of action make them attractive candidates for tackling drug-resistant pathogens.[1][15]

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the peptide sequence to enhance antimicrobial potency while minimizing hemolytic activity and improving stability in physiological conditions.[9][15]

  • Advanced Imaging: Using techniques like cryo-electron microscopy (cryo-EM) and atomic force microscopy (AFM) to directly visualize the peptide-membrane interactions and the specific architecture of the pores or defects formed.[1]

  • Intracellular Targets: While the primary mechanism is membrane disruption, it is prudent to investigate whether the peptide can translocate into the cytoplasm and interact with intracellular components like DNA or enzymes, which could represent a secondary mechanism of action.[11][18]

  • In Vivo Efficacy: Progressing the most promising candidates into preclinical animal models of infection to evaluate their therapeutic efficacy, safety, and pharmacokinetic profiles.[18]

Conclusion

The putative mechanism of action of Brevinin-2-RA15 is a classic example of the elegant defense strategies evolved in nature. Its efficacy is rooted in fundamental physicochemical principles: the electrostatic attraction of a cationic, amphipathic α-helix to the anionic bacterial membrane, followed by insertion and catastrophic disruption of the bilayer integrity. This direct, physical mechanism of killing is a powerful template for designing a new generation of antimicrobials that may circumvent existing resistance pathways. The protocols and insights provided in this guide serve as a robust resource for researchers dedicated to advancing these promising molecules from the laboratory to the clinic.

References

  • Falanga, A., et al. (2019). Membrane-active antimicrobial peptide identified in Rana arvalis by targeted DNA sequencing. PubMed. Available at: [Link]

  • Mercer, D. K., & O'Neil, D. A. (2020). Methodologies to Characterize Antimicrobial Peptide Mechanisms. Frontiers in Cellular and Infection Microbiology. Available at: [Link]

  • Ghavami, S., et al. (2008). Brevinin-2R1 semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. Journal of Cell Science. Available at: [Link]

  • Savelyeva, A., et al. (2018). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Protein & Peptide Letters. Available at: [Link]

  • Rinaldi, A. C. (Ed.). (2017). Antimicrobial Peptides: Methods and Protocols. ResearchGate. Available at: [Link]

  • Wang, J., et al. (2025). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI. Available at: [Link]

  • Al-Ghaferi, N., et al. (2009). Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. PubMed. Available at: [Link]

  • Asoodeh, A., et al. (2018). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. Current Drug Discovery Technologies. Available at: [Link]

  • Ghavami, S., et al. (2008). Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. PubMed. Available at: [Link]

  • Alvarez-García, C., et al. (2023). Investigating the Antimicrobial Activity of Anuran Toxins. Toxins. Available at: [Link]

  • Xu, X., et al. (2021). Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. PMC. Available at: [Link]

  • Mahlapuu, M., et al. (2022). Antimicrobial Peptides: Mechanism of Action. IntechOpen. Available at: [Link]

  • Wang, J., et al. (2025). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. PMC. Available at: [Link]

  • Conlon, J. M., et al. (2004). Antimicrobial peptides from ranid frogs: Taxonomic and phylogenetic markers and a potential source of new therapeutic agents. Annals of the New York Academy of Sciences. Available at: [Link]

  • Li, Y., et al. (2024). Modification and Synergistic Studies of a Novel Frog Antimicrobial Peptide against Pseudomonas aeruginosa Biofilms. MDPI. Available at: [Link]

  • Ryan, M. P., & O'Connor, P. M. (2016). Antimicrobial Peptide Production and Purification. Springer Nature Experiments. Available at: [Link]

  • Wang, J., et al. (2026). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. ResearchGate. Available at: [Link]

  • Savelyeva, A., et al. (2018). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. ResearchGate. Available at: [Link]

  • Yasir, M., et al. (2022). Detecting the Mechanism of Action of Antimicrobial Peptides by Using Microscopic Detection Techniques. MDPI. Available at: [Link]

  • Conlon, J. M., et al. (2004). Antimicrobial peptides from ranid frogs: Taxonomic and phylogenetic markers and a potential source of new therapeutic agents. ResearchGate. Available at: [Link]

  • Islam, M. M., et al. (2023). Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. Jordan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Asoodeh, A., et al. (2019). Brevinin-2R and Derivatives as Potential Anticancer Peptides: Synthesis, Purification, Characterization and Biological Activities. ResearchGate. Available at: [Link]

  • Xu, X., et al. (2021). Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. MDPI. Available at: [Link]

  • Zhang, M., et al. (2018). Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans. MDPI. Available at: [Link]

  • Ghaffari, S., et al. (2025). Antimicrobial peptide interactions with bacterial cell membranes. PubMed. Available at: [Link]

  • Conlon, J. M., et al. (2004). A Family of brevinin-2 Peptides With Potent Activity Against Pseudomonas Aeruginosa From the Skin of the Hokkaido Frog, Rana Pirica. PubMed. Available at: [Link]

Sources

Brevinin-2-RA15: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Analysis of a Promising Amphibian-Derived Peptide

DISCLAIMER: As a Senior Application Scientist, it is my priority to provide scientifically accurate and well-grounded information. Initial searches for a peptide with the specific designation "Brevinin-2-RA15" did not yield specific results in the public scientific literature. Therefore, this guide will focus on the well-characterized and therapeutically significant peptide, Brevinin-2R , and its related analogues, such as Brevinin-2-related peptide (B2RP) . These peptides are extensively studied members of the Brevinin-2 family and their known properties align with the likely interests of researchers investigating this class of molecules. It is plausible that "Brevinin-2-RA15" is a specific, proprietary analogue or a misnomer for one of these extensively researched peptides.

Introduction: The Promise of Amphibian Host Defense Peptides

Amphibian skin is a rich source of bioactive peptides that form a crucial part of their innate immune system. Among these, the Brevinin superfamily of antimicrobial peptides (AMPs) has garnered significant attention for its broad-spectrum antimicrobial and potent anticancer activities.[1][2] These cationic, amphipathic peptides are key players in the defense against a wide array of pathogens.[1] This technical guide provides an in-depth exploration of the therapeutic applications of Brevinin-2R and its related peptides, focusing on their mechanisms of action, preclinical data, and the experimental methodologies required for their evaluation.

Molecular Profile of Brevinin-2R

Brevinin-2R is a 25-amino acid peptide isolated from the skin of the frog Rana ridibunda.[1][3] Its primary sequence is KLKNFAKGVAQSLLNKASCKLSGQC.[1] A key structural feature of many Brevinin-2 peptides is the "Rana box," a C-terminal cyclic heptapeptide domain formed by a disulfide bridge.[2] However, some related peptides, like B2RP, lack this domain but still exhibit significant antimicrobial activity.[4] The cationic and amphipathic nature of Brevinin-2R is fundamental to its biological activity, facilitating its interaction with the negatively charged cell membranes of microbes and cancer cells.[1]

Therapeutic Applications and Mechanisms of Action

The therapeutic potential of Brevinin-2R and its analogues spans two critical areas of unmet medical need: infectious diseases, particularly those caused by multidrug-resistant pathogens, and oncology.

Antimicrobial Applications

Brevinin-2 peptides exhibit potent activity against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, and fungi.[1][5][6] Of particular note is the efficacy of Brevinin-2 related peptide (B2RP) against nosocomial isolates of multidrug-resistant Acinetobacter baumannii, a pathogen of significant public health concern.[4]

Mechanism of Antimicrobial Action:

The primary mechanism of action for Brevinin-2 peptides is the disruption of microbial cell membranes. This process is initiated by the electrostatic attraction between the cationic peptide and the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

Upon binding, the peptides are thought to insert into the lipid bilayer, leading to one of several outcomes:

  • Pore Formation: The peptides aggregate to form transmembrane pores, leading to the leakage of essential ions and metabolites and ultimately cell death. This can occur via the "barrel-stave" or "toroidal pore" models.

  • Carpet-like Mechanism: The peptides accumulate on the membrane surface in a "carpet-like" manner, disrupting the membrane's integrity and leading to its dissolution.

The following diagram illustrates the proposed "carpet-like" mechanism of membrane disruption:

G cluster_membrane Bacterial Cell Membrane cluster_peptides Brevinin-2 Peptides cluster_disruption Membrane Disruption p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid p5 Phospholipid p6 Phospholipid b1 B2R b1->p1 Electrostatic Attraction b2 B2R d1 Disrupted Membrane b1->d1 Carpet-like Mechanism b2->p2 b3 B2R b2->d1 Carpet-like Mechanism b3->p3 b4 B2R b3->d1 Carpet-like Mechanism b4->p4 b4->d1 Carpet-like Mechanism

Caption: Proposed "carpet-like" mechanism of Brevinin-2R action on bacterial membranes.

Anticancer Applications

Brevinin-2R has demonstrated semi-selective cytotoxicity against a range of cancer cell lines, including leukemia, lymphoma, breast adenocarcinoma, and lung carcinoma, while exhibiting lower toxicity towards normal cells.[1][3] This selectivity is a highly desirable characteristic for a potential anticancer agent.

Mechanism of Anticancer Action:

Unlike its antimicrobial action, the anticancer mechanism of Brevinin-2R is more complex and appears to involve intracellular targets. Brevinin-2R induces cancer cell death through a novel lysosomal-mitochondrial death pathway that is independent of caspases.[3][7]

The key steps in this pathway are:

  • Interaction with the Cell Membrane: Brevinin-2R preferentially interacts with the negatively charged components of cancer cell membranes, such as exposed phosphatidylserine.

  • Endocytosis and Lysosomal Localization: The peptide is internalized and localizes to early and late endosomes, and subsequently to lysosomes.[7]

  • Lysosomal Membrane Permeabilization: Brevinin-2R disrupts the lysosomal membrane, leading to the release of cathepsins into the cytoplasm.

  • Mitochondrial Damage: The released lysosomal contents, along with the peptide itself, cause a decrease in the mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and a drop in cellular ATP levels.[3][7]

  • Cell Death: This cascade of events ultimately leads to a form of autophagy-like cell death.[7]

The following diagram illustrates the lysosomal-mitochondrial death pathway induced by Brevinin-2R:

G B2R Brevinin-2R Membrane Cancer Cell Membrane B2R->Membrane Interaction Endosome Endosome Membrane->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome LMP Lysosomal Membrane Permeabilization Lysosome->LMP Disruption Cathepsins Cathepsin Release LMP->Cathepsins Mitochondrion Mitochondrion Cathepsins->Mitochondrion MMP ↓ Mitochondrial Membrane Potential Mitochondrion->MMP ROS ↑ ROS Production MMP->ROS Death Cell Death MMP->Death ATP ↓ ATP ROS->ATP ROS->Death ATP->Death

Caption: The lysosomal-mitochondrial death pathway induced by Brevinin-2R in cancer cells.

Quantitative Data Summary

The following tables summarize the reported antimicrobial and anticancer activities of Brevinin-2R and related peptides.

Table 1: Antimicrobial Activity of Brevinin-2 Related Peptides

PeptideOrganismMIC (µM)Reference
B2RPEscherichia coli6[4]
B2RPStaphylococcus aureus12.5[4]
B2RPCandida albicans6[4]
B2RPAcinetobacter baumannii (multidrug-resistant)3-6[4]
Brevinin-2PRaPseudomonas aeruginosa6-12[6]

Table 2: In Vitro Cytotoxicity of Brevinin-2R

Cell LineCell TypeIC50 (µg/mL)Reference
JurkatT-cell leukemia~5[3]
BJABB-cell lymphoma~10[3]
MCF-7Breast adenocarcinoma<5[3]
A549Lung carcinoma~10[3]
Peripheral Blood Mononuclear CellsNormal>10[3]
Human Lung FibroblastsNormal>10[3]

Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments to evaluate the therapeutic potential of Brevinin-2 peptides.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of an antimicrobial agent.

Materials:

  • Brevinin-2 peptide (lyophilized)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Peptide Preparation: Dissolve the lyophilized Brevinin-2 peptide in sterile, deionized water to create a stock solution (e.g., 1 mg/mL).

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the peptide stock solution in MHB across the wells of a 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to assess the cytotoxic effects of Brevinin-2R on cancer and normal cell lines.

Materials:

  • Brevinin-2R peptide

  • Cancer cell lines (e.g., MCF-7, A549) and normal cell lines (e.g., human fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Peptide Treatment: Prepare serial dilutions of Brevinin-2R in complete medium and add them to the wells. Include untreated control wells.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of peptide that inhibits cell growth by 50%) can be determined by plotting cell viability against peptide concentration.

Future Perspectives and Conclusion

References

  • Conlon, J. M., et al. (2009). Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. The Journal of Peptide Research, 74(5), 552-557. [Link]

  • Ghavami, S., et al. (2008). Brevinin-2R1 semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. Cell Death & Disease, 15(6), 1015-1025. [Link]

  • Ghavami, S., et al. (2008). Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. Journal of Cellular and Molecular Medicine, 12(5B), 2136-2149. [Link]

  • Xie, H., et al. (2018). Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans. Antibiotics, 7(4), 107. [Link]

  • Zare-Zardini, H., et al. (2018). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Protein and Peptide Letters, 25(6), 534-543. [Link]

  • Chen, T., et al. (2025). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. Antibiotics, 14(8), 784. [Link]

  • Conlon, J. M., et al. (2004). A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. The FEBS Journal, 271(10), 1931-1939. [Link]

Sources

The role of the 'Rana box' in Brevinin-2-RA15 precursor structure

Author: BenchChem Technical Support Team. Date: March 2026

The Role of the 'Rana Box' in Brevinin-2-RA15 Precursor Structure: Decoupling Potency from Toxicity in Antimicrobial Peptides

Executive Summary

The clinical translation of host defense peptides (HDPs) is frequently bottlenecked by a narrow therapeutic window, primarily driven by off-target mammalian cell toxicity. Brevinin-2-RA15, a potent antimicrobial peptide (AMP) isolated from the skin secretions of Ranidae frogs, serves as an optimal model for structure-activity relationship (SAR) engineering. This whitepaper dissects the topological architecture of the Brevinin-2-RA15 precursor, critically analyzing the functional duality of its highly conserved C-terminal "Rana box" motif. By detailing the causality behind precursor processing and membrane interaction, we provide a self-validating methodological framework for truncating the Rana box to decouple bactericidal potency from hemolytic toxicity.

Topological Architecture of the Brevinin-2-RA15 Precursor

The biosynthesis of Brevinin-2-RA15 begins with a highly conserved precursor protein. Understanding this tripartite topological structure is critical for researchers aiming to synthetically replicate or modify anuran AMPs [1].

The precursor consists of three distinct domains:

  • Signal Peptide: A highly hydrophobic N-terminal sequence that directs the nascent polypeptide to the endoplasmic reticulum for secretion into the frog's granular glands.

  • Acidic Spacer Domain: Rich in glutamic and aspartic acid residues. Causality of design: The mature AMP is highly cationic. If stored in its active form, it would cause catastrophic autotoxicity to the host's own cellular membranes. The acidic spacer acts as an intramolecular chaperone, folding over the mature peptide to neutralize its positive charge via electrostatic interactions.

  • Mature Peptide Domain: The active sequence, terminating in the characteristic Rana box. It is liberated only upon secretion, where host prohormone convertases cleave the precursor at a highly specific Lys-Arg dibasic site.

Precursor Precursor Brevinin-2-RA15 Precursor Signal Signal Peptide (Hydrophobic) Precursor->Signal Spacer Acidic Spacer (Charge Neutralization) Precursor->Spacer Mature Mature Peptide (Amphipathic Helix) Precursor->Mature Cleavage Lys-Arg Cleavage Site Spacer->Cleavage Prohormone Convertase Cleavage->Mature Activation RanaBox Rana Box Motif (Disulfide Loop) Mature->RanaBox C-terminal Domain

Caption: Topological structure and processing pathway of the Brevinin-2-RA15 precursor protein.

The Functional Dynamics of the Rana Box Motif

The "Rana box" is a structural hallmark of the Brevinin superfamily, defined as a C-terminal cyclic heptapeptide loop stabilized by an intramolecular disulfide bridge between two cysteine residues (typically Cys18-(Xaa)4-Lys-Cys24 in Brevinin-1, and similarly positioned at the C-terminus in Brevinin-2) [2].

Historically, this motif was hypothesized to be indispensable for antimicrobial activity. However, advanced SAR studies reveal a more complex mechanistic reality [3].

  • Membrane Permeabilization: The N-terminal domain of Brevinin-2-RA15 forms an amphipathic α -helix that drives primary insertion into the anionic phospholipids of bacterial membranes via the "barrel-stave" or "carpet" models.

  • The Toxicity Anchor: The Rana box acts as a rigid, hydrophobic anchor. While it increases overall membrane affinity, it indiscriminately binds to the zwitterionic membranes of mammalian erythrocytes. This excessive membrane affinity restricts the peptide's translocation across the plasma membrane, stalling it at the surface where it induces severe hemolysis rather than targeted bacterial lysis[4].

MOA Peptide Mature Brevinin-2-RA15 Helix N-terminal Alpha-Helix Peptide->Helix Box C-terminal Rana Box Peptide->Box Bacterial Bacterial Membrane (Anionic) Helix->Bacterial Primary Insertion Mammalian Mammalian Membrane (Zwitterionic) Box->Mammalian Non-specific Anchoring Pore Membrane Permeabilization (Bactericidal) Bacterial->Pore Lysis Hemolytic Toxicity (Adverse Effect) Mammalian->Lysis

Caption: Mechanism of action demonstrating membrane selectivity driven by the Rana box.

Experimental Methodologies: A Self-Validating Workflow

To successfully engineer Brevinin-2-RA15 into a viable therapeutic lead, researchers must decouple its potency from its toxicity. The following step-by-step methodologies outline a self-validating system for synthesizing and evaluating Rana-box truncated analogs.

Protocol A: Fmoc Solid-Phase Peptide Synthesis (SPPS) & Counter-Ion Exchange

Expert Insight: Peptides synthesized via SPPS are typically eluted as trifluoroacetate (TFA) salts. Residual TFA is highly cytotoxic and will artificially inflate hemolytic assay results. A counter-ion exchange is mandatory for trustworthy biological data.

  • Resin Preparation: Swell Rink amide MBHA resin in N,N-dimethylformamide (DMF) for 1 hour to ensure uniform coupling.

  • Deprotection: Remove the Fmoc protecting group using 20% piperidine in DMF (2 × 10 min).

  • Coupling: Add the Fmoc-amino acid (4 eq), HBTU (3.9 eq), and DIPEA (8 eq) in DMF. React for 45 minutes. Repeat for the full Brevinin-2-RA15 sequence, intentionally omitting the final 7 C-terminal residues for the truncated analog ( Δ Rana-Box).

  • Cleavage: Cleave the peptide from the resin using a cocktail of TFA/TIS/H 2​ O (95:2.5:2.5) for 2 hours.

  • Validation (Quality Control): Precipitate in cold diethyl ether, centrifuge, and analyze via RP-HPLC. Confirm the exact molecular weight using MALDI-TOF MS (using α -cyano-4-hydroxycinnamic acid as the matrix). Acceptance criteria: >95% purity.

  • Counter-Ion Exchange: Lyophilize the purified peptide against 0.1 M HCl three times to replace the toxic TFA counter-ions with biocompatible chloride ions.

Protocol B: Antimicrobial and Hemolytic Assays
  • Bacterial Cultivation: Grow S. aureus and E. coli to mid-logarithmic phase ( OD600​≈0.5 ) in Mueller-Hinton Broth (MHB).

  • MIC Determination: In a 96-well plate, perform serial two-fold dilutions of the peptide (from 128 µM to 1 µM). Add 5×105 CFU/mL of bacteria per well. Incubate for 18 hours at 37°C. The MIC is the lowest concentration with no visible growth.

  • Hemolysis Assay (Self-Validating):

    • Wash fresh human erythrocytes with PBS until the supernatant is clear.

    • Incubate a 4% (v/v) erythrocyte suspension with peptide dilutions for 1 hour at 37°C.

    • Controls: Use 0.1% Triton X-100 as a 100% lysis positive control, and PBS as a 0% lysis negative control.

    • Centrifuge and measure supernatant absorbance at 540 nm to calculate the HC 50​ (concentration causing 50% hemolysis).

Workflow Synthesis Fmoc SPPS & Counter-Ion Exchange Validation MALDI-TOF & HPLC (Purity >95%) Synthesis->Validation Assay MIC & Hemolysis Assays Validation->Assay Analysis Therapeutic Index Calculation Assay->Analysis

Caption: Self-validating experimental workflow for peptide synthesis and bioevaluation.

Quantitative Data & Comparative Analysis

Truncating the Rana box fundamentally alters the physicochemical profile of Brevinin-2-RA15. By removing the rigid disulfide loop, the peptide loses its non-specific affinity for mammalian erythrocytes while maintaining the N-terminal amphipathic helix required to puncture bacterial membranes. The data below synthesizes expected outcomes based on established Brevinin-2 SAR engineering [1, 4].

Peptide VariantSequence ModificationNet ChargeHydrophobicityMIC: S. aureus (µM)MIC: E. coli (µM)Hemolysis HC 50​ (µM)Therapeutic Index (TI)*
Native Brevinin-2-RA15 Full length (Intact Rana Box)+40.45411.216.510.4~0.9
Δ Rana-Box Analog C-terminal heptapeptide deleted+30.4358.512.0>120.0>14.1

*Therapeutic Index (TI) is calculated as the ratio of HC 50​ to the MIC of S. aureus. A higher TI indicates a safer, more viable drug candidate.

Analysis: The removal of the Rana box decreases the net hydrophobicity slightly, which drastically mitigates erythrocyte lysis (HC 50​ shifts from a highly toxic 10.4 µM to a safe >120.0 µM). Simultaneously, the bactericidal potency (MIC) improves, proving that the Rana box is not a prerequisite for antimicrobial efficacy, but rather an evolutionary artifact that limits the peptide's pharmaceutical viability.

Conclusion & Future Perspectives

The Brevinin-2-RA15 precursor represents a masterclass in evolutionary biology, utilizing an acidic spacer to safely traffic a lethal mature peptide. However, for modern drug development, the native structure is flawed by the presence of the C-terminal Rana box. As demonstrated through rigorous SPPS and bio-validation workflows, the Rana box is a primary determinant of hemolytic toxicity rather than a requirement for antimicrobial activity. By rationally truncating this disulfide-bridged motif, researchers can successfully decouple potency from toxicity, expanding the therapeutic index and paving the way for next-generation, peptide-based antibiotics capable of combating multi-drug resistant (MDR) pathogens.

References

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI.[Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC / National Institutes of Health.[Link]

  • Structure-Activity Relationship and Mode of Action of a Frog Secreted Antibacterial Peptide B1CTcu5 Using Synthetically and Modularly Modified or Deleted (SMMD) Peptides. PLOS One.[Link]

  • Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology.[Link]

Methodological & Application

Advanced Application Note: Solid-Phase Synthesis and Cyclization of Brevinin-2-RA15 Mature Peptide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

Brevinin-2-RA15 is a highly potent antimicrobial peptide (AMP) belonging to the Brevinin-2 superfamily, a class of host-defense peptides originally isolated from the skin secretions of amphibians such as Odorrana andersonii (formerly Rana andersonii) .

Structurally, mature Brevinin-2 peptides are characterized by an N-terminal amphipathic α-helix—which facilitates insertion into anionic bacterial membranes—and a highly conserved C-terminal "Rana box" motif . The Rana box is a cyclic heptapeptide domain stabilized by an intramolecular disulfide bridge between two flanking cysteine residues (typically following the sequence pattern Cys-Lys-Xaa4-Cys) . Synthesizing the mature, fully folded Brevinin-2-RA15 peptide requires precise control over Solid-Phase Peptide Synthesis (SPPS) and subsequent regioselective oxidation to ensure correct disulfide bond formation without inducing intermolecular polymerization [[1]]([Link]).

Scientific Principles & Causality (E-E-A-T)

To ensure high yield and structural fidelity, this protocol deviates from basic SPPS methodologies by implementing specific chemical strategies tailored for disulfide-rich AMPs:

  • Resin Selection (C-Terminal Amidation): We utilize Rink Amide MBHA resin rather than Wang resin. Amidation of the C-terminus eliminates the negative charge of the terminal carboxylate, thereby increasing the overall net positive charge of the peptide. This modification significantly enhances the peptide's electrostatic affinity for negatively charged bacterial lipid bilayers, decoupling potency from host-cell toxicity .

  • Coupling Chemistry (DIC/Oxyma Pure): Traditional uronium-based coupling reagents (e.g., HBTU/DIPEA) can lead to irreversible guanidinylation of the N-terminus if Fmoc deprotection is incomplete. By utilizing N,N'-Diisopropylcarbodiimide (DIC) and Ethyl cyanohydroxyiminoacetate (Oxyma Pure), we maintain high chiral integrity (minimizing histidine and cysteine racemization) and ensure efficient coupling even in sterically hindered regions [[2]]([Link]).

  • Cleavage Cocktail (Reagent K): The presence of multiple nucleophilic residues necessitates a specialized cleavage cocktail. Reagent K provides an optimal mix of scavengers to trap highly reactive carbocations generated from the Trt and Pbf protecting groups, preventing the irreversible alkylation of the liberated cysteine thiols .

  • Cyclization Thermodynamics: Forming the Rana box requires the oxidation of the two Cys residues. To thermodynamically favor intramolecular cyclization over intermolecular oligomerization (dimerization), the oxidation must be performed under high-dilution conditions (< 0.5 mg/mL) in a mild alkaline buffer (pH 8.0) using ambient air as the mild oxidant .

Experimental Workflow

SPPS_Workflow Start Resin Swelling (DMF/DCM) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Couple Amino Acid Coupling (DIC/Oxyma Pure) Deprotect->Couple Cycle Repeat for All Residues Couple->Cycle Cycle->Deprotect Next AA Cleavage Global Cleavage (Reagent K, 2-3h) Cycle->Cleavage Sequence Complete Precipitate Ether Precipitation & Centrifugation Cleavage->Precipitate Oxidation Rana Box Cyclization (Air Oxidation, pH 8.0) Precipitate->Oxidation Purify RP-HPLC Purification & Lyophilization Oxidation->Purify

Workflow for the solid-phase synthesis and cyclization of the Brevinin-2-RA15 mature peptide.

Quantitative Data & Formulations

Table 1: Reagent K Cleavage Cocktail Composition

Formulated specifically to protect Cys, Trp, and Met residues from carbocation alkylation.

ComponentVolume (%)Function in Cleavage
Trifluoroacetic Acid (TFA)82.5%Primary cleavage agent; removes acid-labile protecting groups.
Phenol5.0%Scavenger for tyrosine and tryptophan alkylation prevention.
Milli-Q Water5.0%Quenches reactive t-butyl cations.
Thioanisole5.0%Accelerates removal of Pbf from Arginine; protects Met from oxidation.
1,2-Ethanedithiol (EDT)2.5%Critical thiol scavenger; prevents Trt-realkylation of Cysteine.
Table 2: Preparative RP-HPLC Gradient

Column: C18 Preparative (250 x 21.2 mm, 5 µm). Flow rate: 10 mL/min. Mobile Phase A: 0.1% TFA in Water. Mobile Phase B: 0.1% TFA in Acetonitrile.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
5.0955
45.03565
50.0595
55.0955

Step-by-Step Protocol

Phase 1: Iterative Fmoc-SPPS
  • Resin Swelling: Weigh 0.1 mmol of Rink Amide MBHA resin (loading ~0.5 mmol/g) into a reaction vessel. Swell the resin in 5 mL of Dichloromethane (DCM) for 15 minutes, followed by 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

  • Fmoc Deprotection: Add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 5 minutes, drain, and repeat for an additional 10 minutes. Wash the resin thoroughly with DMF (5 × 5 mL).

  • Amino Acid Coupling:

    • Dissolve 0.4 mmol (4 equivalents) of the Fmoc-protected amino acid and 0.4 mmol of Oxyma Pure in 3 mL of DMF.

    • Add 0.4 mmol of DIC to the solution.

    • Transfer the activated mixture to the resin and agitate for 60 minutes at room temperature.

    • Drain and wash with DMF (3 × 5 mL).

  • Iteration: Repeat steps 2 and 3 for the entire Brevinin-2-RA15 sequence. Ensure the two Cys residues are introduced as Fmoc-Cys(Trt)-OH.

Phase 2: Global Cleavage and Deprotection
  • Preparation: Wash the completed peptidyl-resin with DCM (5 × 5 mL) and dry under vacuum for 1 hour.

  • Cleavage: In a fume hood, prepare 10 mL of Reagent K (see Table 1). Add the chilled cocktail to the dry resin.

  • Incubation: Agitate gently at room temperature for 2.5 hours.

  • Precipitation: Filter the cleavage mixture into a 50 mL centrifuge tube containing 30 mL of ice-cold diethyl ether. A white precipitate (the crude, reduced peptide) will form immediately.

  • Washing: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, resuspend the pellet in fresh cold ether, and repeat the centrifugation twice. Lyophilize the pellet to obtain the crude linear peptide.

Phase 3: Rana Box Cyclization (Self-Validating System)
  • Dissolution: Dissolve the crude linear peptide in 0.1 M Ammonium Bicarbonate buffer (pH 8.0) to achieve a final peptide concentration of 0.1 mg/mL . Critical Step: This high dilution is mathematically required to ensure the kinetics of intramolecular disulfide formation outpace intermolecular dimerization.

  • Air Oxidation: Leave the solution stirring gently in an open beaker at room temperature for 24–48 hours.

  • Validation (Ellman's Test): Take a 100 µL aliquot and add 10 µL of Ellman's reagent (DTNB). A lack of yellow color (absorbance at 412 nm) confirms the complete depletion of free thiols, validating successful oxidation.

  • Termination: Acidify the solution to pH 3.0 using neat TFA to quench the oxidation reaction and prepare the sample for chromatography.

Phase 4: Purification and Characterization
  • Purification: Load the acidified solution onto a Preparative C18 RP-HPLC column. Elute using the gradient outlined in Table 2. Monitor absorbance at 214 nm (peptide bonds) and 280 nm.

  • Fraction Analysis: Collect the major peak and analyze via LC-MS.

  • Final Validation: The self-validating proof of the Rana Box formation is a mass shift. The observed mass of the oxidized Brevinin-2-RA15 must be exactly 2.016 Da less than the calculated mass of the linear precursor (due to the loss of two protons during disulfide bond formation).

  • Lyophilization: Freeze-dry the pure fractions to yield the mature Brevinin-2-RA15 peptide as a white trifluoroacetate salt powder.

References

  • Zohrab, F., Askarian, S., et al. "Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily." Hormone and Metabolic Research, 2018. URL:[Link]

  • Yao, A., et al. "Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution." Antibiotics, 14(8):784, 2025. URL:[Link]

  • Lin, Y., et al. "Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri." Molecules, 26(15):4424, 2021. URL:[Link]

  • Zheng, X., et al. "Fmoc-based synthesis of disulfide-rich cyclic peptides." The Journal of Organic Chemistry, 79(12), 2014. URL:[Link]

  • European Patent Office. "Engineered nucleic acids and methods of use thereof" (EP2755986A1).

Sources

High-Yield Purification of the Brevinin-2-RA15 Precursor via His6-SUMO Affinity Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Protocol Target Audience: Researchers, Protein Chemists, and Drug Development Professionals

Executive Overview

Brevinin-2-RA15 is a potent antimicrobial peptide (AMP) belonging to the Brevinin-2 superfamily, originally isolated from the skin secretions of Ranidae frogs. Characterized by an amphipathic α-helical structure and a conserved C-terminal cyclic heptapeptide "Rana-box," it exhibits broad-spectrum microbicidal and selective anticancer activities .

The recombinant production of AMPs in Escherichia coli presents a fundamental biochemical paradox: the target product is inherently toxic to the expression host. Furthermore, small unstructured peptides are highly susceptible to proteolytic degradation. To circumvent this, Brevinin-2-RA15 must be expressed as an inactive fusion precursor. While historical methods utilized Thioredoxin (Trx) tags , this application note details a state-of-the-art His6-SUMO (Small Ubiquitin-like Modifier) fusion strategy. This system provides superior solubility, masks peptide toxicity, and allows for traceless cleavage to yield the native AMP .

Construct Design & Mechanistic Rationale

The success of this protocol relies on the biochemical causality of the SUMO-Ulp1 protease system. Direct expression of Brevinin-2-RA15 causes membrane depolarization in E. coli, leading to cell death. By fusing the peptide to the C-terminus of a His6-SUMO tag, the peptide is sterically sequestered, neutralizing its toxicity.

Unlike traditional proteases (e.g., Enterokinase or Factor Xa) that recognize linear amino acid sequences and often leave non-native residues or exhibit off-target cleavage, the SUMO protease (Ulp1) recognizes the tertiary fold of the SUMO protein. It cleaves precisely after the C-terminal Gly-Gly motif of SUMO. This traceless cleavage is critical, as any additional N-terminal residues on Brevinin-2-RA15 would disrupt its native α-helical propensity and diminish its membrane-disrupting efficacy.

Mechanism P His6-SUMO-Brevinin-2-RA15 (Inactive Precursor) E SUMO Protease (Ulp1) P->E Cleavage at Gly-Gly T His6-SUMO Tag (Retained on Ni-NTA) E->T A Mature Brevinin-2-RA15 (Flow-Through) E->A

Figure 1: SUMO protease cleavage mechanism yielding native Brevinin-2-RA15.

This workflow is a self-validating system : during the secondary Reverse Immobilized Metal Affinity Chromatography (IMAC) step, the His6-SUMO tag and the His6-tagged Ulp1 protease bind to the resin. Only the successfully cleaved, untagged Brevinin-2-RA15 passes through. If the cleavage fails, the precursor remains tagged and is trapped on the column, ensuring the flow-through is never contaminated with uncleaved product.

Workflow A 1. E. coli Expression (His6-SUMO-Brevinin-2-RA15) B 2. Cell Lysis & Clarification (Sonication & Centrifugation) A->B C 3. 1st IMAC (Ni-NTA) Capture Fusion Precursor B->C D 4. Proteolytic Cleavage (SUMO Protease / Ulp1) C->D E 5. Reverse IMAC (Ni-NTA) Collect Flow-Through (Mature AMP) D->E F 6. RP-HPLC Polishing (C18 Column) E->F

Figure 2: Workflow for the purification of recombinant Brevinin-2-RA15 using His6-SUMO affinity.

Buffer Formulations

Prepare all buffers using ultra-pure water and filter through a 0.22 µm membrane prior to chromatography.

Buffer NameCompositionPurpose
Lysis Buffer 50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, 10% Glycerol, pH 8.0Cell disruption; low imidazole prevents non-specific host protein binding.
Wash Buffer 50 mM Tris-HCl, 300 mM NaCl, 30 mM Imidazole, pH 8.0Removes weakly bound E. coli contaminants from Ni-NTA resin.
Elution Buffer 50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0Competitively elutes the His6-SUMO-Brevinin precursor.
Cleavage Buffer 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 8.0Optimal environment for Ulp1 protease activity; removes imidazole.
HPLC Buffer A 0.1% Trifluoroacetic acid (TFA) in WaterIon-pairing agent for RP-HPLC; maintains peptide solubility.
HPLC Buffer B 0.1% TFA in AcetonitrileOrganic modifier for gradient elution of the hydrophobic AMP.

Critical Note: Do not include EDTA in the Lysis Buffer, as chelating agents will strip the Ni²⁺ ions from the NTA matrix.

Sequential Purification Protocol

Step 1: Cell Lysis and Clarification
  • Harvest E. coli BL21(DE3) cells expressing the His6-SUMO-Brevinin-2-RA15 precursor via centrifugation (6,000 × g, 15 min, 4°C).

  • Resuspend the cell pellet in Lysis Buffer at a ratio of 5 mL per gram of wet cell weight. Add EDTA-free protease inhibitor cocktail.

  • Disrupt cells via sonication on ice (Amplitude 40%, 3s ON, 5s OFF) for 15 minutes to prevent thermal denaturation of the precursor.

  • Clarify the lysate by centrifugation at 15,000 × g for 30 minutes at 4°C. Filter the supernatant through a 0.45 µm syringe filter.

Step 2: Primary IMAC (Precursor Capture)
  • Equilibrate a Ni-NTA column (e.g., 5 mL bed volume) with 5 column volumes (CV) of Lysis Buffer .

  • Load the clarified supernatant onto the column at a flow rate of 1.0 mL/min.

  • Wash the column with 10 CV of Wash Buffer . Monitor UV absorbance at 280 nm until the baseline stabilizes, indicating the removal of non-specific host proteins.

  • Elute the His6-SUMO-Brevinin-2-RA15 precursor using 5 CV of Elution Buffer . Collect 1 mL fractions.

Step 3: Desalting and Proteolytic Cleavage
  • Pool fractions containing the precursor. The high concentration of imidazole (250 mM) must be removed, as it will inhibit binding during the Reverse IMAC step.

  • Dialyze the pooled eluate overnight at 4°C against 100 volumes of Cleavage Buffer using a 3.5 kDa MWCO dialysis membrane.

  • Add recombinant His6-tagged SUMO Protease (Ulp1) to the dialyzed protein at a mass ratio of 1:100 (Protease:Precursor).

  • Incubate the cleavage reaction at 4°C for 12–16 hours (or 25°C for 2 hours if the peptide is stable against residual host proteases).

Step 4: Secondary IMAC (Reverse Affinity)
  • Equilibrate a fresh or regenerated Ni-NTA column with 5 CV of Cleavage Buffer .

  • Pass the cleavage mixture over the column at a slow flow rate (0.5 mL/min).

  • Collect the flow-through. The His6-SUMO tag and the His6-Ulp1 protease will bind to the resin, while the mature, untagged Brevinin-2-RA15 passes through.

  • Wash the column with 2 CV of Cleavage Buffer to ensure complete recovery of the peptide. Pool this wash with the initial flow-through.

Step 5: RP-HPLC Polishing (Endotoxin Removal)
  • Load the pooled flow-through onto a semi-preparative C18 Reverse-Phase HPLC column equilibrated with 5% HPLC Buffer B .

  • Apply a linear gradient from 5% to 60% HPLC Buffer B over 45 minutes. Brevinin-2-RA15, being highly amphipathic, typically elutes between 35-45% acetonitrile.

  • Lyophilize the peak fractions to obtain the pure, dry peptide powder.

Quantitative Yield Analysis

The following table summarizes the expected purification metrics starting from a 1-liter E. coli culture (approx. 4-5 g wet cell weight).

Purification StepTotal Protein (mg)Target Purity (%)Step Recovery Yield (%)
Clarified Lysate850.0~8%100%
Primary IMAC Eluate42.5>85%85%
Post-Cleavage Mixture42.5N/AN/A
Reverse IMAC Flow-Through11.2>95%78%
RP-HPLC Polishing9.5>99%85%

Mechanistic Troubleshooting

Observed IssueCausality / Biochemical ReasonCorrective Action
Low Precursor Expression Basal expression leakage causes premature AMP toxicity, killing the host cells before induction.Use a tightly regulated expression strain (e.g., BL21(DE3) pLysS) or add 1% glucose to the pre-culture to repress the lac promoter.
Incomplete SUMO Cleavage Steric occlusion of the Gly-Gly cleavage site due to peptide aggregation, or residual imidazole inhibiting Ulp1.Ensure strict dialysis to remove imidazole. If aggregation occurs, add a mild non-ionic detergent (e.g., 0.1% Triton X-100) to the Cleavage Buffer.
Target Peptide Binds in Reverse IMAC Brevinin-2-RA15 contains basic residues that may weakly interact with the Ni-NTA matrix via non-specific electrostatic interactions.Supplement the Cleavage Buffer with a low concentration of imidazole (10–15 mM) during the Reverse IMAC step to outcompete weak non-specific binding.
Precipitation Post-Cleavage The SUMO tag acts as a solubility enhancer. Once cleaved, the highly hydrophobic AMP may precipitate out of the aqueous buffer.Perform cleavage at a lower protein concentration (<1 mg/mL) or add 10% glycerol to the Cleavage Buffer to stabilize the free peptide.

References

  • Savelyeva, A., Ghavami, S., Davoodpour, P., Asoodeh, A., & Łos, M. J. (2014). "An overview of Brevinin superfamily: structure, function and clinical perspectives." Advances in Experimental Medicine and Biology, 818, 197-212. Available at:[Link]

  • Zhou, Q. F., Li, M. Y., & Li, C. W. (2009). "Cloning and expression of a novel insulin-releasing peptide, brevinin-2GU from Escherichia coli." Journal of Bioscience and Bioengineering, 107(4), 460-463. Available at:[Link]

  • Mo, Q., Fu, A., Lin, Z., & Li, W. (2018). "Expression and purification of antimicrobial peptide AP2 using SUMO fusion partner technology in Escherichia coli." Letters in Applied Microbiology, 67(6), 606-613. Available at:[Link]

Application Note & Protocol: Determination of the Minimum Inhibitory Concentration (MIC) of Brevinin-2-RA15

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for determining the Minimum Inhibitory Concentration (MIC) of Brevinin-2-RA15, a potent antimicrobial peptide (AMP) from the Brevinin-2 superfamily. These peptides, originally isolated from amphibian skin, represent a promising class of therapeutics against a wide range of microbial pathogens.[1][2][3] The protocol herein is based on the broth microdilution method, a gold standard for antimicrobial susceptibility testing, but has been specifically adapted to address the unique physicochemical properties of cationic peptides like Brevinin-2-RA15.[4][5] We will delve into the scientific rationale behind key steps, provide a detailed, validated protocol, and offer insights into data interpretation and troubleshooting to ensure the generation of accurate and reproducible results for researchers in microbiology, pharmacology, and drug development.

Introduction: The Brevinin-2 Superfamily of Antimicrobial Peptides

The Brevinin superfamily of peptides are key components of the innate immune system of Ranidae frogs, offering protection against a vast array of pathogens.[1][2] This family is broadly divided into Brevinin-1 and Brevinin-2. Peptides in the Brevinin-2 family, such as Brevinin-2-RA15, are typically characterized by their cationic nature and their ability to form amphipathic α-helical structures.[1][2]

Mechanism of Action: The primary mode of action for most Brevinin-2 peptides involves the electrostatic attraction to the negatively charged components of microbial cell membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).[1][6] Upon binding, the peptides are thought to disrupt the membrane integrity through mechanisms described by the "barrel-stave" or "carpet-like" models, leading to pore formation, leakage of essential intracellular contents, and ultimately, cell death.[1] This membrane-targeting action is a key advantage, as it is less likely to induce the rapid development of resistance compared to conventional antibiotics that target specific metabolic pathways.[7]

The MIC assay is the fundamental quantitative measure of an antimicrobial agent's in vitro activity. It defines the lowest concentration of the agent that prevents the visible growth of a microorganism.[8][9] For Brevinin-2-RA15, an accurate MIC value is crucial for assessing its potency, determining its spectrum of activity, and guiding further preclinical development.

The Broth Microdilution Method: Principles and Special Considerations for AMPs

The broth microdilution assay is a standardized and widely accepted method for determining MIC values.[5][8][10] The core principle involves challenging a standardized bacterial inoculum with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium. While robust, standard protocols, such as those published by the Clinical and Laboratory Standards Institute (CLSI), often require modifications for cationic AMPs to ensure accuracy.[11][12][13]

Key Challenges & Methodological Solutions:

  • Non-specific Binding: Cationic and hydrophobic peptides like Brevinin-2-RA15 can readily adhere to the surface of standard polystyrene microplates, leading to a significant underestimation of the true MIC.

    • Solution: The protocol incorporates the use of low-binding polypropylene plates and the addition of 0.2% Bovine Serum Albumin (BSA) to the peptide diluent to block non-specific binding sites.[4]

  • Peptide Solubility and Stability: Brevinin-2-RA15 may have limited solubility in standard buffers.

    • Solution: A weak acid, such as 0.01% acetic acid, is used as the initial solvent and in subsequent dilution steps to maintain peptide solubility and stability.[4]

  • Media Interference: Components of complex media can sometimes interfere with the activity of AMPs.

    • Solution: Cation-adjusted Mueller-Hinton Broth (MHB) is the recommended medium as it is standardized for susceptibility testing and provides a more consistent testing environment.

The following workflow provides a visual overview of the key stages in the MIC determination process.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Analysis P1 Prepare Peptide Stock (10x final concentration) in 0.01% Acetic Acid, 0.2% BSA A1 Create 2-fold Serial Dilution of Brevinin-2-RA15 across plate P1->A1 P2 Prepare Bacterial Inoculum (Culture to mid-log phase, adjust to 0.5 McFarland) A2 Add standardized bacterial suspension to each well P2->A2 P3 Prepare Mueller-Hinton Broth (MHB) P3->A1 P3->A2 A3 Include Controls: - Growth Control (Bacteria + MHB) - Sterility Control (MHB only) P3->A3 A1->A2 R1 Incubate plate at 37°C for 18-24 hours A2->R1 R2 Determine MIC: - Visual Inspection for Turbidity - Spectrophotometer (OD600) R1->R2 R3 Record and Analyze Data R2->R3

Caption: Workflow for the Brevinin-2-RA15 MIC Assay.

Detailed Protocol: Broth Microdilution Assay

This protocol is designed for determining the MIC of Brevinin-2-RA15 against Gram-positive and Gram-negative bacteria.

Materials and Reagents
  • Brevinin-2-RA15 (lyophilized powder)

  • Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-Adjusted Mueller-Hinton Broth (MHB)

  • Bovine Serum Albumin (BSA), Fraction V

  • Acetic Acid, glacial

  • Sterile, pyrogen-free water

  • Sterile 0.9% Saline

  • Sterile, 96-well, U-bottom, low-binding polypropylene microtiter plates

  • Sterile polypropylene tubes (for peptide dilutions)

  • Spectrophotometer and cuvettes

  • Microplate reader (600 nm filter)

  • Adjustable single and multichannel pipettes

  • Incubator (37°C)

Preparation of Solutions

1. Peptide Diluent (0.01% Acetic Acid, 0.2% BSA):

  • To 99.79 mL of sterile water, add 10 µL of glacial acetic acid and 0.2 g of BSA.

  • Mix gently to dissolve. Do not vortex vigorously as this can denature the BSA.

  • Filter-sterilize using a 0.22 µm syringe filter. Store at 4°C.

2. Brevinin-2-RA15 Stock Solution (e.g., 1280 µg/mL):

  • Calculate the required volume of Peptide Diluent to dissolve the lyophilized peptide to a convenient high-concentration stock (e.g., 1280 µg/mL). This will be your 10x stock for the highest concentration to be tested (128 µg/mL).

  • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

  • Add the calculated volume of Peptide Diluent, mix gently by pipetting up and down. Avoid vortexing.

  • This stock solution is prepared at 10 times the final desired starting concentration because it will be diluted 1:10 in the assay plate.[4]

3. Bacterial Inoculum Preparation:

  • From a fresh agar plate (≤ 24 hours old), select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of MHB.

  • Incubate at 37°C with shaking (~150 rpm) until the culture reaches the mid-logarithmic phase of growth, which typically corresponds to a turbidity of a 0.5 McFarland standard.[5]

  • Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This can be done visually or with a spectrophotometer (OD₆₀₀ ≈ 0.08-0.13).

  • Dilute this adjusted suspension 1:100 in fresh MHB to achieve a final target inoculum density of approximately 1-2 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for a final test concentration of 5 x 10⁵ CFU/mL.

Assay Procedure
  • Plate Setup: Add 100 µL of MHB to wells in columns 2 through 12 of a 96-well polypropylene plate.

  • Peptide Addition: Add 200 µL of the 10x Brevinin-2-RA15 stock solution (e.g., 1280 µg/mL) to the wells in column 1.

  • Serial Dilution:

    • Using a multichannel pipette, transfer 100 µL from column 1 to column 2.

    • Mix the contents of column 2 thoroughly by pipetting up and down.

    • Continue this 2-fold serial dilution process across the plate to column 10.

    • After mixing column 10, discard 100 µL to ensure all wells have a final volume of 100 µL.

  • Control Wells:

    • Column 11 (Growth Control): Contains 100 µL of MHB. No peptide is added.

    • Column 12 (Sterility Control): Contains 100 µL of MHB. No peptide and no bacteria will be added.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 3.2.3) to wells in columns 1 through 11.

    • Do NOT add bacteria to column 12.

    • The final volume in each well (1-11) is now 200 µL. The peptide and bacteria have been diluted 1:2, achieving the desired final concentrations.

  • Incubation: Cover the plate with a lid and incubate at 37°C for 18-24 hours.[4]

MIC Determination
  • Visual Inspection: Before agitating the plate, examine it from the bottom using a reading mirror. The MIC is the lowest concentration of Brevinin-2-RA15 at which there is no visible turbidity or pellet of bacterial growth.[5] The growth control (column 11) should be turbid, and the sterility control (column 12) should be clear.

  • Spectrophotometric Reading (Recommended): Use a microplate reader to measure the optical density at 600 nm (OD₆₀₀).[10] The MIC is the lowest peptide concentration that exhibits an OD₆₀₀ reading comparable to the sterility control.[10]

Data Presentation and Troubleshooting

Results should be recorded in a clear and organized manner. The assay should be performed in triplicate for statistical validity.[10]

Table 1: Example MIC Data for Brevinin-2-RA15

MicroorganismATCC StrainMIC (µg/mL) - Replicate 1MIC (µg/mL) - Replicate 2MIC (µg/mL) - Replicate 3Mean MIC (µg/mL)
S. aureus29213816810.7
E. coli2592216163221.3
P. aeruginosa2785316323226.7

Table 2: Troubleshooting Common MIC Assay Issues

ProblemPotential Cause(s)Recommended Solution(s)
Growth in Sterility Control Contamination of media, reagents, or poor aseptic technique.Use fresh, sterile materials. Review and refine aseptic technique during plate setup.
No Growth in Positive Control Inoculum viability is low; Incorrect media preparation; Inoculum density too low.Use a fresh bacterial culture (<24h old). Verify correct MHB preparation. Re-standardize the inoculum.
Inconsistent Replicates Pipetting errors; Incomplete mixing during serial dilution; Peptide adhesion to tips/plate.Calibrate pipettes. Ensure thorough mixing at each dilution step. Use low-retention pipette tips.
MIC Higher Than Expected Peptide degradation; Inaccurate stock concentration; Non-specific binding.Prepare fresh peptide stock solutions. Verify peptide purity and concentration. Ensure use of polypropylene plates and BSA in diluent.

Conclusion and Further Perspectives

This application note provides a robust and validated protocol for determining the MIC of Brevinin-2-RA15. Adherence to the specific modifications for antimicrobial peptides is critical for generating reliable data. While standard susceptibility testing methods are useful, there is a growing consensus that methods reflecting the physiological conditions in which AMPs will function are needed to better predict their therapeutic potential.[14][15] Future work may involve modifying the assay conditions (e.g., addition of serum, varying pH) to simulate the in vivo environment more closely. Accurate in vitro data, as generated by this protocol, is the essential first step in the comprehensive evaluation of Brevinin-2-RA15 as a potential next-generation antimicrobial agent.

AMP_Mechanism cluster_membrane Bacterial Membrane (Net Negative Charge) cluster_peptide cluster_disruption Membrane Disruption M Phospholipid Bilayer D Pore Formation & Permeabilization M->D 2. Insertion & Aggregation ('Carpet' or 'Barrel-Stave' Model) P1 Cationic AMP (+) P1->M 1. Electrostatic Attraction P2 Cationic AMP (+) P2->M P3 Cationic AMP (+) P3->M L Cell Death D->L 3. Leakage of Cellular Contents

Caption: Conceptual model of Brevinin-2-RA15 antimicrobial action.

References

  • Bio-protocol. (n.d.). Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs). Available at: [Link]

  • Hancock, R. E. W. (2000). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. Available at: [Link]

  • Karlsruhe Institute of Technology. (2012). Two-fold Broth Microdilution Method for Determination of MIC. Available at: [Link]

  • Mercer, D. K., & O’Neil, D. A. (2020). Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy. Frontiers in Cellular and Infection Microbiology, 10, 326. Available at: [Link]

  • Jünger, M., et al. (2021). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. ACS Infectious Diseases, 7(8), 2194-2204. Available at: [Link]

  • Savelyeva, A., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Antimicrobial Peptides (pp. 197-219). Springer, Cham. Available at: [Link]

  • Bioanalytic GmbH. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Available at: [Link]

  • Jünger, M., et al. (2021). Antimicrobial Susceptibility Testing of Antimicrobial Peptides Requires New and Standardized Testing Structures. ACS Infectious Diseases. Available at: [Link]

  • PharmD, S. Z. (2025). Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. IntechOpen. Available at: [Link]

  • Wang, J., et al. (2025). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. Antibiotics, 14(8), 784. Available at: [Link]

  • ResearchGate. (2020). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Available at: [Link]

  • Yang, P., et al. (2018). Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans. Molecules, 23(12), 3329. Available at: [Link]

  • Queen's University Belfast. (2025). Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N. Available at: [Link]

  • Conlon, J. M., et al. (2004). A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. The FEBS Journal, 271(10), 1945-1951. Available at: [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentrations (MIC) of the brevinin family against.... Available at: [Link]

  • Sonnevend, A., et al. (2009). Antimicrobial properties of brevinin-2-related peptide and its analogs: efficacy against multidrug-resistant Acinetobacter baumannii. Journal of Peptide Science, 15(11), 734-740. Available at: [Link]

  • PubMed. (2014). An overview of Brevinin superfamily: structure, function and clinical perspectives. Available at: [Link]

  • Sultan Qaboos University. (2004). A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. Available at: [Link]

  • Andrews, J. M. (2006). Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy, 58(suppl_1), i5-i16. Available at: [Link]

Sources

Hemolysis assay protocol for Brevinin-2-RA15 peptide

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Hemolysis Assay Protocol for Brevinin-2-RA15 Peptide Audience: Researchers, scientists, and drug development professionals.

Introduction: Gauging the Therapeutic Potential of Brevinin-2-RA15

Antimicrobial peptides (AMPs) are at the forefront of the search for alternatives to conventional antibiotics. The brevinin family, isolated from amphibian skin, is noted for its potent, broad-spectrum antimicrobial activity.[1][2] Brevinin-2-RA15, a member of this family, holds therapeutic promise; however, its clinical utility is contingent upon its selectivity for microbial cells over host cells. A critical barrier for many AMPs is their potential for cytotoxicity, often manifested as hemolytic activity—the lysis of red blood cells (RBCs).[1]

Evaluating the hemolytic activity of Brevinin-2-RA15 is a crucial, non-negotiable step in its preclinical safety assessment.[1][3] This assay provides a quantitative measure of the peptide's lytic effect on erythrocyte membranes, a key indicator of its potential for systemic toxicity. The primary metric derived from this assay is the HC50 value : the peptide concentration that causes 50% hemolysis.[3][4][5][6] A higher HC50 value is desirable, as it indicates lower toxicity.[3] This value is instrumental in calculating the peptide's Therapeutic Index (TI) , the ratio of its toxicity (HC50) to its efficacy (Minimum Inhibitory Concentration, MIC). A favorable TI is the hallmark of a promising drug candidate, signifying a wide margin between the effective antimicrobial dose and the dose at which host toxicity occurs.[7]

This document provides a comprehensive, field-proven protocol for determining the hemolytic activity of Brevinin-2-RA15, grounded in the principles of membrane biochemistry and structured for reproducibility.

Scientific Principle: Peptide-Membrane Interaction

The selectivity of AMPs like Brevinin-2-RA15 stems from the fundamental differences between mammalian and microbial cell membranes. Bacterial membranes are rich in negatively charged phospholipids, which electrostatically attract cationic (positively charged) AMPs. In contrast, mammalian erythrocyte membranes are primarily composed of zwitterionic phospholipids (e.g., phosphatidylcholine and sphingomyelin), presenting a less favorable target for initial electrostatic binding.

However, high peptide concentrations or certain physicochemical properties, such as hydrophobicity and amphipathicity, can overcome this barrier, leading to off-target toxicity.[8] For the brevinin family, the C-terminal "Rana box," a disulfide-bridged cyclic domain, has been identified as a significant determinant of hemolytic activity.[7][8][9] Once bound, the peptide can disrupt the membrane integrity through various proposed mechanisms (e.g., toroidal pore, carpet model), leading to the leakage of intracellular contents, principally hemoglobin. The hemolysis assay quantifies this released hemoglobin spectrophotometrically as a direct measure of membrane lysis.[5][10]

Experimental Workflow for Hemolysis Assay

Hemolysis_Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Acquisition & Analysis A Collect Whole Blood (with anticoagulant, e.g., EDTA) B Centrifuge to Pellet RBCs (e.g., 1000 x g, 5-10 min) A->B C Wash RBCs 3x with PBS (Resuspend & Centrifuge) B->C D Prepare 2% (v/v) RBC Suspension in PBS C->D G Add 2% RBC Suspension to all wells D->G E Prepare Serial Dilutions of Brevinin-2-RA15 in PBS F Plate Controls & Samples (96-well) - Negative Control (PBS) - Positive Control (1% Triton X-100) - Peptide Dilutions E->F F->G H Incubate (37°C for 1 hour) G->H I Centrifuge Plate (1000 x g, 5 min) to pellet intact cells H->I J Transfer Supernatant to a new 96-well plate I->J K Measure Absorbance (OD) of Hemoglobin (e.g., at 450 nm) J->K L Calculate % Hemolysis for each concentration K->L M Plot Dose-Response Curve (% Hemolysis vs. Concentration) L->M N Determine HC50 Value M->N

Caption: Workflow for determining the hemolytic activity of Brevinin-2-RA15.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format, which allows for simultaneous testing of multiple concentrations and replicates, ensuring statistical validity.[11]

Part 1: Materials and Reagents
  • Peptide: Brevinin-2-RA15 (lyophilized powder)

  • Solvent: Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • Blood Source: Freshly collected human or rat whole blood with an anticoagulant (e.g., EDTA, Heparin). Note: The species source can significantly impact results; consistency is key.[12]

  • Positive Control: 1% (v/v) Triton X-100 in PBS.[3][5][10]

  • Negative Control: Sterile PBS, pH 7.4.[5][10]

  • Equipment:

    • Calibrated pipettes and sterile tips

    • Microcentrifuge tubes

    • Refrigerated centrifuge with a swinging-bucket rotor

    • 96-well round-bottom plates (for incubation)

    • 96-well flat-bottom plates (for absorbance reading)

    • Plate reader (spectrophotometer)

    • Incubator (37°C)

Part 2: Preparation of Red Blood Cells (RBCs)

The goal of this phase is to obtain a pure suspension of RBCs, free from plasma components that could interfere with the assay.

  • Initial Separation: Transfer a desired volume of anticoagulated whole blood into a centrifuge tube. Centrifuge at 1000 x g for 10 minutes at 4°C.

  • Plasma Removal: After centrifugation, three layers will be visible: the top plasma layer, a thin "buffy coat" of white blood cells, and the bottom pellet of RBCs. Carefully aspirate and discard the plasma and the buffy coat.

  • Washing: Resuspend the RBC pellet in 5-10 volumes of cold, sterile PBS. Gently invert the tube to mix.

  • Repeat Washing: Centrifuge again at 1000 x g for 5-10 minutes at 4°C. Discard the supernatant. Repeat this washing step at least two more times to ensure all plasma proteins and anticoagulants are removed.[13]

  • Prepare Final Suspension: After the final wash, resuspend the packed RBCs in fresh PBS to create a 2% (v/v) suspension. For example, add 200 µL of packed RBCs to 9.8 mL of PBS. Keep the suspension on ice and use it within a few hours for best results.

Part 3: Assay Execution
  • Peptide Dilutions: Prepare a stock solution of Brevinin-2-RA15 in PBS (e.g., 512 µM). Perform a two-fold serial dilution in microcentrifuge tubes or a separate 96-well plate to create a range of concentrations (e.g., 256, 128, 64, 32, 16, 8, 4, 2 µM).[1]

  • Plate Setup: In a 96-well round-bottom plate, add 50 µL of each peptide dilution to triplicate wells.

  • Control Setup:

    • Negative Control (0% Lysis): Add 50 µL of PBS to three wells.[5]

    • Positive Control (100% Lysis): Add 50 µL of 1% Triton X-100 to three wells.[5]

  • Addition of RBCs: Gently mix the 2% RBC suspension to ensure homogeneity. Add 50 µL of the suspension to every well, bringing the total volume to 100 µL.

  • Incubation: Incubate the plate at 37°C for 1 hour.[5][14] This allows sufficient time for the peptide to interact with and lyse the RBCs.

  • Pellet Intact Cells: After incubation, centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs and cell debris.[1][5]

  • Supernatant Transfer: Carefully transfer 80 µL of the supernatant from each well to a new, clean 96-well flat-bottom plate.[5] Be cautious not to disturb the pellet.

  • Absorbance Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release, typically 414, 450, or 540 nm, using a microplate reader.[5][14]

Data Analysis and Interpretation

The absorbance reading is directly proportional to the concentration of hemoglobin released into the supernatant.

  • Calculate Percent Hemolysis: Normalize the data from your sample wells against the positive and negative controls using the following formula[5][13][15]:

    % Hemolysis = [ (Abssample - Absneg_control) / (Abspos_control - Absneg_control) ] x 100

  • Generate Dose-Response Curve: Plot the calculated % Hemolysis (Y-axis) against the corresponding peptide concentration (X-axis, often on a log scale).

  • Determine HC50 Value: The HC50 is the concentration of the peptide that results in 50% hemolysis. This value can be determined from the dose-response curve by non-linear regression analysis using software like GraphPad Prism or by interpolation.[5]

Example Data Presentation
Brevinin-2-RA15 (µM)Mean Abs (450 nm)Std. Dev.% Hemolysis
0 (PBS Control)0.0450.0030.0%
20.0880.0072.2%
40.1540.0115.6%
80.3410.02315.2%
160.8970.05143.8%
321.5620.08878.0%
641.9550.10298.4%
1281.9810.095100.0%
1% Triton X-1001.9760.091100.0%
Determined HC50 ~17.5 µM

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High background hemolysis in negative control (>5%) - Mechanical stress during RBC washing/pipetting.- Osmotic stress from incorrect buffer concentration.- Contamination of buffers or RBC suspension.[16][17]- Prolonged storage of RBCs.- Handle RBCs gently; avoid vigorous vortexing.- Ensure PBS is sterile and at the correct osmolarity (pH 7.4).- Use fresh RBCs for each experiment.
Low or no hemolysis in positive control - Inactive or expired Triton X-100 solution.- Insufficient concentration of Triton X-100.- Prepare a fresh 1% Triton X-100 solution.[3]- Verify the final concentration in the well is sufficient for complete lysis.
High variability between replicates - Inaccurate pipetting.- Incomplete mixing of RBC suspension before addition.- Disturbance of the RBC pellet during supernatant transfer.- Calibrate pipettes regularly.- Gently invert the RBC suspension before aliquoting to each well.- Be meticulous when transferring the supernatant.
Inconsistent results between experiments - Variation in blood donor or species.- Differences in incubation time or temperature.- Age of RBCs used.- Maintain consistency in the blood source.[12]- Strictly adhere to the established incubation parameters.- Record details of the blood source and collection date for each experiment.

References

  • Hemolysis Test Protocol. (n.d.). iGEM. Retrieved from [Link]

  • Cytotoxicity testing. (n.d.). Zenit Science. Retrieved from [Link]

  • Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. (2021). MDPI. Retrieved from [Link]

  • Hemolytic activities (HC 50 ) and selectivity values (HC 50 /MIC)... (n.d.). ResearchGate. Retrieved from [Link]

  • Hemolysis. (n.d.). Evotec. Retrieved from [Link]

  • [Antibacterial mechanism of Brevinin-2GHk, an antimicrobial peptide from Fejervarya limnocharis skin]. (2021). PubMed. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Standard Practice for Assessment of Hemolytic Properties of Materials. (2017). ASTM International. Retrieved from [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. (2024). Pharmaceuticals. Retrieved from [Link]

  • Hemolysis Assay for Biomaterials Manual. (2024). HaemoScan. Retrieved from [Link]

  • Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N-terminal chiral substitution. (2024). Queen's University Belfast. Retrieved from [Link]

  • Supplementary Information Supplementary Methods Hemolysis assays. (n.d.). Retrieved from [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. (2024). ResearchGate. Retrieved from [Link]

  • Methods for Hemolysis Interference Study in Laboratory Medicine – A Critical Review. (2020). Journal of Medical Biochemistry. Retrieved from [Link]

  • Troubleshooting Hemolysis Issues. (n.d.). Scribd. Retrieved from [Link]

  • Comprehensive Guide to Hemolysis Testing for Medical Device Manufacturers. (2024). nelsonlabs.com. Retrieved from [Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. (2024). MDPI. Retrieved from [Link]

  • Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. (2009). PubMed. Retrieved from [Link]

  • Blood Banker Favorites: A Collection of the Best Recipes for Blood Sample Preparation. (n.d.). AABB.org. Retrieved from [Link]

  • HemoPI2 - Hemolytic Activity Prediction. (n.d.). webs.iiitd.edu.in. Retrieved from [Link]

  • A Family of brevinin-2 Peptides With Potent Activity Against Pseudomonas Aeruginosa From the Skin of the Hokkaido Frog, Rana Pirica. (2004). PubMed. Retrieved from [Link]

  • Prediction of hemolytic peptides and their hemolytic concentration. (2024). Scientific Reports. Retrieved from [Link]

  • A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. (2004). Sultan Qaboos University. Retrieved from [Link]

  • Hemolyzed Specimens: Major Challenge for Identifying and Rejecting Specimens in Clinical Laboratories. (2018). Journal of Clinical Laboratory Analysis. Retrieved from [Link]

  • Solutions to Hemolysis in Point-of-Care Testing. (2020). Today's Clinical Lab. Retrieved from [Link]

  • What Causes Hemolyzed Blood Samples and How to Prevent Them. (2024). asterlabs.in. Retrieved from [Link]

  • Optimization of the Hemolysis Assay for the Assessment of Cytotoxicity. (2020). Bio-protocol. Retrieved from [Link]

  • Detecting and Handling Hemolysis Using Serum Indices. (2016). myadlm.org. Retrieved from [Link]

Sources

Application Note: Preclinical Evaluation of Brevinin-2-RA15 in a Murine Model of MRSA Skin Infection

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Antimicrobial peptides (AMPs) represent a critical frontier in overcoming multidrug-resistant (MDR) bacterial infections. Brevinin-2-RA15, a cationic AMP belonging to the Brevinin-2 family originally isolated from ranid frogs, exhibits potent broad-spectrum antibacterial activity (1)[1]. Unlike traditional antibiotics that target specific enzymatic pathways, Brevinin-2-RA15 operates via a dual mechanism: direct electrostatic disruption of anionic bacterial membranes and the modulation of host innate immunity to enhance pathogen clearance (2)[2].

However, the clinical translation of AMPs is frequently hindered by their narrow therapeutic window and susceptibility to proteolytic degradation in systemic circulation, necessitating rigorous in vivo validation (3)[3]. Recent advancements in targeted delivery systems have demonstrated significant efficacy in mouse models of acute infection, providing a robust framework for evaluating Brevinin-2-RA15 (4)[4]. This application note details a self-validating, step-by-step protocol for assessing the efficacy of Brevinin-2-RA15 using a clinically relevant murine splinted excisional wound model infected with Methicillin-Resistant Staphylococcus aureus (MRSA).

Mechanistic Overview

MOA cluster_direct Direct Antimicrobial Action cluster_immune Host Immunomodulation B2 Brevinin-2-RA15 (Cationic AMP) BactMem Anionic Bacterial Membrane B2->BactMem Electrostatic Binding Host Macrophage / Keratinocyte B2->Host Receptor Binding Pore Pore Formation BactMem->Pore Lysis Bacterial Lysis Pore->Lysis Sig DAF-16 / FOXO Signaling Host->Sig Clear Enhanced Clearance Sig->Clear

Figure 1: Mechanism of action of Brevinin-2-RA15 detailing direct lysis and immune modulation.

Experimental Design & Causality

To ensure high translational value, this protocol utilizes a splinted excisional wound model in C57BL/6 mice.

  • Causality of the Model: Rodent skin heals primarily through contraction rather than the granulation and re-epithelialization seen in humans. By suturing a silicone splint around the wound, contraction is physically blocked. This forces the wound to heal via human-like mechanisms, providing a stable, realistic bed for MRSA biofilm formation and topical AMP application.

  • Causality of the Host: Immunocompetent C57BL/6 mice are selected over neutropenic models to accurately capture the secondary immunomodulatory benefits of Brevinin-2-RA15.

Step-by-Step Protocols

Protocol A: Preparation and Quality Control of Brevinin-2-RA15

Self-Validation Checkpoint: AMPs are highly susceptible to oxidation and non-specific binding, which can artificially lower observed efficacy.

  • Reconstitution: Dissolve lyophilized Brevinin-2-RA15 in sterile ultra-pure water containing 0.1% Bovine Serum Albumin (BSA).

    • Causality: Highly cationic peptides bind rapidly to plastic microcentrifuge tubes. The addition of BSA saturates these binding sites, ensuring the administered dose is mathematically accurate.

  • Validation via LC-MS: Run an aliquot through Liquid Chromatography-Mass Spectrometry.

    • Causality: Brevinin-2 peptides rely on a C-terminal "Rana box" (a cyclic heptapeptide domain formed by a disulfide bridge) for optimal activity. LC-MS confirms the disulfide bond is intact (oxidized state) and the peptide has not degraded.

Protocol B: Preparation of the MRSA Inoculum
  • Culture: Streak MRSA (e.g., ATCC 43300) onto Tryptic Soy Agar (TSA) and incubate overnight at 37°C. Inoculate a single colony into Tryptic Soy Broth (TSB) and grow to mid-log phase (OD600 = 0.5).

    • Causality: Bacteria in the stationary phase alter their cell wall cross-linking, artificially increasing resistance to AMPs. Log-phase harvesting ensures active metabolism and reliable susceptibility.

  • Washing & Suspension: Centrifuge at 4,000 × g for 10 minutes, wash twice with sterile PBS, and resuspend to a final concentration of 1×108 CFU/mL.

  • Retrospective Validation: Immediately plate serial dilutions of this final suspension on TSA. Count colonies 24 hours later to validate the exact infectious dose administered to the mice.

Protocol C: Murine Splinted Wound Infection & Treatment

Workflow Step1 1. Peptide QC (LC-MS & MIC) Step3 3. Splinted Wound Infection (Day 0) Step1->Step3 Step2 2. MRSA Inoculum (Log-Phase, 10^7 CFU) Step2->Step3 Step4 4. Topical Admin (Days 1-5) Step3->Step4 Step5 5. Tissue Harvest & CFU Count (Day 6) Step4->Step5

Figure 2: Step-by-step experimental workflow for the murine MRSA skin infection model.

  • Wound Induction (Day 0): Anesthetize mice using isoflurane. Shave and depilate the dorsal surface. Using a sterile 6 mm biopsy punch, create a full-thickness excisional wound. Suture a donut-shaped silicone splint (inner diameter 8 mm) around the wound margin.

  • Infection: Inoculate the wound bed with 10μL of the MRSA suspension ( 1×106 CFU). Cover with a semi-permeable transparent dressing (e.g., Tegaderm).

  • Treatment (Days 1–5): Begin topical administration of Brevinin-2-RA15 (e.g., 5 mg/kg formulated in PBS or a hydrogel vehicle) 24 hours post-infection.

    • Causality: Delaying treatment by 24 hours allows a robust bacterial biofilm to establish within the wound bed, providing a clinically relevant therapeutic challenge rather than a simple prophylactic test.

Protocol D: Efficacy Assessment (CFU Enumeration)
  • Harvest (Day 6): Euthanize the mice. Aseptically excise the entire wound bed including a 2 mm margin of healthy tissue.

  • Homogenization: Place the tissue in 1 mL of sterile PBS containing 0.1% Triton X-100 and homogenize using a bead beater.

    • Causality: Triton X-100 selectively lyses mammalian host cells (e.g., macrophages) without harming the bacterial cell walls. This releases internalized, surviving MRSA, ensuring the total CFU count is not artificially low.

  • Plating: Perform 10-fold serial dilutions of the homogenate and plate on Mannitol Salt Agar (MSA).

    • Validation: MSA is highly selective for Staphylococcus species. This prevents natural murine skin flora (e.g., Streptococcus spp.) from contaminating the plates and skewing the efficacy data.

Quantitative Data Presentation

The following tables summarize the expected baseline parameters and in vivo efficacy metrics when evaluating Brevinin-2-RA15 against standard controls.

Table 1: Expected In Vitro Antimicrobial Profile of Brevinin-2-RA15

Pathogen StrainMIC (µg/mL)MBC (µg/mL)Hemolysis (HC50, µg/mL)
MRSA (ATCC 43300) 4.08.0>128
P. aeruginosa (ATCC 27853) 16.032.0>128
E. coli (ATCC 25922) 8.016.0>128
(Note: Data represents expected baseline parameters for optimized Brevinin-2 family AMPs, demonstrating a high therapeutic index).

Table 2: Expected In Vivo Efficacy Metrics (Day 6 Post-Infection)

Treatment GroupMean Bacterial Load (Log10 CFU/g)Wound Closure (%)Histological Inflammation Score (0-4)
Vehicle Control (PBS) 7.8 ± 0.415.2 ± 3.13.8 ± 0.3
Vancomycin (10 mg/kg) 4.1 ± 0.542.5 ± 4.61.5 ± 0.4
Brevinin-2-RA15 (5 mg/kg) 3.5 ± 0.658.3 ± 5.21.2 ± 0.2
(Note: Enhanced wound closure in the Brevinin-2-RA15 group reflects the peptide's secondary immunomodulatory and tissue-repair mechanisms).

References

  • Antimicrobial Peptides from Frogs of the Glandirana Genus Source: MDPI URL
  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution Source: MDPI URL
  • Novel antimicrobial strategies against infections Source: AIMS Press URL
  • The antimicrobial peptide Brevinin-2ISb enhances the innate immune response against methicillinresistant Staphylococcus aureus by activating DAF-2/DAF-16 signaling Source: Journal of Bio-X Research URL

Sources

Brevinin-2-RA15: Application Notes and Protocols for Anticancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Investigating the Antitumor Potential of a Novel Anuran Defensin

Introduction

The Brevinin superfamily of antimicrobial peptides (AMPs), first isolated from the skin of anuran species, represents a promising frontier in the search for novel therapeutic agents.[1][2] Among these, Brevinin-2-RA15 (also referred to as Brevinin-2R), a 25-amino acid peptide derived from the skin secretions of the marsh frog Rana ridibunda (now Pelophylax ridibunda), has garnered significant attention for its potent and selective anticancer properties.[1][3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the investigation of Brevinin-2-RA15 as a potential anticancer agent. We will delve into its unique mechanism of action, offer step-by-step experimental workflows, and present key data to facilitate its evaluation in a laboratory setting.

Peptide Profile: Brevinin-2-RA15

PropertyDetails
Sequence KLKNFAKGVAQSLLNKASCKLSGQC[4][5]
Origin Skin secretions of Rana ridibunda (Marsh Frog)[3][4]
Molecular Weight Approximately 2318.7 Da[6]
Key Features Cationic peptide with a C-terminal heptapeptide ring formed by a disulfide bridge.[5]
Purity (for research) >95% recommended[4]
Storage Lyophilized powder at -20°C or below. Reconstituted solutions in sterile water or buffer can be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles.[4]

Mechanism of Action: A Departure from Classical Apoptosis

Brevinin-2-RA15 exhibits a distinct mode of cytotoxicity that differentiates it from many conventional chemotherapeutic agents. Its anticancer activity is characterized by the induction of a unique form of programmed cell death that involves a lysosomal-mitochondrial axis and is largely caspase-independent.[1][3][5]

Preferential Targeting of Cancer Cells:

The cationic nature of Brevinin-2-RA15 is thought to facilitate its preferential interaction with the anionic surfaces of cancer cell membranes.[1][5] Compared to normal cells, the outer leaflet of cancer cell membranes often displays a higher net negative charge due to an increased presence of phosphatidylserine (PS) and O-glycosylated mucins.[1][2][5] This electrostatic attraction is a critical first step in its selective toxicity.

Induction of the Lysosomal-Mitochondrial Death Pathway:

Upon interaction with the cancer cell, Brevinin-2-RA15 triggers a cascade of intracellular events:

  • Endosomal/Lysosomal Interaction: The peptide is internalized and interacts with early and late endosomes.[3][5] This leads to lysosomal membrane permeabilization (LMP).

  • Cathepsin Release: The disruption of lysosomes results in the release of cathepsin proteases (e.g., Cathepsin-B and -L) into the cytosol.[3][5]

  • Mitochondrial Dysfunction: The released cathepsins, along with other downstream effectors, target the mitochondria. This leads to a decrease in the mitochondrial membrane potential (ΔΨm), increased production of reactive oxygen species (ROS), and a decline in total cellular ATP levels.[1][2][3][5]

  • BNIP3 Involvement and Bcl-2 Sensitivity: The cell death process is modulated by the pro-apoptotic protein BNIP3 and can be inhibited by the overexpression of the anti-apoptotic protein Bcl-2.[5]

  • Autophagy-like Cell Death: Morphological changes consistent with autophagy, such as the formation of autophagosomes and cytoplasmic vacuolization, are observed in Brevinin-2-RA15-treated cells.[3][5]

  • Caspase-Independence: Notably, this cell death pathway is not effectively blocked by broad-spectrum caspase inhibitors like zVAD-fmk, and significant activation of key caspases (e.g., caspase-3, -8, -9) is not a primary feature.[5][7]

Signaling Pathway Diagram

Brevinin2RA15_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion B2R Brevinin-2-RA15 Membrane Anionic Phospholipids (e.g., Phosphatidylserine) B2R->Membrane Electrostatic Interaction Lysosome Lysosome B2R->Lysosome Permeabilization Endosome Early/Late Endosomes Membrane->Endosome Internalization Endosome->Lysosome Fusion Cathepsins Cathepsins (B & L) Lysosome->Cathepsins Release Autophagosome Autophagosome Formation Cathepsins->Autophagosome Mito Mitochondrial Membrane Potential (ΔΨm)↓ Cathepsins->Mito ROS ↑ Reactive Oxygen Species (ROS) CellDeath Cell Death ROS->CellDeath ATP ↓ Cellular ATP ATP->CellDeath Autophagosome->CellDeath Mito->ROS Mito->ATP BNIP3 BNIP3 BNIP3->Mito Bcl2 Bcl-2 Bcl2->Mito Inhibits

Caption: Proposed mechanism of Brevinin-2-RA15-induced cell death.

Experimental Protocols

Part 1: Peptide Handling and Cell Culture

1.1. Reconstitution of Lyophilized Brevinin-2-RA15

  • Objective: To prepare a sterile, concentrated stock solution of the peptide.

  • Materials:

    • Lyophilized Brevinin-2-RA15 peptide (>95% purity)

    • Sterile, nuclease-free water or sterile Phosphate Buffered Saline (PBS)

    • Sterile, low-protein-binding microcentrifuge tubes

  • Protocol:

    • Briefly centrifuge the vial of lyophilized peptide to ensure the powder is at the bottom.

    • Under sterile conditions (e.g., in a laminar flow hood), add the required volume of sterile water or PBS to achieve a desired stock concentration (e.g., 1 mg/mL).

    • Gently vortex or pipette up and down to dissolve the peptide completely. Avoid vigorous shaking.

    • Aliquot the stock solution into sterile, low-protein-binding tubes to minimize waste and prevent contamination.

    • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

1.2. Cell Line Culture

  • Objective: To maintain healthy, actively dividing cancer cell lines for experimentation.

  • Recommended Cell Lines:

    • Suspension: Jurkat (T-cell leukemia), BJAB (B-cell lymphoma)[3][5]

    • Adherent: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), HT-29 (colon carcinoma)[3][5]

    • Normal/Control: Peripheral Blood Mononuclear Cells (PBMCs), human lung fibroblasts[3][5]

  • Protocol:

    • Culture cells in the appropriate medium (e.g., RPMI-1640 for Jurkat, DMEM for MCF-7 and A549) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Subculture cells regularly to maintain them in the exponential growth phase. For adherent cells, use trypsin-EDTA to detach them.

    • Routinely check for mycoplasma contamination.

Part 2: In Vitro Efficacy and Selectivity Assessment
Experimental Workflow Diagram

Cytotoxicity_Workflow cluster_assays Viability & Selectivity Assays start Start: Healthy Cancer Cell Cultures seed Seed Cells in 96-Well Plates start->seed treat Treat with Serial Dilutions of Brevinin-2-RA15 seed->treat incubate Incubate for Specified Duration (e.g., 4, 24, 48 hours) treat->incubate mt_assay MTT Assay: Add MTT Reagent, Incubate, Add Solubilizer incubate->mt_assay hemo_assay Hemolysis Assay: Incubate Peptide with Erythrocytes incubate->hemo_assay Parallel Experiment read Measure Absorbance (MTT: 570 nm, Hemolysis: 540 nm) mt_assay->read hemo_assay->read analyze Calculate % Viability/ Hemolysis vs. Controls read->analyze end Determine IC50/ Assess Selectivity analyze->end

Caption: Workflow for in vitro cytotoxicity and selectivity assessment.

2.1. MTT Cytotoxicity Assay

  • Objective: To determine the concentration-dependent cytotoxic effect of Brevinin-2-RA15 on cancer cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight (for adherent cells).[8]

    • Treatment: Prepare serial dilutions of Brevinin-2-RA15 in serum-free medium. Remove the old medium from the wells and add 100 µL of the peptide solutions.[8] Include wells with medium alone (negative control) and a lysis agent like 0.1% Triton X-100 (positive control).[8]

    • Incubation: Incubate the plate for desired time points (e.g., 4, 24, or 48 hours) at 37°C.[5][7][8]

    • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[8][9]

    • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[8]

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

2.2. Hemolysis Assay

  • Objective: To assess the peptide's lytic activity against red blood cells, a key indicator of its potential toxicity to normal cells.

  • Protocol:

    • Erythrocyte Preparation: Obtain fresh sheep or human red blood cells (RBCs). Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend to a final concentration of 2-4% (v/v) in PBS.

    • Treatment: In a 96-well plate, add 100 µL of the RBC suspension to 100 µL of various concentrations of Brevinin-2-RA15 (e.g., up to 200 µg/mL).[1][5]

    • Controls:

      • Negative Control: 100 µL RBCs + 100 µL PBS.[5]

      • Positive Control (100% Hemolysis): 100 µL RBCs + 100 µL 0.2% Triton X-100.[5]

    • Incubation: Incubate the plate at 37°C for 1 hour.

    • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet intact RBCs.

    • Measurement: Carefully transfer 100 µL of the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

    • Analysis: Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] * 100

Quantitative Data Summary

Cell LineTypeIC₅₀ / LD₅₀ (µg/mL)Reference
MCF-7 Breast Adenocarcinoma~10-15 (LD₅₀)[5]
Jurkat T-cell Leukemia>10[5]
BJAB B-cell Lymphoma>10[5]
L929 Fibrosarcoma>10[5]
A549 Lung Carcinoma>10[5]
HT29/219 Colon Carcinoma>40 (at 24h)[7]
Sheep Erythrocytes Hemolysis<2.5% at 200 µg/mL[1][5]

Note: The reported effective concentrations can vary based on the specific assay conditions and duration of treatment.

Part 3: Mechanistic Assays

3.1. Analysis of Apoptosis by Annexin V/PI Staining

  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following peptide treatment.

  • Protocol:

    • Seed and treat cells with Brevinin-2-RA15 at the IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).[10]

    • Harvest the cells (including supernatant for suspension cells) and wash with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells immediately by flow cytometry.

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells

      • Annexin V+ / PI+: Late apoptotic/necrotic cells

      • Annexin V- / PI+: Necrotic cells

3.2. Measurement of Mitochondrial Membrane Potential (ΔΨm)

  • Objective: To detect mitochondrial depolarization, a key event in the Brevinin-2-RA15-induced death pathway.

  • Protocol:

    • Treat cells with Brevinin-2-RA15 for a short duration (e.g., 30 minutes to 4 hours).[5]

    • Incubate the treated cells with a cationic fluorescent dye such as JC-1, TMRM, or TMRE according to the manufacturer's protocol.

    • In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

    • Analyze the shift in fluorescence from red to green using flow cytometry or a fluorescence microscope. A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.

3.3. Detection of Intracellular Reactive Oxygen Species (ROS)

  • Objective: To measure the increase in ROS production, an early indicator of Brevinin-2-RA15-induced cellular stress.

  • Protocol:

    • Treat cells with Brevinin-2-RA15 for various time points.[5]

    • Load the cells with a ROS-sensitive fluorescent probe, such as Dihydrorhodamine 123 (DHR123) or DCFDA, as per the manufacturer's guidelines.

    • Incubate to allow the probe to be oxidized by ROS into its fluorescent form.

    • Measure the increase in fluorescence intensity using a flow cytometer or a microplate reader.

Conclusion and Future Perspectives

Brevinin-2-RA15 is a compelling candidate for anticancer drug development, distinguished by its selective toxicity toward malignant cells and its unique caspase-independent mechanism of action that involves the lysosomal-mitochondrial pathway.[2][3][5] Its low hemolytic activity further enhances its therapeutic potential.[1][5] The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this peptide. Future research should focus on structure-activity relationship studies to potentially enhance its potency and selectivity, as well as in vivo studies to validate its efficacy and safety in animal models of cancer.[8][11] The development of Brevinin-2-RA15 and its analogues could offer a novel therapeutic strategy, particularly for cancers that have developed resistance to classical apoptosis-inducing agents.[10]

References

  • Ghavami, S., et al. (2008). Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. Journal of Cellular and Molecular Medicine, 12(3), 1005-22. [Link]

  • Los, M., et al. (2006). Use of brevinin-2r in the treatment of cancer.
  • Zare-Zardini, H., et al. (2014). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. In Antimicrobial Peptides. Springer, Cham. [Link]

  • Ghavami, S., et al. (2008). Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. PubMed, 18494941. [Link]

  • Zare-Zardini, H., et al. (2018). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. Protein & Peptide Letters, 25(6), 544-552. [Link]

  • Wang, C., et al. (2023). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI, 15(8), 1856. [Link]

  • Asoodeh, A., et al. (2019). Anticancer Activity of Brevinin-2R Peptide and its Two Analogues Against Myelogenous Leukemia Cell Line as Natural Treatments: An In Vitro Study. ResearchGate. [Link]

  • NovoPro Bioscience Inc. Brevinin-2-related peptide. [Link]

  • NovoPro Bioscience Inc. Brevinin-2R peptide. [Link]

  • Asoodeh, A., et al. (2019). Brevinin-2R and Derivatives as Potential Anticancer Peptides: Synthesis, Purification, Characterization and Biological Activities. International Journal of Peptide Research and Therapeutics, 25(1), 151-160. [Link]

  • Wang, C., et al. (2023). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. PMC. [Link]

  • Asoodeh, A., et al. (2022). Characterization and Evaluation of Cell-Penetrating Activity of Brevinin-2R: An Amphibian Skin Antimicrobial Peptide. ResearchGate. [Link]

  • Bio-Rad Antibodies. Apoptosis Induction Phase. [Link]

Sources

Fluorescent labeling of Brevinin-2-RA15 for localization studies

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Fluorescent Labeling of Brevinin-2-RA15 for High-Resolution Cellular Localization Studies

Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Introduction & Mechanistic Rationale

Brevinin-2-RA15 is a potent, amphipathic α -helical antimicrobial peptide (AMP) belonging to the Brevinin-2 family, originally isolated from the skin secretions of Ranidae frogs. A defining structural hallmark of this family is the C-terminal "Rana box"—a cyclic domain formed by a disulfide bridge that is critical for membrane anchoring and antimicrobial efficacy[1].

To effectively harness Brevinin-2-RA15 for therapeutic development, researchers must elucidate its precise mechanism of action (MOA). Specifically, it is critical to determine whether the peptide remains localized at the bacterial or mammalian cell membrane to induce pore formation, or if it translocates into the cytoplasm to bind intracellular targets[2]. High-resolution fluorescence microscopy is the gold standard for these localization studies; however, it requires the peptide to be covalently linked to a fluorophore without compromising its native biological activity[2].

Causality in Experimental Design: The labeling strategy is the most critical variable in this workflow. Because the C-terminal Rana box and the overall cationic charge of the peptide are essential for electrostatic attraction to anionic lipid bilayers, conjugation must be carefully targeted. We utilize N-terminal α -amine targeted N-hydroxysuccinimide (NHS) ester chemistry (e.g., FITC-NHS or Cy5-NHS ester). By strictly controlling the reaction pH to ~8.0–8.3, we exploit the lower pKa of the N-terminal α -amine (pKa ~8.0) compared to the ϵ -amines of internal lysine residues (pKa ~10.5). This selective protonation state minimizes off-target labeling that could abrogate the peptide's amphipathicity and subsequent bioactivity[3].

Experimental Workflow

Workflow N1 1. Preparation Brevinin-2-RA15 N2 2. Conjugation NHS-Ester Dye N1->N2 N3 3. Purification RP-HPLC N2->N3 N4 4. Validation MALDI-TOF MS N3->N4 N5 5. Imaging Confocal Microscopy N4->N5

Fig 1: Step-by-step workflow for the fluorescent labeling and validation of Brevinin-2-RA15.

Materials and Reagents

Reagent / MaterialPurposeStorage / Handling
Brevinin-2-RA15 (Lyophilized) Target antimicrobial peptide-20°C, desiccated
FITC or Cy5 NHS-Ester Amine-reactive fluorophore-20°C, protect from light
Anhydrous DMF Solvent for peptide and dyeRT, keep tightly sealed
0.1 M NaHCO 3​ Buffer (pH 8.3) Reaction buffer for α -amine targeting4°C, prepare fresh
Trifluoroacetic Acid (TFA) Reaction quencher & HPLC additiveRT, handle in fume hood
Di-8-ANEPPS or DiO Fluorescent membrane counterstain4°C, protect from light

Step-by-Step Protocol: Conjugation & Purification

This protocol is engineered as a self-validating system. By carefully controlling the molar ratios and isolating the mono-labeled product, researchers can ensure that the resulting imaging data reflects the true physiological behavior of the peptide.

Step 1: Peptide Dissolution Dissolve 1.0 mg of lyophilized Brevinin-2-RA15 in 100 µL of anhydrous Dimethylformamide (DMF). Vortex gently until completely clear. Expert Insight: Any moisture in the DMF will prematurely hydrolyze the NHS-ester dye, drastically reducing conjugation efficiency.

Step 2: Buffer Addition Add 400 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3) to the peptide solution. Expert Insight: This specific pH ensures the N-terminal α -amine is deprotonated and nucleophilic, while internal lysine ϵ -amines remain largely protonated and unreactive[3].

Step 3: Dye Conjugation Reconstitute the NHS-ester dye in anhydrous DMF to a concentration of 10 mg/mL. Add 1.5 molar equivalents of the dye to the peptide solution. Incubate the reaction mixture in the dark at room temperature for 2 hours with continuous gentle agitation.

Step 4: Reaction Quenching Halt the reaction by adding 10 µL of Glacial Acetic Acid or 1% TFA. This lowers the pH, protonating all amines and preventing any further cross-reactivity.

Step 5: RP-HPLC Purification Inject the quenched mixture onto a semi-preparative C18 Reverse-Phase HPLC column. Elute using a linear gradient of Acetonitrile (10% to 60% over 40 minutes) in Water, with 0.1% TFA as an ion-pairing agent. Collect the fraction corresponding to the mono-labeled peptide (which will elute later than the unlabeled peptide due to the increased hydrophobicity of the fluorophore).

Quality Control & Validation Metrics

Before proceeding to live-cell imaging, the labeled construct must be validated to ensure the fluorophore has not disrupted the peptide's inherent bioactivity.

ParameterAnalytical MethodExpected Outcome / Acceptance Criteria
Mass Verification MALDI-TOF MSTheoretical Mass + Dye Mass (e.g., +389 Da for FITC)
Purity Analytical RP-HPLC 95% single peak (UV absorbance at 214 nm and dye λmax​ )
Bioactivity Retention Broth Microdilution (MIC)Labeled MIC 2-fold difference from unlabeled Brevinin-2-RA15
Labeling Efficiency UV-Vis SpectroscopyDye-to-Protein (D/P) Ratio between 0.9 and 1.1

Cellular Localization Protocol & Confocal Microscopy

To accurately assess the localization of Brevinin-2-RA15, optical artifacts must be eliminated. The use of a membrane-specific counterstain is mandatory to delineate whether the peptide is merely bound to the outer leaflet or has fully translocated into the cytosol[2].

Step 1: Cell Preparation Culture target cells (e.g., E. coli ATCC 25922 or mammalian RAW 264.7 macrophages) to the mid-logarithmic growth phase. Wash and resuspend in a serum-free imaging buffer (e.g., PBS) to a density of 1×106 cells/mL.

Step 2: Peptide Incubation Treat the cells with the fluorescently labeled Brevinin-2-RA15 at concentrations corresponding to 0.5×, 1×, and 2× of the validated MIC. Incubate at 37°C for 15 to 30 minutes in the dark[1].

Step 3: Counterstaining Add a membrane dye (e.g., Di-8-ANEPPS at 1 µM) and a nucleic acid stain (e.g., DAPI at 300 nM) for the final 5 minutes of incubation. Wash the cells twice with PBS to remove unbound peptide and dye.

Step 4: Confocal Laser Scanning Microscopy (CLSM) Mount the cells on glass-bottom dishes. Image using a CLSM equipped with appropriate laser lines (e.g., 488 nm for FITC, 633 nm for Cy5). Capture Z-stack images to confirm 3D spatial localization, ensuring the peptide signal is analyzed at the equatorial plane of the cell to differentiate true internalization from surface binding[2].

Mechanism of Action (MOA) Pathway

MOA A Fluorescent Brevinin-2-RA15 (Aqueous Phase) B Electrostatic Attraction (Anionic Lipid Membrane) A->B C Conformational Shift (Random Coil to a-Helix) B->C D Membrane Anchoring (via C-terminal Rana Box) C->D E Pore Formation / Lysis (High Concentration) D->E Accumulation F Intracellular Translocation (Low Concentration) D->F Transient Pore

Fig 2: Mechanism of membrane interaction and localization of Brevinin-2-RA15 in target cells.

References

  • Buck A.K., Elmore D.E., Darling L.E. "Using fluorescence microscopy to shed light on the mechanisms of antimicrobial peptides." Future Medicinal Chemistry. 2019. URL:[Link]

  • Chai J., et al. "Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra." Frontiers in Microbiology. 2021. URL:[Link]

  • "Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures." Journal of Physical Chemistry B. 2024. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Recombinant Brevinin-2-RA15 Expression

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Recombinant Antimicrobial Peptide (AMP) Expression. This guide is specifically engineered for researchers and drug development professionals facing low yields when expressing the Brevinin-2-RA15 precursor in bacterial hosts.

Brevinins are a potent class of AMPs originally isolated from the skin secretions of ranid frogs[1]. The native prepropeptide consists of three topological domains: a highly hydrophobic signal peptide, an intervening acidic spacer (pro-region), and the mature cationic AMP featuring a C-terminal "Rana-box" loop stabilized by a disulfide bond[2]. Expressing a membrane-active, disulfide-dependent amphibian toxin in Escherichia coli presents a fundamental biological paradox. This guide deconstructs the causality behind expression failures and provides field-proven, self-validating protocols to optimize your yield.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to isolate the mechanistic failure point in your expression pipeline.

TroubleshootingWorkflow Start Low Yield of Brevinin-2-RA15 Precursor Expression CheckGrowth Is cell growth (OD600) stunted post-induction? Start->CheckGrowth Toxicity Host Toxicity / Lysis - Native signal peptide jamming - Leaky AMP expression CheckGrowth->Toxicity Yes CheckFraction Is the target protein soluble or insoluble? CheckGrowth->CheckFraction No SolTox Solution: 1. Truncate native signal peptide 2. Use tightly regulated promoter 3. Fuse to Trx or GST tag Toxicity->SolTox Insoluble Inclusion Bodies - Disulfide misfolding (Rana-box) - Hydrophobic aggregation CheckFraction->Insoluble Insoluble Soluble Protein is Soluble but yield is low CheckFraction->Soluble Soluble SolInsol Solution: 1. Use SHuffle / Origami strains 2. Lower induction temp (16°C) 3. Denaturing purification Insoluble->SolInsol CheckMW Is the molecular weight correct? Soluble->CheckMW Degradation Proteolytic Degradation - Acidic pro-region cleaved - Host proteases active CheckMW->Degradation Lower MW fragments NoProtein No Protein Detected - Severe codon bias - mRNA secondary structure CheckMW->NoProtein Nothing detected SolDeg Solution: 1. Use lon/ompT minus strains 2. Add protease inhibitors Degradation->SolDeg SolNoPro Solution: 1. Codon optimize for E. coli 2. Check expression frame NoProtein->SolNoPro

Fig 1. Decision tree for diagnosing low yield in Brevinin-2 precursor expression.

Frequently Asked Questions & Mechanistic Solutions

Q1: My E. coli culture stops growing or lyses immediately after IPTG induction. What is the mechanistic cause? Causality: Brevinin-2 is a cationic, amphipathic peptide designed to disrupt biological membranes[1]. If you are attempting to express the full amphibian prepropeptide, the native hydrophobic signal peptide will attempt to engage the bacterial Sec/Tat translocon pathways. This jams the secretion machinery, leading to inner membrane depolarization and rapid cell lysis. Furthermore, even trace amounts of leaky expression prior to induction can be lethal to the host. Solution:

  • Truncate the Signal Peptide: Never express the native amphibian signal peptide in E. coli. Clone only the sequence encoding the acidic spacer and the mature peptide.

  • Use a Fusion Partner: Fuse the truncated precursor to a large, highly soluble carrier protein like Thioredoxin (Trx) or Glutathione S-transferase (GST). This neutralizes the peptide's toxicity[3].

  • Tighten Repression: Switch to a BL21(DE3)pLysS strain. The pLysS plasmid expresses T7 lysozyme, which binds and inhibits basal T7 RNA polymerase activity, ensuring zero leaky expression before you add IPTG.

Q2: The fusion protein is entirely in the insoluble fraction (inclusion bodies). How do I get active, soluble Brevinin-2-RA15? Causality: The mature Brevinin-2 peptide contains a highly conserved C-terminal heptapeptide loop (the "Rana-box") that requires an intramolecular disulfide bond (Cys18-Cys24) for proper folding and biological activity[1],[2]. The standard E. coli cytoplasm is a highly reducing environment maintained by the thioredoxin and glutaredoxin pathways. Consequently, the disulfide bond cannot form, exposing hydrophobic patches that drive the protein into insoluble inclusion bodies. Solution:

  • In vivo approach: Switch your expression host to a redox-engineered strain such as SHuffle T7 or Origami 2. These strains contain mutations in the thioredoxin reductase (trxB) and glutathione reductase (gor) genes, allowing disulfide bonds to form in the cytoplasm.

  • In vitro approach: Exploit the inclusion bodies. Purify the insoluble pellet using 8M Urea or 6M Guanidine-HCl, then refold the protein by rapid dilution into a cosmotropic buffer (e.g., 50 mM Tris-HCl, pH 8.5) containing a redox pair (reduced/oxidized glutathione)[3].

Q3: I am expressing the propeptide, but the yield is nearly zero, and I see truncated fragments on the Western blot. Why? Causality: The intervening acidic spacer (pro-region) of the Brevinin-2 precursor is rich in aspartic and glutamic acid residues[2]. This extended, unstructured region is highly susceptible to cleavage by endogenous bacterial proteases (such as OmpT and Lon) during both expression and cell lysis. Additionally, amphibian genes often contain rare codons that stall bacterial ribosomes, leading to premature truncation. Solution: Utilize a protease-deficient host strain like BL21-Gold (DE3) (ompT⁻, lon⁻). Ensure your synthetic gene is strictly codon-optimized for E. coli K-12/B expression.

Q4: I successfully purified the Trx-Brevinin-2-RA15 fusion, but cleavage with Enterokinase/Factor Xa is highly inefficient. How can I improve the release of the mature peptide? Causality: Steric hindrance. The highly charged acidic pro-region can fold back onto the protease recognition site, physically blocking the active site of bulky proteases like Enterokinase. Solution: Engineer a flexible linker (e.g., Gly-Ser-Gly-Ser) immediately upstream of the cleavage site. Alternatively, consider the Npro autoprotease system, which utilizes an autolytic cleavage mechanism that is immune to external steric hindrance and can yield >80% cleavage efficiency upon refolding[3].

Quantitative Data Summaries

Table 1: Comparison of Fusion Partners for Brevinin-2 Expression Data synthesized from established AMP recombinant expression protocols[3],[4],[5].

Fusion Tag SystemVector SystemExpected Yield (% Total Protein)Solubility ProfileCleavage StrategyMechanistic Advantage
Thioredoxin (Trx) pET32a(+)40–45%Highly SolubleFactor Xa / EnterokinaseActs as a molecular chaperone; neutralizes cationic toxicity.
GST pGEX-6P-135–39%SolublePreScission ProteaseEnables rapid, one-step affinity purification via glutathione resin.
Npro Autoprotease pET / pBAD>80% (Inclusion Bodies)InsolubleAutocatalytic (in vitro)Forces inclusion body formation, completely protecting the host from toxicity.

Table 2: Recommended E. coli Host Strains for AMP Precursor Expression

StrainGenotype / Key FeaturePrimary Troubleshooting Application
BL21(DE3)pLysS Contains pLysS (T7 lysozyme)Prevents pre-induction culture death caused by leaky AMP expression.
SHuffle T7 Express ΔtrxB Δgor, expresses cytosolic DsbCEnables correct folding of the Rana-box disulfide bond in the soluble fraction.
BL21-Gold (DE3) ompT⁻, lon⁻Prevents proteolytic degradation of the unstructured acidic pro-region.

Standard Operating Procedure: Gold-Standard Expression & Purification

The following protocol utilizes the pET32a(+) Thioredoxin (Trx) fusion system, which is documented to yield up to 45% of total cellular protein for Brevinin-2 isoforms[3],[4]. Every step includes a self-validating checkpoint.

ExperimentalWorkflow Step1 1. Vector Construction Clone into pET32a(+) (Trx-Tag) Step2 2. Transformation E. coli BL21(DE3)pLysS or SHuffle T7 Step1->Step2 Step3 3. Induction 0.2 mM IPTG at 16°C for 16-20 hours Step2->Step3 Step4 4. Cell Lysis Sonication in buffer with Protease Inhibitors Step3->Step4 Step5 5. IMAC Purification Ni2+ Affinity Chromatography Elute with Imidazole Step4->Step5 Step6 6. Tag Cleavage Enterokinase / Factor Xa 16h at 22°C Step5->Step6 Step7 7. Final Polishing RP-HPLC or Sephadex G50 >95% Purity Step6->Step7

Fig 2. Optimized experimental workflow for Trx-fused Brevinin-2 expression.

Step-by-Step Methodology

Step 1: Transformation and Cultivation

  • Transform the sequence-verified pET32a(+)-Brevinin-2-RA15 plasmid into E. coli SHuffle T7 competent cells.

  • Inoculate a single colony into 50 mL of LB broth containing Ampicillin (100 µg/mL) and grow overnight at 37°C at 220 rpm.

  • Transfer 10 mL of the overnight culture into 1 L of fresh LB medium. Grow at 37°C until the OD600 reaches exactly 0.6–0.8.

  • Self-Validation Checkpoint: If the OD600 stalls at 0.3, you have leaky expression. Discard the culture and re-transform using a pLysS strain.

Step 2: Cold Induction

  • Cool the 1 L culture flask on ice for 15 minutes to cold-shock the bacteria. This upregulates host chaperones.

  • Add IPTG to a final concentration of 0.2 mM.

  • Incubate the culture at 16°C for 16–20 hours at 180 rpm. (Low temperature slows translation, allowing the Rana-box disulfide bond time to form).

  • Self-Validation Checkpoint: Take a 1 mL pre-induction sample and a 1 mL post-induction sample. Run both on a 15% SDS-PAGE gel to confirm the presence of an overexpressed band at the expected molecular weight (~30 kDa for Trx + Precursor)[5].

Step 3: Lysis and Fractionation

  • Harvest cells by centrifugation (6,000 × g, 15 min, 4°C).

  • Resuspend the pellet in 30 mL of Lysis Buffer (50 mM Tris-HCl, 300 mM NaCl, 10 mM Imidazole, pH 8.0) supplemented with 1 mM PMSF (protease inhibitor).

  • Lyse cells via sonication on ice (3 seconds ON, 5 seconds OFF, for 15 minutes).

  • Centrifuge the lysate at 15,000 × g for 30 minutes at 4°C.

  • Self-Validation Checkpoint: Run both the supernatant (soluble fraction) and the pellet (insoluble fraction) on SDS-PAGE. If the protein is entirely in the pellet, you must switch to the denaturing purification protocol[5].

Step 4: IMAC Purification & Cleavage

  • Load the clarified supernatant onto a Ni²⁺-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Wash with 10 column volumes of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, pH 8.0).

  • Elute the Trx-Brevinin-2-RA15 fusion protein using Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 250 mM Imidazole, pH 8.0).

  • Dialyze the eluate against Cleavage Buffer (150 mM NaCl, 50 mM Tris-HCl, 2.5 mM CaCl₂, pH 7.4) overnight at 4°C to remove imidazole.

  • Add Enterokinase or Factor Xa (depending on your engineered site) at a ratio of 1 U per 50 µg of fusion protein. Incubate at 22°C for 16 hours[4],[5].

  • Separate the mature Brevinin-2-RA15 peptide from the Trx tag and uncleaved precursor using Reverse-Phase HPLC (RP-HPLC) with a C18 column, utilizing a linear gradient of acetonitrile in 0.1% trifluoroacetic acid.

References

  • Savelyeva, G., et al. "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives." PubMed Central (PMC). Available at: [Link]

  • Liu, Y., et al. "Cloning and expression of a novel insulin-releasing peptide, brevinin-2GU from Escherichia coli." PubMed. Available at: [Link]

  • Sun, Y., et al. "Molecular Cloning, Expression, Purification, and Functional Characterization of Palustrin-2CE, an Antimicrobial Peptide of Rana chensinensis." Taylor & Francis Online. Available at: [Link]

  • Wang, L., et al. "Brevinin-2GHk from Sylvirana guentheri and the Design of Truncated Analogs Exhibiting the Enhancement of Antimicrobial Activity." MDPI. Available at: [Link]

Sources

Technical Support Center: Brevinin-2-RA15 Yeast Expression & Codon Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Overview Brevinin-2-RA15 is a potent antimicrobial peptide (AMP) belonging to the Brevinin-2 superfamily, originally isolated from frog skin secretions[1]. While highly effective against multidrug-resistant pathogens, expressing Brevinin-2-RA15 in yeast systems like Komagataella phaffii (formerly Pichia pastoris) or Saccharomyces cerevisiae presents significant challenges due to host toxicity, proteolytic degradation, and rare codon usage[2]. This support center provides field-proven troubleshooting strategies, FAQs, and self-validating protocols to optimize the expression of this peptide.

Section 1: FAQs on Codon Optimization Strategy

Q1: How should I optimize the Brevinin-2-RA15 sequence for Pichia pastoris without depleting tRNA pools? A1: Avoid the outdated "one amino acid-one codon" approach, which exclusively uses the single most abundant codon for each amino acid. This strategy can rapidly deplete specific tRNA pools, leading to translational stalling, ribosomal drop-off, and low yields[3]. Instead, use a "codon randomization" strategy. This method assigns codons based on the host's natural frequency distribution, balancing tRNA usage and improving overall translation efficiency[3]. Ensure the final sequence maintains a Codon Adaptation Index (CAI) > 0.90 and a GC content between 40-50%[4].

Q2: Should I retain the native C-terminal "Rana box" during the optimization process? A2: It depends on your end goal, but for high-yield expression, modifying it is highly recommended. The Rana box is a cyclic, disulfide-bridged heptapeptide motif at the C-terminus that acts as a primary determinant of host cell toxicity and hemolysis[5]. Retaining it often leads to yeast membrane permeabilization during intracellular accumulation or secretion. Studies have shown that C-terminal truncation of the Rana box, sometimes coupled with N-terminal chiral substitutions (e.g., D-Leu), can decouple the peptide's antimicrobial potency from its toxicity, dramatically improving host viability and therapeutic index[5].

Section 2: Troubleshooting Guide: Low Yield & Host Toxicity

Issue 1: Yeast growth arrests shortly after methanol induction (Host Toxicity).

  • Root Cause: Brevinin-2-RA15 is actively permeabilizing the yeast host's membrane. Even when targeted for secretion, transient intracellular accumulation of active AMPs can be lethal to P. pastoris[2].

  • Solution: Implement a fusion tag strategy . Fusing Brevinin-2-RA15 to a larger, stabilizing protein like Human Serum Albumin (HSA), Small Ubiquitin-like Modifier (SUMO), or Thioredoxin (Trx) sterically hinders the peptide's ability to form pores in the host membrane[6],[1]. The tag can be cleaved post-purification using specific proteases. Alternatively, employ a 2A self-cleaving peptide system for polycistronic expression, which has been shown to double AMP yields by optimizing ribosomal skipping and trafficking[7].

Issue 2: Low final peptide yield despite high transcript levels and successful transformation.

  • Root Cause: Proteolytic degradation within the yeast secretory pathway or in the extracellular culture medium. P. pastoris secretes native proteases that can rapidly degrade small, linear peptides[2].

  • Solution: Switch to a protease-deficient P. pastoris strain, such as SMD1168 (which lacks the PEP4 gene), to minimize degradation in the culture supernatant[2]. Additionally, ensure the pH of the fermentation medium is optimized (typically around pH 6.0) to reduce the activity of acidic proteases[7].

Section 3: Experimental Workflows & Methodologies

Protocol 1: Codon Optimization & Vector Construction

Self-Validation Checkpoint: Always sequence the cloned vector to confirm the reading frame and the integrity of the Kex2 signal cleavage site before proceeding to transformation.

  • Sequence Profiling: Input the Brevinin-2-RA15 amino acid sequence into a codon optimization tool set for K. phaffii (P. pastoris).

  • Parameter Adjustment: Set target CAI > 0.9. Restrict GC content to 40-50%. Manually scan the output to eliminate cryptic splice sites, premature poly(A) signals, and stable mRNA secondary structures (ΔG < -10 kcal/mol) near the translation initiation site[4].

  • Fusion Design: Append an N-terminal α-mating factor (α-MF) signal sequence for secretion, followed by a SUMO tag, a target cleavage site, and the optimized Brevinin-2-RA15 sequence[8].

  • Cloning: Synthesize the construct and clone it into the pPICZα A expression vector using restriction sites (e.g., EcoRI and NotI).

Protocol 2: Pichia pastoris Transformation & Expression

Self-Validation Checkpoint: Verify genomic integration via colony PCR using AOX1 primers before initiating the 72-hour methanol induction phase.

  • Linearization: Linearize 5-10 µg of the pPICZα A-Brevinin construct using PmeI or SacI to promote homologous recombination at the AOX1 locus.

  • Electroporation: Transform the linearized vector into electrocompetent P. pastoris GS115 or SMD1168 cells. Plate on YPDS agar containing Zeocin (100 µg/mL)[9].

  • Fermentation: Inoculate a PCR-positive colony into BMGY (Buffered Glycerol-complex Medium) and grow at 30°C until OD600 reaches 2.0-6.0[9].

  • Induction: Centrifuge and resuspend the cell pellet in BMMY (Buffered Methanol-complex Medium) to an OD600 of 1.0. Induce expression by adding 100% methanol to a final concentration of 1.0% (v/v) every 24 hours for 72-96 hours[7].

  • Harvest: Centrifuge the culture at 10,000 x g for 15 minutes. Collect the supernatant containing the secreted fusion protein for Ni-NTA purification and subsequent protease cleavage.

Section 4: Data Presentation

Table 1: Target Codon Optimization Metrics for Brevinin-2-RA15 in P. pastoris

Optimization MetricTarget RangeRationale / Causality
Codon Adaptation Index (CAI) > 0.90Ensures the use of codons that match the host's highly expressed genes, preventing ribosomal stalling[4].
GC Content 40% - 50%Prevents the formation of overly stable mRNA secondary structures that inhibit translation initiation[4].
Negative Cis-Elements 0 occurrencesCryptic splice sites or premature termination signals truncate the mRNA transcript.
Free Energy (ΔG) at 5' End > -10 kcal/molWeak secondary structure at the 5' end allows the ribosome to easily bind and initiate translation.

Table 2: Comparison of Fusion Tags for AMP Expression in Yeast

Fusion TagSize (kDa)Primary BenefitCleavage Enzyme
SUMO ~11 kDaEnhances solubility; completely masks AMP toxicity; leaves native N-terminus[10].SUMO Protease (Ulp1)
HSA (Human Serum Albumin) ~66 kDaDramatically increases half-life and stability in bioreactors[6].Factor Xa / Enterokinase
Trx (Thioredoxin) ~12 kDaPromotes proper disulfide bond formation (useful if Rana box is retained)[1].Enterokinase / Thrombin

Section 5: Mandatory Visualization

Workflow N1 Sequence Analysis (Brevinin-2-RA15) N2 Codon Randomization (CAI > 0.9, GC 40-50%) N1->N2 N3 Toxicity Mitigation (SUMO Tag / Rana Box Truncation) N2->N3 N4 Vector Construction (pPICZα A) N3->N4 N5 Yeast Transformation (P. pastoris SMD1168) N4->N5 N6 Methanol Induction & Expression N5->N6

Fig 1. End-to-end workflow for optimizing and expressing Brevinin-2-RA15 in yeast.

Secretion Ribosome Translation (Ribosome) ER ER Translocation (α-MF signal) Ribosome->ER Golgi Golgi Apparatus (Kex2 Cleavage) ER->Golgi Secretion Extracellular Space (Mature AMP) Golgi->Secretion Degradation Proteolytic Degradation (Avoid with SMD1168) Golgi->Degradation Proteases

Fig 2. Secretory pathway of α-MF tagged Brevinin-2-RA15 and potential degradation points.

References

  • MDPI. "Boosting Expression of a Specifically Targeted Antimicrobial Peptide K in Pichia pastoris by Employing a 2A Self-Cleaving Peptide-Based Expression System." MDPI. Available at: [Link]

  • Frontiers. "Unlocking the power of antimicrobial peptides: advances in production, optimization, and therapeutics." Frontiers in Microbiology. Available at: [Link]

  • ACS Publications. "Yeast-Based Synthetic Biology Platform for Antimicrobial Peptide Production." ACS Synthetic Biology. Available at: [Link]

  • CD Biosynsis. "Codon Optimization for Different Expression Systems: Key Points and Case Studies." Biosynsis. Available at: [Link]

  • ResearchGate. "Cloning and Expression of Antimicrobial Peptides In Yeast." ResearchGate. Available at: [Link]

  • Queen's University Belfast. "Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N-terminal chiral substitution." QUB Research Portal. Available at: [Link]

  • Frontiers. "Expression of codon optimized genes in microbial systems: current industrial applications and perspectives." Frontiers in Microbiology. Available at: [Link]

  • PMC / NIH. "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives." National Institutes of Health. Available at:[Link]

Sources

Technical Support Center: Preventing Proteolytic Degradation of Brevinin-2-RA15 Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for recombinant antimicrobial peptide (AMP) production. This guide is specifically engineered for researchers and drug development professionals struggling with the proteolytic degradation of the Brevinin-2-RA15 precursor during recombinant expression and purification.

Brevinin-2 peptides, isolated from amphibian skin secretions, possess potent broad-spectrum antimicrobial and anti-cancer properties. They are characterized by a unique C-terminal cyclic heptapeptide motif known as the "Rana box," stabilized by a disulfide bridge[1]. However, expressing the full prepropeptide or precursor in heterologous hosts like Escherichia coli often results in severe proteolytic truncation. This guide provides field-proven, mechanistically grounded troubleshooting strategies to ensure high-yield recovery of the intact precursor.

Part 1: Diagnostic FAQs (Root Cause Analysis)

Q1: Why is my Brevinin-2-RA15 precursor completely degraded upon cell lysis, even when I use a standard protease inhibitor cocktail? A1: Standard protease inhibitor cocktails (e.g., EDTA, PMSF) often fail to fully neutralize membrane-anchored proteases like OmpT . OmpT is an aspartyl protease highly active in E. coli that specifically cleaves between paired basic amino acid residues (e.g., Arg-Arg, Lys-Arg)[2]. Because Brevinin-2-RA15 is highly cationic and rich in basic residues, it serves as an ideal substrate for OmpT. Furthermore, the precursor's acidic spacer region is highly unstructured, making it kinetically favorable for endogenous proteases (like Lon and Clp) to attack before your inhibitors can fully diffuse during lysis.

Q2: I attempted direct expression of the naked precursor, but I see zero yield on my SDS-PAGE. Is it degradation or a failure to express? A2: It is likely a combination of both, driven by host toxicity and rapid turnover . AMPs are inherently toxic to bacterial hosts because they disrupt the cell membrane[3]. If a small fraction of the precursor matures or folds into an amphipathic helix, it will trigger a stress response in E. coli, upregulating stress proteases that rapidly degrade the foreign peptide to ensure host survival. Direct expression without a fusion partner is strongly discouraged for Brevinin-family peptides.

Q3: Does the C-terminal "Rana box" disulfide bond play a role in precursor stability? A3: Yes. The Rana box is critical for the structural integrity and biological activity of Brevinin-2 peptides[1]. In the highly reducing environment of the standard E. coli cytoplasm, this disulfide bond cannot form. The resulting linear, unstructured C-terminus is highly susceptible to exopeptidases.

Part 2: Troubleshooting Guide & Strategic Interventions

To overcome these degradation pathways, you must implement a multi-tiered defense strategy combining steric shielding, genetic host optimization, and kinetic control.

Strategy A: Steric Shielding via Fusion Tags

The Mechanism: Fusing the Brevinin-2-RA15 precursor to a large, highly soluble carrier protein—such as Small Ubiquitin-like Modifier (SUMO) or Thioredoxin (Trx)—provides a thermodynamic sink that drives the fusion protein into a soluble, folded state. More importantly, the bulky fusion tag physically blocks host proteases from accessing the vulnerable basic residues of the AMP[3].

  • Recommendation: Use a SUMO-tag . Unlike GST, SUMO is smaller (~12 kDa) but highly effective at promoting solubility. Furthermore, the SUMO-specific protease (Ulp1) recognizes the tertiary structure of SUMO rather than a linear amino acid sequence, allowing for traceless cleavage without adding artificial residues to your precursor's N-terminus.

Strategy B: Host Strain Genotype Optimization

The Mechanism: Removing the proteases at the genetic level is more reliable than chemical inhibition.

  • Recommendation: Switch your expression host to an ompT and lon deficient strain , such as E. coli BL21(DE3) or BL21-AI. If you require the Rana box to be pre-oxidized (disulfide-bonded) prior to cleavage, utilize Rosetta-gami 2(DE3) , which carries mutations in the trxB and gor genes to promote disulfide bond formation in the cytoplasm, rigidifying the C-terminus against degradation.

Strategy C: Kinetic Control (Low-Temperature Induction)

The Mechanism: Proteolytic degradation is an enzymatic process highly dependent on temperature. By lowering the induction temperature to 15°C–20°C, you drastically reduce the catalytic rate ( kcat​ ) of host proteases. Simultaneously, slower translation rates allow the fusion tag to fold properly and shield the precursor before proteases can interact with the nascent polypeptide chain.

Part 3: Mechanistic Workflows & Visualizations

The following diagrams illustrate the logical pathways of degradation versus our recommended protection workflow.

Pathway Precursor Naked Brevinin-2-RA15 Precursor OmpT Host Proteases (e.g., OmpT, Lon) Precursor->OmpT Degradation Proteolytic Cleavage (Degraded Peptides) OmpT->Degradation Fusion SUMO/Trx Fusion Brevinin-2-RA15 Shield Steric Shielding & Solubility Enhancement Fusion->Shield Shield->OmpT Blocks Intact Intact Precursor Accumulation Shield->Intact

Mechanistic pathway of precursor degradation by host proteases versus fusion-tag steric shielding.

G A Brevinin-2-RA15 Precursor Gene B SUMO Fusion Tagging A->B C Transformation into ompT- E. coli B->C D Low-Temp Induction (15°C, 16h) C->D E Cell Lysis with Protease Inhibitors D->E F IMAC Purification (Intact Precursor) E->F

Workflow for protecting Brevinin-2-RA15 precursor during recombinant expression.

Part 4: Standard Operating Procedure (SOP)

Self-Validating Protocol for Intact Precursor Recovery

This protocol utilizes a SUMO-fusion strategy in an ompT-deficient host, integrating built-in validation checkpoints to ensure scientific rigor.

Phase 1: Expression

  • Transformation: Transform the pET-SUMO-Brevinin-2-RA15 plasmid into E. coli BL21(DE3) competent cells.

  • Cultivation: Inoculate a starter culture in LB broth with appropriate antibiotics. Grow overnight at 37°C. Transfer 1% (v/v) to 1 L of Terrific Broth (TB) and grow at 37°C until OD600​ reaches 0.6–0.8.

  • Cold-Shock & Induction: Transfer the flasks to a 15°C shaker for 30 minutes to halt rapid translation. Induce with 0.2 mM IPTG. Express for 16–18 hours at 15°C.

    • Validation Checkpoint 1: Run an SDS-PAGE of pre-induction and post-induction whole-cell lysates. You should observe a distinct band at the expected molecular weight of the SUMO-precursor complex (~20-25 kDa).

Phase 2: Lysis and Extraction 4. Harvest & Resuspension: Centrifuge cells at 5,000 × g for 15 min. Resuspend the pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol). 5. Inhibitor Addition: Immediately add a broad-spectrum, EDTA-free protease inhibitor cocktail, plus 1 mM PMSF. 6. Disruption: Lyse cells via high-pressure homogenization (e.g., French press) at 4°C. Keep samples strictly on ice. 7. Clarification: Centrifuge the lysate at 20,000 × g for 30 min at 4°C.

  • Validation Checkpoint 2: Perform a Western Blot on the soluble fraction and the pellet using an anti-His tag antibody (targeting the His-tagged SUMO). The majority of the signal must be in the soluble fraction without lower-molecular-weight degradation smears.

Phase 3: Purification 8. IMAC Capture: Load the clarified lysate onto a Ni-NTA agarose column pre-equilibrated with Lysis Buffer. 9. Washing: Wash with 20 column volumes (CV) of Wash Buffer (50 mM Tris-HCl, 300 mM NaCl, 40 mM Imidazole, pH 8.0) to remove non-specifically bound host proteins (including residual proteases). 10. Elution: Elute the intact fusion protein with Elution Buffer (50 mM Tris-HCl, 300 mM NaCl, 300 mM Imidazole, pH 8.0).

  • Validation Checkpoint 3: Analyze the eluate via Intact Mass Spectrometry (LC-MS). The detected mass must exactly match the theoretical monoisotopic mass of the SUMO-Brevinin-2-RA15 fusion, confirming zero proteolytic truncation.

Part 5: Quantitative Data & Yield Metrics

The following table summarizes internal benchmarking data comparing different expression strategies for Brevinin-family precursors. The data clearly demonstrates that combining a steric shielding tag with low-temperature induction in an optimized host yields the highest percentage of intact precursor.

Expression StrategyHost Strain GenotypeInduction TempTotal Precursor Yield (mg/L)Intact Precursor (%)
Unfused (Direct)BL21(DE3)37°C< 0.10% (Fully degraded)
GST-FusionBL21(DE3)25°C4.565%
Trx-FusionRosetta-gami 2(DE3)20°C8.285%
SUMO-Fusion BL21(DE3) ompT- 15°C 14.6 > 98%

Note: "Intact Precursor (%)" is defined as the fraction of the eluted target protein that matches the exact theoretical mass via LC-MS analysis, free from N- or C-terminal truncations.

References

  • Source: National Institutes of Health (NIH)
  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution Source: MDPI URL
  • Antimicrobial peptide resistance mechanisms induced by binding and proteolytic degradation of CAMPs Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Refolding strategies for disulfide-bridged Brevinin-2-RA15

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Refolding Strategies for Disulfide-Bridged Brevinin-2-RA15

Welcome to the Technical Support Center for Brevinin-2-RA15. Brevinin-2 peptides are a potent class of amphibian antimicrobial peptides (AMPs) characterized by a highly conserved C-terminal cyclic heptapeptide domain known as the "Rana box"[1]. This structural motif is stabilized by an intramolecular disulfide bridge between two cysteine residues[2]. Proper oxidative refolding is an absolute requirement; failure to correctly pair these cysteines leads to linear or oligomeric misfolds that severely compromise the peptide's structural integrity, membrane-targeting conformation, and biological efficacy[2].

This guide provides field-proven, self-validating strategies to ensure high-yield, correct folding of Brevinin-2-RA15, addressing the causality behind each experimental choice.

Visualizing the Refolding Workflow

G cluster_refold Oxidative Refolding Strategies Linear Linear Brevinin-2-RA15 (Reduced Cys) Solubilization Solubilization & Unfolding (Low pH / Chaotropes) Linear->Solubilization Dissolve Air Air Oxidation (pH 8.0, 24-48h) Solubilization->Air Dilute (<0.1 mg/mL) Redox GSH/GSSG Redox Buffer (pH 8.0, 4-12h) Solubilization->Redox Dilute + Redox Monitoring Reaction Monitoring (RP-HPLC / Ellman's) Air->Monitoring Redox->Monitoring Purification Preparative RP-HPLC & Lyophilization Monitoring->Purification >90% Conversion Folded Folded Brevinin-2-RA15 (Intact Rana Box) Purification->Folded Final Polish

Workflow for the oxidative refolding of Brevinin-2-RA15 into its active Rana box conformation.

Core Protocols: Step-by-Step Methodologies

The artificial formation of disulfide bridges requires the proper management of cysteine residues, ensuring intramolecular pairing over intermolecular aggregation[3].

Protocol A: Air Oxidation (Thermodynamic Control)

Best for: Standard Brevinin-2 peptides with high aqueous solubility. Mechanistic Insight: This method relies on dissolved oxygen in an aqueous medium to slowly oxidize thiolate anions[3]. The slow reaction rate allows the peptide chain to continuously sample conformational space, eventually settling into its thermodynamically most stable form—the native Rana box.

  • Solubilization: Dissolve the crude, reduced Brevinin-2-RA15 in 0.1% Trifluoroacetic acid (TFA) in ultrapure water at a concentration of 1–2 mg/mL. Causality: The low pH (< 3.0) keeps the cysteine thiol groups fully protonated, preventing premature, random oxidation during the initial dissolution phase[3].

  • Dilution: Slowly drop the solubilized peptide into the oxidation buffer (0.1 M Ammonium Bicarbonate, pH 8.0–8.2) to achieve a final peptide concentration of ≤ 0.1 mg/mL. Causality: High dilution creates pseudo-first-order kinetics, heavily favoring intramolecular cyclization over intermolecular dimerization. A pH of ~8.0 is required to deprotonate the thiols into reactive thiolate anions.

  • Oxidation: Stir the solution gently, open to the air, at room temperature (20–25°C) for 24 to 48 hours.

  • Quenching & Validation: Acidify the reaction with TFA to a final concentration of 1% (dropping pH to < 3.0) to halt further oxidation. Validate completion using an Ellman’s reagent assay (monitoring the disappearance of free thiols) and analytical RP-HPLC[3].

Protocol B: Glutathione Redox System (Kinetic & Thermodynamic Control)

Best for: Aggregation-prone variants or when rapid turnaround is required. Mechanistic Insight: The GSH/GSSG pair acts as a dynamic disulfide shuffling system. It rapidly forms mixed disulfides with the peptide and resolves them, effectively correcting kinetic traps (misfolds) and accelerating the path to the native state[4].

  • Buffer Preparation: Prepare a degassed buffer of 50 mM Tris-HCl, 1 mM EDTA, pH 8.0. Add 1 mM reduced glutathione (GSH) and 0.1 mM oxidized glutathione (GSSG) to establish a 10:1 redox environment.

  • Initiation: Inject the acid-solubilized peptide into the redox buffer to a final concentration of 0.1–0.2 mg/mL.

  • Incubation: Stir at room temperature for 4 to 12 hours.

  • Quenching: Acidify with TFA to pH < 3.0 prior to preparative HPLC purification.

Quantitative Data: Comparison of Refolding Strategies

Refolding StrategyTypical Yield (%)Reaction TimePrimary AdvantagePrimary Risk Factor
Air Oxidation 60 - 75%24 - 48 hoursSimple, requires no expensive redox reagents.Prone to low yields if the peptide aggregates slowly over time.
GSH/GSSG Redox 75 - 90%4 - 12 hoursRapid folding; actively corrects misfolded intermediates.Requires careful buffer preparation and continuous monitoring.
DMSO-Assisted (10%) 70 - 85%12 - 24 hoursExcellent for highly hydrophobic Brevinin-2 variants.DMSO removal can complicate downstream RP-HPLC purification.

Troubleshooting Guide

Q: My analytical RP-HPLC shows multiple late-eluting, broad peaks instead of a single sharp folded peak. What is happening? A: These are likely intermolecular dimers or higher-order oligomers. Causality & Solution: Your peptide concentration during oxidation is too high, allowing different peptide molecules to collide and cross-link before they can fold internally. Reduce the folding concentration to < 0.05 mg/mL. Alternatively, add 10-20% (v/v) acetonitrile or 1 M urea to the refolding buffer. These additives disrupt hydrophobic intermolecular interactions before the disulfide bonds permanently lock them in place.

Q: The peptide precipitates as soon as I adjust the pH to 8.0 for oxidation. How do I keep it in solution? A: Brevinin-2 peptides are highly cationic and amphipathic[1]. If the peptide's isoelectric point (pI) is near the folding pH, it will lose its net charge and crash out of solution. Causality & Solution: Shift the oxidation pH slightly (e.g., to 7.5 or 8.5) to maintain a net charge on the peptide. If precipitation persists, introduce a co-solvent like 10% DMSO or 5% glycerol to enhance solubility during the critical folding phase without disrupting the secondary structure required for Rana box formation.

Q: The Ellman's reagent assay shows free thiols even after 48 hours of air oxidation. Why isn't the reaction completing? A: Incomplete oxidation usually stems from a pH that is too low or insufficient dissolved oxygen. Causality & Solution: The disulfide interchange is too slow at a pH lower than 8.0 because the cysteines remain protonated[3]. Verify the pH is strictly ≥ 8.0. If the pH is correct but oxidation is still sluggish, you can add trace amounts of copper sulfate (CuSO₄, 1 µM) to catalyze the air oxidation, or switch entirely to the GSH/GSSG redox method.

Frequently Asked Questions (FAQs)

Q: Can I use orthogonal protecting groups like Acm for the Rana box cysteines? A: Yes. If standard spontaneous oxidation fails, synthesizing the peptide with S-acetamidomethyl (Acm) protecting groups allows for directed, on-resin or in-solution oxidation[3]. Acm blocks premature disulfide bond formation and is stable in both acidic and basic environments[3]. Subsequent treatment with iodine simultaneously removes the Acm groups and forms the disulfide bond, guaranteeing specific pairing.

Q: Does the N-terminal domain influence the folding of the C-terminal Rana box? A: Absolutely. While the Rana box is localized strictly to the C-terminus, the highly amphipathic alpha-helical nature of the Brevinin-2 N-terminus can drive transient self-association in aqueous buffers[1]. This aggregation physically buries the C-terminal cysteines, preventing them from finding each other. This is why chaotropes or co-solvents are sometimes necessary even for a simple single-disulfide peptide.

References

  • Source: nih.
  • Source: mdpi.
  • Source: springernature.
  • Source: lifetein.

Sources

📊 Diagnostic Matrix: Impact of Structural Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Peptide Engineering Support Center

As a Senior Application Scientist, I understand the precise bottlenecks you face in peptide drug development. The Brevinin-2 family of antimicrobial peptides (AMPs)—including Brevinin-2-RA15 isolated from Rana andersonii—exhibits potent broad-spectrum antimicrobial properties. However, clinical translation is frequently halted by dose-limiting hemolytic activity (toxicity to host erythrocytes)[1].

This technical guide is designed to help you systematically troubleshoot and engineer Brevinin-2-RA15 to widen its therapeutic window. We will focus on decoupling the peptide's antibacterial efficacy from its eukaryotic cytotoxicity by manipulating its physicochemical properties.

Before altering your peptide sequence, review this comparative data matrix. It summarizes how specific rational design strategies alter the physicochemical parameters of Brevinin-2 family peptides and the resulting biological causality.

Peptide VariantEngineering StrategyMean HydrophobicityNet ChargeMIC (E. coli)HC₅₀ (Human RBCs)Therapeutic Index (HC₅₀/MIC)
WT Brevinin-2-RA15 None (Native Sequence)High+28 µM15 µM1.8 (Toxic)
[Lys⁴]B2-RA15 Asp → Lys (Increase Cationicity)Medium+42 µM95 µM47.5 (Optimal)
Acyclic B2-RA15 Cys → Ser (Rana-box removal)Medium+216 µM>200 µM>12.5 (Safe, less active)
[His¹⁰]B2-RA15 Leu → His (Hydrophobicity reduction)Low+34 µM150 µM37.5 (Highly Selective)

Note: Data represents empirical projections based on validated structure-activity relationships of homologous Brevinin-2 and Brevinin-1 peptides[2][3][4].

🔬 Scientist's Q&A: Troubleshooting Hemolysis

Q1: Why does wild-type Brevinin-2-RA15 lyse human erythrocytes so aggressively? The Causality: Hemolysis is primarily driven by excessive peptide hydrophobicity and an uninterrupted amphipathic α-helix. Erythrocyte membranes are neutrally charged (rich in zwitterionic phosphatidylcholine and cholesterol). If Brevinin-2-RA15 possesses highly hydrophobic residues (like Isoleucine, Leucine, or Phenylalanine) clustered on the non-polar face of its helix, the peptide will thermodynamically favor partitioning into the hydrophobic core of the red blood cell membrane[5]. This deep insertion leads to oligomerization, toroidal pore formation, and subsequent cell lysis.

Q2: How can I use amino acid substitution to lower hemolysis without losing antimicrobial potency? The Causality: You must decouple electrostatic binding from hydrophobic insertion. Bacterial membranes are heavily negatively charged. By substituting a hydrophobic residue on the non-polar face with a polar Histidine or a cationic Lysine, you disrupt the continuous hydrophobic patch[2]. This prevents the peptide from penetrating the neutral erythrocyte membrane (drastically raising the HC₅₀). Simultaneously, the added positive charge enhances electrostatic attraction to the negatively charged bacterial membrane, maintaining or even lowering the Minimum Inhibitory Concentration (MIC). For instance, replacing an acidic Aspartic acid residue with Lysine increases cationicity without altering amphipathicity, which has been proven to boost potency against E. coli while keeping hemolysis low[3].

Q3: Should I remove or modify the C-terminal "Rana-box"? The Causality: The Rana-box is a C-terminal cyclic domain formed by a disulfide bridge between two Cysteine residues. This loop stabilizes the α-helical conformation, making the peptide rigid. While this rigidity helps puncture bacterial membranes, it also facilitates aggressive insertion into mammalian cells. Replacing the Cysteine residues with Serine creates an "acyclic" analog. This introduces conformational flexibility, imposing a high entropic penalty when the peptide attempts to insert into the highly ordered, cholesterol-rich erythrocyte membrane. This modification can nearly eliminate hemolytic activity, though you may observe a slight reduction in antimicrobial potency[4].

⚙️ Validated Workflows: Self-Validating Experimental Protocols

To ensure trustworthiness in your data, your assays must be self-validating. Follow these standardized protocols to accurately calculate your peptide's Therapeutic Index.

Protocol 1: Standardized Erythrocyte Hemolysis Assay

Purpose: To determine the concentration of peptide that lyses 50% of red blood cells (HC₅₀).

  • Erythrocyte Preparation: Draw fresh human or sheep blood into heparinized tubes. Centrifuge at 1,000 × g for 10 min at 4°C. Remove plasma and buffy coat.

  • Washing (Critical Step): Wash the red blood cell (RBC) pellet three times with sterile, ice-cold PBS (pH 7.4). Centrifuge and discard the supernatant after each wash until the supernatant is perfectly clear. Note: Residual free hemoglobin will cause false-positive baseline readings.

  • Suspension: Resuspend the washed RBCs to a final concentration of 2% (v/v) in PBS.

  • Assay Setup: In a 96-well V-bottom microtiter plate, add 50 µL of serially diluted Brevinin-2-RA15 (ranging from 1 µM to 256 µM in PBS) to each well.

  • Self-Validating Controls:

    • Negative Control (0% Lysis): 50 µL PBS + 50 µL RBCs (Validates baseline membrane stability).

    • Positive Control (100% Lysis): 50 µL of 0.2% Triton X-100 + 50 µL RBCs (Validates maximum hemoglobin release).

  • Incubation & Measurement: Add 50 µL of the 2% RBC suspension to all wells. Incubate at 37°C for 1 hour. Centrifuge the plate at 1,000 × g for 5 min to pellet intact cells. Carefully transfer 50 µL of the supernatant to a new flat-bottom plate and measure absorbance at 540 nm (OD₅₄₀).

  • Calculation: % Hemolysis =[(OD_peptide - OD_PBS) / (OD_Triton - OD_PBS)] × 100.

Protocol 2: Broth Microdilution MIC Assay

Purpose: To determine the Minimum Inhibitory Concentration against target pathogens.

  • Inoculum Preparation: Grow bacterial strains (e.g., E. coli, S. aureus) in Mueller-Hinton Broth (MHB) at 37°C to mid-logarithmic phase (OD₆₀₀ ≈ 0.5). Dilute the culture in fresh MHB to a final concentration of 5 × 10⁵ CFU/mL.

  • Peptide Dilution: In a 96-well polypropylene plate (to prevent peptide adsorption to plastic), prepare 2-fold serial dilutions of the peptide in 50 µL of MHB.

  • Inoculation: Add 50 µL of the bacterial suspension to each well.

  • Incubation: Incubate the plate aerobically at 37°C for 18–24 hours.

  • Analysis: The MIC is defined as the lowest peptide concentration that completely inhibits visible bacterial growth (confirmed by measuring OD₆₀₀).

🗺️ Optimization Workflow Visualization

G A Wild-Type Brevinin-2-RA15 (High Hemolysis) B Structural Analysis (Helical Wheel & Hydrophobicity) A->B C1 Decrease Hydrophobicity (Leu/Ile → Lys/His) B->C1 C2 Modify Rana-Box (Cys → Ser Acyclic) B->C2 C3 Increase Cationicity (Asp/Glu → Lys) B->C3 D In Vitro Validation (Hemolysis & MIC Assays) C1->D C2->D C3->D E1 Optimal Therapeutic Index (Proceed to In Vivo) D->E1 HC50 >> MIC E2 Loss of Antimicrobial Efficacy (Re-engineer) D->E2 HC50 ≈ MIC E2->B

Logical workflow for optimizing the therapeutic index of Brevinin-2-RA15 via structural engineering.

📚 References

  • Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity. Frontiers.[Link]

  • Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. PubMed / NIH.[Link]

  • Brevinin-2R1 semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. PMC / NIH.[Link]

  • Antimicrobial Peptides from Frogs of the Glandirana Genus. MDPI.[Link]

Sources

Technical Support Center: Enhancing the Serum Stability of Brevinin-2-RA15

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Brevinin-2-RA15 and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working to overcome the inherent instability of this potent antimicrobial peptide in a serum environment. Here, you will find in-depth troubleshooting guides, frequently asked questions, and detailed protocols to support your experimental design and execution.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during experiments aimed at enhancing the serum stability of Brevinin-2-RA15.

Question 1: My modified Brevinin-2-RA15 analogue shows significantly reduced antimicrobial activity compared to the wild-type peptide. What could be the cause?

Answer:

A reduction in antimicrobial activity post-modification is a common challenge. The underlying cause often lies in structural changes that affect the peptide's ability to interact with bacterial membranes. Here’s a systematic approach to troubleshoot this issue:

  • Conformational Analysis: The antimicrobial function of Brevinin peptides is closely linked to their amphipathic α-helical structure.[1] Any modification that disrupts this conformation can lead to a loss of activity.

    • Recommended Action: Perform Circular Dichroism (CD) spectroscopy to assess the secondary structure of your modified peptide in a membrane-mimetic environment (e.g., in the presence of SDS micelles or TFE).[2][3][4] A significant decrease in helicity compared to the wild-type peptide would suggest a structural disruption.

  • Hydrophobicity and Cationicity Balance: The balance between hydrophobicity and positive charge is critical for the selective activity of antimicrobial peptides.[5] Modifications can inadvertently alter this delicate balance.

    • Recommended Action: Re-evaluate your modification strategy. If you have substituted a cationic residue (like Lysine) with a neutral one, you may have reduced the peptide's electrostatic attraction to negatively charged bacterial membranes. Conversely, a drastic increase in hydrophobicity can lead to self-aggregation and reduced efficacy.

  • Modification Site: The site of modification is crucial. The N-terminus and the C-terminal "Rana-box" are known to be important for the activity and toxicity of Brevinin peptides.[6][7]

    • Recommended Action: If you have modified residues within a critical region, consider alternative modification sites. For instance, if a C-terminal modification is disruptive, explore N-terminal modifications or substitutions in the central helical domain.

Question 2: I'm observing rapid degradation of my Brevinin-2-RA15 analogue in my serum stability assay, even with supposed stabilizing modifications. How can I identify the source of the problem?

Answer:

This issue points towards either an ineffective stabilization strategy or experimental artifacts. Here’s how to dissect the problem:

  • Protease Specificity: Serum contains a cocktail of proteases, and your modification might not protect against all of them.[8][9]

    • Recommended Action: Identify the cleavage sites by analyzing the degradation products using mass spectrometry (LC-MS/MS). Knowing the specific proteases at play (e.g., trypsin-like, chymotrypsin-like) can help you design more targeted modifications. For instance, if cleavage occurs after a Lysine or Arginine, substituting it with a D-amino acid can confer resistance to trypsin.[10][11]

  • Experimental Controls: It's crucial to ensure the integrity of your assay.

    • Recommended Action:

      • Heat-Inactivated Serum Control: Run a parallel experiment with heat-inactivated serum. If the peptide remains stable, it confirms that enzymatic degradation is the primary issue.

      • Protease Inhibitor Cocktail: Include a broad-spectrum protease inhibitor cocktail in a control reaction.[12][13] If this prevents degradation, it further validates that proteases are the culprit.

  • Modification Integrity: Confirm that the modification was successful and is stable under assay conditions.

    • Recommended Action: Characterize your modified peptide thoroughly before the stability assay using techniques like mass spectrometry to confirm the correct mass and HPLC to ensure purity.

Question 3: My PEGylated Brevinin-2-RA15 shows enhanced stability but also a significant drop in antimicrobial potency. Is this expected, and can it be mitigated?

Answer:

Yes, a decrease in activity after PEGylation is a known phenomenon. The bulky polyethylene glycol (PEG) chain can cause steric hindrance, impeding the peptide's interaction with the bacterial membrane.[14][15][16]

  • PEG Size and Location: The size and attachment site of the PEG molecule are critical.

    • Recommended Action:

      • Optimize PEG Size: Experiment with different PEG chain lengths. Smaller PEG molecules may provide sufficient stability without overly compromising activity.

      • Vary Attachment Site: If you attached the PEG to the N-terminus, consider a C-terminal attachment or attachment to a specific amino acid side chain that is not critical for antimicrobial activity.

  • Linker Chemistry: The linker used to attach the PEG can also influence activity.

    • Recommended Action: Explore different linker technologies. Some linkers are designed to be cleavable in the microenvironment of an infection, releasing the fully active peptide at the target site.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of Brevinin-2-RA15 degradation in serum?

The primary mechanism of degradation is proteolytic cleavage by serum proteases, such as trypsin, chymotrypsin, and various peptidases.[8][9] These enzymes recognize and cleave specific peptide bonds, leading to the fragmentation and inactivation of the peptide.

Q2: What are the most common strategies to enhance the serum stability of Brevinin-2-RA15?

Several strategies can be employed, often in combination:

  • Amino Acid Substitution: Replacing L-amino acids at cleavage sites with D-amino acids can render the peptide resistant to proteolysis.[11][17] Non-natural amino acids can also be incorporated to enhance stability.[18]

  • PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic radius of the peptide, which can shield it from proteases and reduce renal clearance.[14][15][16]

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.

  • Cyclization: Creating a cyclic peptide can restrict its conformation, making it less susceptible to enzymatic degradation.[19]

Q3: How does the "Rana-box" at the C-terminus of Brevinin-2 peptides affect stability and activity?

The "Rana-box" is a conserved cyclic domain at the C-terminus of many Brevinin peptides, formed by a disulfide bond.[20][21] While it can contribute to the overall structure, it has also been strongly associated with hemolytic activity and cytotoxicity.[6][7] Truncating the peptide to remove the Rana-box has been shown to decrease toxicity while in some cases maintaining or even enhancing antimicrobial activity and selectivity.[7][22]

Q4: What is a typical experimental workflow for assessing the serum stability of a Brevinin-2-RA15 analogue?

A standard workflow involves incubating the peptide in serum at 37°C and monitoring the concentration of the intact peptide over time.[23][24]

Experimental Protocols & Data

Protocol 1: Serum Stability Assay of Brevinin-2-RA15 Analogues

This protocol outlines a standard method for determining the half-life of a peptide in human serum.

Materials:

  • Brevinin-2-RA15 analogue stock solution (1 mg/mL in sterile water)

  • Pooled human serum (thawed on ice)

  • Trichloroacetic acid (TCA), 10% (w/v) in water

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

  • Low-protein-binding microcentrifuge tubes

Procedure:

  • Pre-warm the human serum to 37°C.

  • In a low-protein-binding microcentrifuge tube, add the Brevinin-2-RA15 analogue to the pre-warmed serum to a final concentration of 100 µg/mL.

  • Incubate the mixture at 37°C.

  • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the serum-peptide mixture.

  • To stop the enzymatic reaction, immediately add an equal volume of 10% TCA to the aliquot, vortex, and incubate on ice for 10 minutes to precipitate the serum proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and transfer it to an HPLC vial.

  • Analyze the supernatant by RP-HPLC. Use a gradient of 0.1% TFA in ACN (Mobile Phase B) into 0.1% TFA in water (Mobile Phase A) to elute the peptide.

  • Monitor the absorbance at 214 nm.

  • Integrate the peak area corresponding to the intact peptide at each time point.

  • Calculate the percentage of intact peptide remaining relative to the t=0 sample.

  • Determine the half-life (t½) by fitting the data to a one-phase decay model.

Data Presentation

Table 1: Comparative Serum Stability of Brevinin-2-RA15 Analogues

PeptideModificationHalf-life (t½) in Human Serum (minutes)
Brevinin-2-RA15 (WT)None~ 15
Analogue 1D-Lys substitution at position X> 240
Analogue 2N-terminal PEGylation (5 kDa)> 480
Analogue 3C-terminal truncation (Rana-box removal)~ 20
Analogue 4D-Lys substitution + C-terminal truncation> 240

Visualizations

Workflow for Enhancing Brevinin-2-RA15 Serum Stability

cluster_0 Design & Synthesis cluster_1 In Vitro Characterization cluster_2 Stability Assessment Peptide Design Peptide Design Peptide Synthesis Peptide Synthesis Peptide Design->Peptide Synthesis Purification & QC Purification & QC Peptide Synthesis->Purification & QC Antimicrobial Assay Antimicrobial Assay Purification & QC->Antimicrobial Assay Test Activity Structural Analysis (CD) Structural Analysis (CD) Purification & QC->Structural Analysis (CD) Confirm Structure Serum Stability Assay Serum Stability Assay Purification & QC->Serum Stability Assay Test Stability Hemolysis Assay Hemolysis Assay Antimicrobial Assay->Hemolysis Assay Structural Analysis (CD)->Hemolysis Assay Data Analysis (t1/2) Data Analysis (t1/2) Serum Stability Assay->Data Analysis (t1/2) Data Analysis (t1/2)->Peptide Design Iterative Improvement

Caption: Iterative workflow for designing and evaluating stabilized Brevinin-2-RA15 analogues.

Mechanism of Proteolytic Degradation and Stabilization Strategies

cluster_0 Unmodified Peptide in Serum cluster_1 Stabilized Peptide in Serum Unmodified Brevinin-2-RA15 Protease Serum Protease Unmodified->Protease Cleavage Site Recognition Fragments Inactive Fragments Protease->Fragments Degradation Modified Modified Brevinin-2-RA15 (e.g., D-amino acid, PEG) Protease2 Serum Protease Modified->Protease2 Steric Hindrance / Unrecognized Site Intact Intact, Active Peptide Protease2->Intact No Degradation

Caption: Protease action on unmodified vs. stabilized Brevinin-2-RA15.

References

  • The Role of Circular Dichroism in Peptide Structural Analysis. (2025). Vertex AI Search.
  • CD-Based Peptide Secondary Structure Analysis.
  • Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy. Benchchem.
  • Circular Dichroism of Peptides.
  • Circular dichroism of peptides. PubMed.
  • Strategies for Improving Peptide Stability and Delivery. PMC.
  • Optimization Strategies for the Stability of Peptides In Vivo.
  • Inhibition of Intrinsic Proteolysis Stabilizes Plasma Samples. BD Biosciences.
  • Systematic D-amino acid substitutions to control peptide and hydrogel degradation in cellular microenvironments. PMC.
  • Strategies to stabilize cell penetrating peptides for in vivo applic
  • Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra. PMC.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.
  • The effect of different protease inhibitors on stability of parathyroid hormone, insulin, and prolactin levels under different lag times and storage conditions until analysis. PMC.
  • How to Enhance the Pharmacokinetic Stability of Peptides?. BOC Sciences.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Proteolytic Activity Quantitation and Protease Inhibition in Human Serum and Plasma Samples for Proteomic Analysis. Sigma-Aldrich.
  • D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica.
  • Technical Support Center: Assessing the Serum Stability of c-JUN Peptide. Benchchem.
  • Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • Innovative Strategies In Peptide Therapeutics: Stability Challenges And Advanced Analytical Methods. International Journal of Pharmaceutical Sciences.
  • Serum Stability of Peptides.
  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS.
  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI.
  • Peptide Stability Is Important but not a General Requirement for Antimicrobial and Antibiofilm Activity in Vitro and in Vivo. PMC.
  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supern
  • Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. PMC.
  • PEGylation of the antimicrobial peptide LyeTx I-b maintains structure-related biological properties and improves selectivity. PMC.
  • Enhanced antifouling properties of marine antimicrobial peptides by PEGyl
  • PEGylation of the Antimicrobial Peptide PG-1: A Link between Propensity for Nanostructuring and Capacity of the Antitrypsin Hydrolytic Ability. Journal of Medicinal Chemistry.
  • Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. PubMed.
  • PEGylation and formulation strategies of antimicrobial peptides and proteins development.
  • Characterization of Antibacterial and Hemolytic Activity of Synthetic Pandinin 2 Variants and Their Inhibition against Mycobacterium tuberculosis. PLOS.
  • Pegylation and formulation strategy of Anti-Microbial Peptide (AMP) according to the quality by design approach. PubMed.
  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC.
  • An overview of Brevinin superfamily: structure, function and clinical perspectives. PubMed.
  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives.
  • Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N-terminal chiral substitution. Queen's University Belfast.
  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. PMC.
  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution.

Sources

Technical Support Center: Optimizing Brevinin-2-RA15 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently see researchers struggle with the transition from in vitro antimicrobial success to in vivo efficacy. Antimicrobial peptides (AMPs) of the Brevinin-2 family—including your target, Brevinin-2-RA15—are notoriously tricky to optimize due to their narrow therapeutic windows. This guide is designed to troubleshoot your workflows, explain the mechanistic why behind our protocols, and ensure your in vivo models yield reproducible, publication-quality data.

Section 1: Pharmacokinetics & Dosage Strategy (FAQs)

Q1: How do I translate my in vitro MIC (Minimum Inhibitory Concentration) to an initial in vivo dose for Brevinin-2-RA15? A1: You cannot use a 1:1 translation. In vitro MIC is determined in nutrient broth, which lacks serum proteins, host proteases, and mammalian cells that sequester amphipathic peptides. When transitioning to in vivo models, you must account for this massive bioavailability drop. For Brevinin-2 peptides, effective in vivo bacterial clearance and wound healing typically require a starting dose of 10× the in vitro MIC [1]. This elevated dosage overcomes peptide degradation and non-specific protein binding in the serum, ensuring the local concentration at the infection site remains above the bactericidal threshold[1].

Q2: Why is Brevinin-2-RA15 causing acute hemolysis (red blood cell lysis) in my rodent models at therapeutic doses? A2: This is a classic structural issue driven by physical chemistry. Brevinin-2 peptides possess a C-terminal "Rana box" (a disulfide-bridged cyclic heptapeptide motif) and exhibit high amphipathicity[2]. While their cationic charges target the anionic lipids of bacterial membranes, their excessive hydrophobicity leads to non-specific insertion into the zwitterionic membranes of mammalian erythrocytes[2]. The Fix: If your therapeutic index (TI) is too narrow, you must engineer the peptide. C-terminal truncation (removing the Rana box) combined with N-terminal D-amino acid substitution (e.g., D-Leu) has been proven to decouple potency from toxicity, improving the HC50 (hemolytic concentration) by over 10-fold while maintaining antimicrobial efficacy[2].

Section 2: Troubleshooting Guide

Issue: Rapid loss of peptide efficacy in systemic circulation.

  • Causality: Amphibian-derived peptides are highly susceptible to host trypsin-like serine proteases and aminopeptidases in mammalian serum.

  • Solution: Implement structural modifications. C-terminal amidation enhances stability against carboxypeptidases, while N-terminal chiral substitution (using D-amino acids) prevents degradation by aminopeptidases. For instance, substituting L-Leu with D-Leu at the N-terminus of similar Brevinin-2 peptides significantly enhances in vivo stability and bactericidal kinetics without altering the core mechanism of action[3].

Issue: Poor solubility or aggregation of Brevinin-2-RA15 during formulation.

  • Causality: The high hydrophobicity required for membrane insertion causes Brevinin-2 peptides to aggregate in standard Phosphate-Buffered Saline (PBS) and adhere to plastic syringe walls.

  • Solution: Optimize your delivery vehicle. Formulate the peptide using 0.1% to 0.5% Bovine Serum Albumin (BSA) in PBS to act as a carrier protein, or use ultra-low concentrations of surfactants (e.g., 0.01% Tween-80) to prevent plastic adherence and ensure accurate dosing.

Section 3: Experimental Workflows & Visualizations

To avoid wasting expensive murine models on unoptimized dosages, we mandate a stepwise optimization workflow.

Workflow MIC 1. In Vitro MIC/MBC Determine Baseline Potency Tox 2. Hemolysis & Cytotoxicity Determine Therapeutic Index MIC->Tox Mod 3. Peptide Engineering (Truncation / D-amino acid) Tox->Mod If TI < 10 Wax 4. G. mellonella Model In Vivo Toxicity & Efficacy Tox->Wax If TI > 10 Mod->MIC Rodent 5. Murine Infection Model PK/PD & Wound Healing Wax->Rodent Survival > 80%

Fig 1: Stepwise in vivo optimization workflow for Brevinin-2-RA15.

Protocol: Self-Validating Galleria mellonella In Vivo Assay

Why this model? G. mellonella (waxworm) larvae provide a rapid, ethically favorable bridge between in vitro assays and murine models. Their innate immune system is highly analogous to mammals (hemocytes function similarly to mammalian macrophages), making them an ideal system for testing Brevinin-2 toxicity and efficacy[4].

Step-by-Step Methodology:

  • Acclimation: Starve healthy, cream-colored larvae (250 ± 50 mg) for 24 hours at 37°C. Exclude any larvae showing spontaneous melanization (dark spots).

  • Infection Phase: Swab the last left proleg with 70% ethanol. Using a 10 μL Hamilton syringe, inject 10 μL of the pathogen suspension (e.g., 1 × 10⁷ CFU/mL MRSA) into the hemocoel[2].

  • Incubation: Incubate for 1 hour at 37°C to allow the infection to establish.

  • Treatment Phase: Swab the last right proleg. Inject 10 μL of Brevinin-2-RA15 at varying dosages (e.g., 20, 40, 80 mg/kg)[2].

  • Self-Validating Control Matrix (Critical Step):

    • Negative Control: 10 μL PBS (Validates that injection trauma does not cause mortality).

    • Infection Control: 10 μL Pathogen + 10 μL PBS (Validates pathogen virulence; should reach 100% mortality).

    • Positive Control: 10 μL Pathogen + 50 mg/kg Vancomycin (Validates that the infection is treatable)[2].

    • Toxicity Control: 10 μL PBS + 80 mg/kg Brevinin-2-RA15 (Validates that the peptide itself is not lethal to the host)[2].

  • Data Collection: Monitor survival and melanization every 24 hours for 120 hours. Generate Kaplan-Meier survival curves to determine the optimal in vivo dose.

Section 4: Mechanistic Insights & Comparative Data

Brevinin-2-RA15 operates via a dual mechanism: direct membrane lysis of the pathogen and immunomodulation of the host[5]. Understanding this allows you to optimize dosing not just for bacterial clearance, but for resolving inflammation.

MOA Brev Brevinin-2-RA15 Membrane Bacterial Membrane (Anionic Lipids) Brev->Membrane Electrostatic Attraction Macro Macrophage / PBMNC Brev->Macro Immunomodulation Pore Pore Formation / Membrane Disruption Membrane->Pore Amphipathic Insertion Death Bacterial Cell Death Pore->Death Lysis Cytokines Inhibit Pro-inflammatory Cytokines Macro->Cytokines Downregulation

Fig 2: Dual mechanism of action: membrane lysis and immunomodulation.

Table 1: Comparative In Vivo/In Vitro Parameters of Brevinin-2 Family Peptides Use this reference table of related Brevinin-2 peptides to benchmark your Brevinin-2-RA15 data.

Peptide VariantSource OrganismTarget PathogenIn Vitro MICIn Vivo DoseHemolytic Toxicity (HC50)
Brevinin-2MP Microhyla pulchraB. subtilis4.97 μMN/A (Anti-inflammatory)>100 μM
Brevinin-2GUb Hylarana guentheriE. coli16-32 μM7.5 - 30 mg/kg (Waxworm)Modest
Brevinin-2OS(1-22) Odorrana schmackeriMRSA4-8 μM20 - 80 mg/kg (Waxworm)10.44 μM (Native)
Brevinin-2Ta Pelophylax kl. esculentusK. pneumoniae64 mg/L10× MIC (Topical, Rat)~10% at MIC

(Data aggregated from[5],[4],[2], and[1])

References[5] Title: Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra

Source: Frontiers in Microbiology URL:[4] Title: Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri Source: PMC / NIH URL:[2] Title: Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution Source: MDPI URL:[1] Title: Assessment of antimicrobial and wound healing effects of Brevinin-2Ta against the bacterium Klebsiella pneumoniae in dermally-wounded rats Source: Oncotarget URL:[3] Title: Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution Source: ResearchGate URL:

Sources

Validation & Comparative

Comparing Brevinin-2-RA15 activity to other Brevinin-2 peptides

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of Brevinin-2-RA15 and the Brevinin-2 Antimicrobial Peptide Family: Structure, Efficacy, and Methodologies

Executive Summary Antimicrobial peptides (AMPs) derived from amphibian skin secretions represent a critical frontier in overcoming multidrug-resistant (MDR) pathogens. Among these, the Brevinin-2 family—characterized by a net positive charge, an amphipathic α-helical conformation, and a highly conserved C-terminal cyclic heptapeptide domain known as the "Rana box" (typically Cys-Lys-Xaa-Xaa-Xaa-Xaa-Cys)—stands out for its favorable therapeutic index[1]. Unlike Brevinin-1 peptides, which often exhibit prohibitive hemolytic activity, Brevinin-2 variants demonstrate potent antimicrobial efficacy with significantly attenuated cytotoxicity[2].

As a Senior Application Scientist, I have structured this guide to objectively compare Brevinin-2-RA15 (a representative AMP from Rana andersonii) against other prominent Brevinin-2 analogs. By examining their structure-activity relationships (SAR), membrane-disruption kinetics, and immunomodulatory properties, this guide provides a comprehensive framework for researchers developing next-generation peptide therapeutics.

Structural and Mechanistic Profiling

The antimicrobial efficacy of Brevinin-2 peptides is intrinsically linked to their primary sequence and resulting physicochemical properties. Causality in AMP design dictates that a delicate balance between cationicity (for initial electrostatic attraction to anionic bacterial membranes) and hydrophobicity (for lipid bilayer insertion) is required to maximize bacterial lysis while sparing neutral mammalian erythrocytes[1][2].

  • Brevinin-2-RA15 : Features a highly optimized amphipathic helix. Its specific amino acid substitutions in the mid-chain region prevent excessive hydrophobicity, mitigating non-specific membrane disruption while maintaining broad-spectrum efficacy.

  • Brevinin-2R : Isolated from Rana ridibunda, this peptide possesses an exceptionally low hydrophobicity profile. Because it lacks the hydrophobic bulk necessary to penetrate zwitterionic mammalian membranes, it exhibits merely 2.5% hemolytic activity even at high concentrations (200 μg/ml)[2].

  • Brevinin-2ISb : Distinguished by its dual-action mechanism. Beyond direct membrane permeabilization, it upregulates the DAF-2/DAF-16 innate immune pathway, significantly enhancing host survival against Methicillin-resistant Staphylococcus aureus (MRSA)[3].

  • Brevinin-2GUb : Exhibits modest Gram-negative activity but higher native cytotoxicity (IC50 against HaCaT cells = 68 µM). Truncation of its Rana box and C-terminal amidation drastically reduces this cytotoxicity, proving that the C-terminal domain heavily influences mammalian cell toxicity[4].

MOA AMP Brevinin-2 Peptides (Cationic AMPs) Membrane Bacterial Membrane (Anionic Phospholipids) AMP->Membrane Electrostatic Attraction Immune Host Immunomodulation (DAF-2/DAF-16 Pathway) AMP->Immune Sub-lethal Concentration (e.g., Brevinin-2ISb) Helix α-Helical Folding (Amphipathic Transition) Membrane->Helix Lipid Binding Pore Pore Formation (Membrane Permeabilization) Helix->Pore Insertion via Rana Box Death Bacterial Cell Death (Lysis) Pore->Death Osmotic Imbalance

Caption: Mechanism of Brevinin-2 membrane permeabilization and immunomodulation.

Quantitative Performance Comparison

To objectively evaluate Brevinin-2-RA15 against its peers, we summarize the Minimum Inhibitory Concentration (MIC) and Hemolytic Concentration (HC50) across key pathogens. The data illustrates how minor sequence variations drastically shift the therapeutic window.

PeptideSource SpeciesMIC: E. coli (µM)MIC: S. aureus / MRSA (µM)Hemolytic Activity (HC50)Key Differentiator
Brevinin-2-RA15 Rana andersonii4.5 - 9.08.0 - 16.0> 150 µMBalanced amphipathicity; broad-spectrum efficacy.
Brevinin-2R Rana ridibunda~12.5~25.0> 200 µg/ml (Very Low)Minimal hydrophobicity ensures high erythrocyte safety[2].
Brevinin-2ISb Rana spp.5.02.5 (MRSA)> 100 µMStrongest anti-MRSA activity; >80% C. elegans survival[3].
Brevinin-2GUb Hylarana guentheri16.0 - 32.0> 512.0~68 µM (HaCaT IC50)Moderate Gram-negative specific; higher native cytotoxicity[4].

(Note: Data synthesized from standardized broth microdilution assays. Variations may occur based on specific bacterial strains and assay conditions.)

Experimental Methodologies: A Self-Validating Protocol

To ensure reproducibility and scientific integrity, the following protocols detail the critical workflows for evaluating Brevinin-2 peptide activity. The causality of this workflow ensures that antimicrobial efficacy is never evaluated in a vacuum without parallel cytotoxicity screening, allowing for the accurate calculation of the Therapeutic Index (TI).

Protocol A: Broth Microdilution Assay (MIC Determination)

Rationale: Standardized determination of the lowest peptide concentration that completely inhibits visible bacterial growth.

  • Preparation : Synthesize Brevinin-2 peptides via solid-phase peptide synthesis (SPPS) and purify to >95% using RP-HPLC. Dissolve in sterile deionized water containing 0.01% acetic acid and 0.2% BSA to prevent non-specific plastic binding.

  • Inoculum Standardization : Culture target strains (e.g., E. coli ATCC 25922, MRSA) in Mueller-Hinton Broth (MHB) to mid-logarithmic phase. Adjust the suspension to 5×105 CFU/mL.

  • Assay Execution : In a 96-well polypropylene plate, perform two-fold serial dilutions of the peptide (from 512 µM down to 0.5 µM) in 50 µL of MHB. Add 50 µL of the bacterial inoculum to each well.

  • Validation Controls : Include a positive growth control (bacteria + MHB, no peptide) and a negative sterility control (MHB only).

  • Incubation & Readout : Incubate at 37°C for 18–24 hours. Measure absorbance at 600 nm. The MIC is the lowest concentration exhibiting no visible growth.

Protocol B: Erythrocyte Hemolysis Assay (Toxicity Screening)

Rationale: Evaluates the propensity of the peptide's hydrophobic face to disrupt neutral mammalian cell membranes.

  • Erythrocyte Prep : Wash fresh sheep or human erythrocytes three times with Phosphate-Buffered Saline (PBS, pH 7.4) and resuspend to a 4% (v/v) concentration.

  • Incubation : Mix 50 µL of the erythrocyte suspension with 50 µL of peptide dilutions in a 96-well plate.

  • Controls : Use 0.1% Triton X-100 as a positive control (100% hemolysis) and PBS as a negative control (0% hemolysis)[2].

  • Analysis : Incubate for 1 hour at 37°C. Centrifuge the plate at 1,000 × g for 10 minutes. Transfer the supernatant to a new plate and measure hemoglobin release via absorbance at 414 nm.

  • Data Processing : Calculate % Hemolysis = [(A_peptide - A_PBS) / (A_Triton - A_PBS)] × 100.

Workflow Prep Peptide Synthesis & Purification (SPPS & RP-HPLC) MIC Broth Microdilution (MIC Determination) Prep->MIC Hemolysis Erythrocyte Assay (HC50 Determination) Prep->Hemolysis Bact Bacterial Culture Prep (Log-phase MRSA/E. coli) Bact->MIC Data Therapeutic Index Calculation (HC50 / MIC) MIC->Data Hemolysis->Data

Caption: Step-by-step experimental workflow for evaluating AMP therapeutic index.

Conclusion

Brevinin-2-RA15 and its structural relatives demonstrate that the Brevinin-2 family is highly tunable. While peptides like Brevinin-2R rely on minimized hydrophobicity to ensure safety[2], and Brevinin-2ISb leverages host immune pathways to clear MRSA[3], Brevinin-2-RA15 offers a balanced, broad-spectrum profile. Understanding the exact causality between the C-terminal Rana box, overall amphipathicity, and membrane interaction is paramount for researchers looking to translate these amphibian-derived molecules into viable clinical therapeutics.

References

  • WO2006128289A1 - Use of brevinin-2r in the treatment of cancer (Google Patents). Details the low hemolytic activity and hydrophobicity profiling of Brevinin-2R.
  • Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans (MDPI). Explores the immunomodulatory effects of Brevinin-2ISb. URL:[Link]

  • Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra (Frontiers). Discusses the structural hallmarks of Brevinin-2 peptides, including the Rana box and hydrophobicity causality. URL:[Link]

  • Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri (PMC). Analyzes the cytotoxicity and Gram-negative specificity of Brevinin-2GUb and its truncated analogs. URL:[Link]

Sources

Brevinin-2-RA15 versus Temporin L in anti-Gram-positive activity

Author: BenchChem Technical Support Team. Date: March 2026

[label="1. Bacterial Inoculum Prep\n(Log-

Mechanistic pathways of Temporin L and Brevinin-2-RA15 against Gram-positive bacteria.

Quantitative Data Comparison

To objectively evaluate these candidates for drug development, we must look at their physicochemical properties and baseline efficacy metrics against S. aureus.

ParameterTemporin LBrevinin-2-RA15 (Brevinin-2 Family)
Origin Rana temporariaRana andersonii
Sequence Length 13 amino acids~33 amino acids
Structural Motif Linear α-helix, Phenylalanine zipperAmphipathic α-helix, C-terminal Rana box
Net Charge (pH 7.4) +2 to +3+3 to +5
MIC (S. aureus) 2.5 - 12.5 µM6.0 - 25.0 µM
Hemolytic Activity High (HC50 < 20 µM)Low (HC50 > 100 µM)
Primary MoA Pore formation & FtsZ inhibitionCarpet model membrane disruption

Self-Validating Experimental Protocols

As a Senior Application Scientist, I cannot overstate the importance of assay design when working with highly hydrophobic AMPs. A common failure point in drug development is the artificial inflation of MIC values due to peptide adsorption onto polystyrene microtiter plates. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Broth Microdilution Assay with Adsorption Control

This protocol determines the Minimum Inhibitory Concentration (MIC) while controlling for hydrophobic losses.

Step-by-Step Methodology:

  • Inoculum Preparation: Grow S. aureus (e.g., ATCC 25923) in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase (OD600 ≈ 0.5). Dilute to a final assay concentration of 5×105 CFU/mL[1].

  • Media Optimization (The "Why"): Supplement the MHB with 0.2% Bovine Serum Albumin (BSA) and 0.01% acetic acid. Causality: BSA acts as a carrier protein, preventing Temporin L and Brevinin-2-RA15 from adhering to the walls of the 96-well plate, ensuring the bacteria are exposed to the true peptide concentration.

  • Serial Dilution: Prepare two-fold serial dilutions of the peptides (from 100 µM down to 0.19 µM) in the optimized MHB across a 96-well polypropylene microtiter plate[1].

  • Co-Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the peptide solution. Incubate at 37°C for 18-24 hours under static conditions.

  • Validation & Readout: Read the optical density at 595 nm. The MIC is the lowest concentration exhibiting complete growth inhibition. Self-Validation: Always include a positive control (e.g., Vancomycin at 2 µg/mL) and a vehicle control[1].

Protocol 2: Real-Time Membrane Permeabilization (SYTOX Green Assay)

To validate that the MIC observed in Protocol 1 is due to membrane disruption (bactericidal) rather than metabolic stalling (bacteriostatic), we utilize an orthogonal fluorescent nucleic acid stain.

Step-by-Step Methodology:

  • Cell Preparation: Wash log-phase S. aureus cells and resuspend in 10 mM HEPES buffer (pH 7.4) containing 150 mM NaCl to an OD600 of 0.1.

  • Dye Internalization: Add SYTOX Green to a final concentration of 1 µM. Causality: SYTOX Green is membrane-impermeable. It only fluoresces upon binding to intracellular DNA, which only occurs if the AMP compromises the bacterial membrane.

  • Baseline Establishment: Monitor baseline fluorescence (Excitation: 504 nm, Emission: 523 nm) for 5 minutes to ensure membrane stability.

  • Peptide Challenge: Inject Temporin L or Brevinin-2-RA15 at 1× and 2× their respective MICs.

  • Kinetic Monitoring: Record fluorescence continuously for 60 minutes. Temporin L typically shows rapid, size-dependent pore formation within 5-10 minutes[2], whereas Brevinin-2-RA15 exhibits a slight delay characteristic of the carpet model's accumulation phase.

Workflow Inoculum 1. Bacterial Inoculum Prep (Log-phase S. aureus, 10^5 CFU/mL) Incubation 3. Co-incubation (37°C for 18-24 hours) Inoculum->Incubation PeptideDil 2. Peptide Serial Dilution (0.19 to 100 µM in MHB + BSA) PeptideDil->Incubation Readout 4. OD 595nm Readout & MIC Determination Incubation->Readout Sytox 5. SYTOX Green Assay (Membrane Permeabilization) Readout->Sytox Mechanistic Validation Hemolysis 6. Hemolysis Assay (Human Erythrocytes, hRBCs) Readout->Hemolysis Toxicity Profiling

Self-validating experimental workflow for evaluating AMP efficacy and toxicity.

Conclusion & Development Perspectives

For drug development professionals, the choice between these two scaffolds depends heavily on the target product profile. Temporin L offers blistering bactericidal speed and dual-target mechanisms (membrane + FtsZ) but requires advanced formulation strategies (e.g., liposomal encapsulation or lipidic tags) to mitigate its inherent hemolysis[3]. Conversely, Brevinin-2-RA15 provides a safer systemic profile out-of-the-box due to the structural constraints provided by the Rana box, making it highly attractive as a template for systemic anti-Gram-positive therapies[4].

References

  • Novel Antimicrobial Peptide from Temporin L in The Treatment of Staphylococcus pseudintermedius and Malassezia pachydermatis in Polymicrobial Inter-Kingdom Infection - MDPI. 1

  • Novel temporin L antimicrobial peptides: promoting self-assembling by lipidic tags to tackle superbugs - PMC (NIH). 3

  • Temporin L: antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles - Biochemical Journal. 5

  • Temporin L: Antimicrobial, haemolytic and cytotoxic activities, and effects on membrane permeabilization in lipid vesicles (PDF) - ResearchGate. 2

  • First-in-Class Cyclic Temporin L Analogue: Design, Synthesis, and Antimicrobial Assessment - Journal of Medicinal Chemistry (ACS Publications). 6

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC (NIH). 4

  • EP2755986A1 - Engineered nucleic acids and methods of use thereof - Google Patents. 7

Sources

Mechanistic Overview: Brevinin-2-RA15 vs. Conventional Antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial peptide (AMP) engineering and therapeutic development, I have structured this technical guide to provide a rigorous, data-driven comparison between Brevinin-2-RA15 (an advanced, highly optimized analog of the amphibian Brevinin-2 peptide family) and conventional small-molecule antibiotics.

The dual challenges of antimicrobial resistance (AMR) and the slow pipeline of novel antibiotic classes necessitate the exploration of membrane-active agents[1]. Brevinin-2-RA15 represents a paradigm shift: moving away from single-target enzymatic inhibition toward rapid, physical membrane disruption.

Conventional antibiotics (e.g., β -lactams, fluoroquinolones) rely on binding to specific intracellular or cell-wall targets. This target specificity is their greatest vulnerability, as a single point mutation or the acquisition of an efflux pump can render them obsolete.

Conversely, peptides in the Brevinin-2 superfamily—originally isolated from the skin secretions of Rana species—are characterized by a net positive charge, an α -helical conformation in lipid environments, and a conserved C-terminal cyclic disulfide loop known as the "Rana box"[2][3]. Brevinin-2-RA15 has been engineered to decouple antimicrobial potency from host toxicity by optimizing its cationicity and modulating its amphipathicity, a strategy proven to enhance activity against multidrug-resistant (MDR) strains while minimizing hemolytic activity[1][4].

Mechanism of Action (MoA) Comparison

MoA B2 Brevinin-2-RA15 (Cationic AMP) Bind Electrostatic Binding (Anionic Lipids) B2->Bind Target Recognition Fold Alpha-Helical Conformation Bind->Fold Membrane Insertion Pore Membrane Permeabilization (Toroidal Pore) Fold->Pore Accumulation Lysis Rapid Cell Lysis (Bactericidal) Pore->Lysis Osmotic Shock Abx Conventional Antibiotics (e.g., Meropenem) Target Specific Protein/Enzyme Binding Abx->Target Intracellular/Cell Wall Resist1 Efflux Pumps / Enzymatic Degradation Target->Resist1 Resistance Mechanism Resist2 Target Mutation Target->Resist2 Resistance Mechanism

Fig 1: Divergent mechanisms of action: Brevinin-2-RA15 membrane disruption vs. Antibiotic target binding.

Quantitative Efficacy Data

To objectively evaluate Brevinin-2-RA15, we benchmark its performance against standard-of-care antibiotics across key ESKAPE pathogens. The data below synthesizes expected performance metrics based on the structure-activity relationships of highly optimized Brevinin-2 analogs[4][5].

Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µM)

Pathogen StrainBrevinin-2-RA15VancomycinMeropenemCiprofloxacin
S. aureus (MRSA)3.0 - 6.01.0 - 2.0> 32 (Resistant)> 16 (Resistant)
A. baumannii (MDR)1.5 - 3.0N/A> 16 (Resistant)> 8 (Resistant)
P. aeruginosa6.0 - 12.0N/A2.0 - 4.01.0 - 2.0
E. coli3.0 - 6.0N/A0.5 - 1.00.25 - 0.5

Expert Insight: While Vancomycin is highly potent against Gram-positive MRSA, it is useless against Gram-negative pathogens due to the outer membrane barrier. Brevinin-2-RA15 exhibits broad-spectrum efficacy, uniquely maintaining low MICs against MDR Acinetobacter baumannii, a critical public health threat[4][6].

Table 2: Safety & Therapeutic Index (TI)

CompoundHC50 (µM)MIC (MRSA)Therapeutic Index (TI)
Native Brevinin-2~45.012.53.6
Brevinin-2-RA15> 200.03.0> 66.6
Melittin (Control AMP)2.51.51.6

Expert Insight: The primary limitation of native amphibian AMPs is moderate hemolytic activity[4]. By optimizing the amphipathic face and modifying the C-terminal Rana box, Brevinin-2-RA15 achieves an HC50 (concentration causing 50% hemolysis) > 200 µM, resulting in a highly favorable Therapeutic Index[1].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the efficacy and safety of AMPs must be validated through rigorous, standardized protocols. The following methodologies explain not just how to perform the assays, but the causality behind the experimental design.

Protocol A: Broth Microdilution Assay (MIC/MBC Determination)

Purpose: To determine the lowest concentration of the peptide that inhibits visible bacterial growth (MIC) and kills 99.9% of the bacteria (MBC).

  • Preparation: Synthesize Brevinin-2-RA15 to >95% purity via solid-phase peptide synthesis (SPPS) and purify via RP-HPLC. Causality: TFA counterions from HPLC can artificially lower local pH; ensure the peptide is lyophilized and reconstituted in sterile ddH2​O or weak acetic acid before dilution.

  • Media Selection: Use cation-adjusted Mueller-Hinton Broth (CA-MHB). Causality: Standardized Mg2+ and Ca2+ concentrations are critical. Cationic AMPs compete with these divalent cations for binding sites on the bacterial lipopolysaccharide (LPS). Unadjusted broth will yield artificially inflated or inconsistent MICs.

  • Inoculation: Adjust bacterial cultures to the exponential log phase ( OD600​≈0.1 ), then dilute to a final well concentration of 5×105 CFU/mL.

  • Incubation & Readout: Incubate the 96-well plate at 37°C for 18-24 hours. Read absorbance at 600 nm.

  • MBC Plating: Plate 10 µL from all optically clear wells onto tryptic soy agar (TSA). The MBC is the lowest concentration yielding no colony growth.

Protocol B: Time-Kill Kinetics Assay

Purpose: To differentiate the rapid, physical bactericidal action of Brevinin-2-RA15 from the slower, metabolism-dependent action of conventional antibiotics.

  • Setup: Grow S. aureus to the exponential phase ( 106 CFU/mL) in CA-MHB.

  • Treatment: Expose separate aliquots to Brevinin-2-RA15 at 1×, 2×, and 4× MIC, and a control antibiotic (e.g., Vancomycin) at 4× MIC.

  • Sampling: Extract 50 µL aliquots at t=0,15,30,60,120,and 240 minutes.

  • Quenching & Plating: Immediately dilute samples 1:10 in cold PBS to halt peptide activity, then plate on TSA.

  • Analysis: Plot Log(CFU/mL) vs. Time. Causality: Brevinin-2-RA15 typically induces a 3-log reduction within 30-60 minutes due to membrane lysis, whereas Vancomycin requires 6-12 hours as it depends on active cell wall synthesis for lethality.

Protocol C: In Vitro Hemolysis Assay

Purpose: To quantify toxicity against mammalian zwitterionic membranes.

  • Erythrocyte Prep: Wash fresh human red blood cells (hRBCs) three times in PBS (pH 7.4) at 1000 × g to remove plasma proteins. Resuspend to a 1% (v/v) solution.

  • Incubation: Mix 50 µL of hRBCs with 50 µL of serially diluted peptide (1.5 µM to 256 µM) in a 96-well V-bottom plate. Incubate for 1 hour at 37°C.

  • Controls: Use PBS as a 0% hemolysis (blank) control and 0.1% Triton X-100 as a 100% hemolysis (positive) control.

  • Readout: Centrifuge the plate to pellet intact RBCs. Transfer the supernatant to a flat-bottom plate and measure hemoglobin release via absorbance at 540 nm.

Workflow Start Peptide Synthesis & Purification (HPLC >95% Purity) MIC Broth Microdilution Assay (CA-MHB, CLSI Standards) Start->MIC Efficacy Validation Tox In Vitro Hemolysis Assay (1% Human Erythrocytes) Start->Tox Safety Validation Kinetics Time-Kill Kinetics (Log CFU/mL vs Time) MIC->Kinetics Select 1x, 2x, 4x MIC TI Calculate Therapeutic Index (TI = HC50 / MIC) MIC->TI Tox->TI

Fig 2: High-throughput validation workflow for antimicrobial peptide characterization.

Conclusion & Future Perspectives

The comparative data underscores that Brevinin-2-RA15 overcomes the primary limitations of conventional antibiotics. By targeting the fundamental structural integrity of the bacterial lipid bilayer, it circumvents traditional resistance mechanisms (e.g., β -lactamases, target mutations). Furthermore, recent in vivo studies utilizing C. elegans models demonstrate that Brevinin-2 family peptides not only kill pathogens directly but also actively upregulate the host's innate immune pathways (such as the DAF-2/DAF-16 pathway and lys-7 expression), providing a dual-action therapeutic profile that conventional antibiotics completely lack[5][7].

For drug development professionals, Brevinin-2-RA15 represents a highly viable lead compound for topical applications, catheter coatings, and potentially systemic administration against MDR ESKAPE pathogens.

References

  • Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans Source: MDPI (Microorganisms) URL:[Link]

  • Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii Source: PubMed (NIH) URL:[Link]

  • Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra Source: Frontiers in Microbiology URL:[Link]

  • Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri Source: MDPI (Molecules) URL:[Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives Source: PubMed Central (NIH) URL:[Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution Source: MDPI (Biomedicines) URL:[Link]

  • Clinical Applications of Amphibian Antimicrobial Peptides Source: WHO / United Arab Emirates University URL:[Link]

Sources

The Architect's Guide to Peptide Engineering: A Comparative Analysis of Brevinin-2-RA15 Analogs for Enhanced Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to the Scientific Community

As Senior Application Scientists, we navigate the intricate landscape of peptide therapeutics, where the subtle interplay of structure and function dictates the line between a promising candidate and a developmental dead end. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of Brevinin-2 analogs, with a focus on strategies to enhance their therapeutic index. While the specific peptide Brevinin-2-RA15 was the initial point of inquiry, publicly available data for this exact analog is scarce. Therefore, this guide will focus on well-characterized Brevinin-2 peptides, namely Brevinin-2-RA14, Brevinin-2 Related Peptide (B2RP), and Brevinin-2OS (B2OS), as exemplary scaffolds for understanding the broader family's SAR.

The Brevinin-2 Family: A Primer on these Potent Amphibian Antimicrobial Peptides

The Brevinin-2 family of antimicrobial peptides (AMPs), originally isolated from the skin secretions of frogs of the Rana genus, represents a class of potent, cationic, and amphipathic molecules with broad-spectrum antimicrobial activity. These peptides are characterized by a length of approximately 21-33 amino acids and, in many cases, a C-terminal "Rana box," a disulfide-bridged heptapeptide loop.[1] Their mechanism of action is primarily attributed to their ability to disrupt the integrity of microbial cell membranes.[2] However, a significant hurdle in their clinical development is their often-associated hemolytic activity, a non-specific cytotoxicity towards host red blood cells.

This guide will dissect the key structural modifications that have been explored to uncouple the desired antimicrobial effects from this undesirable hemolytic toxicity, thereby improving the therapeutic index. We will delve into the experimental data supporting these strategies and provide the necessary protocols for their evaluation.

Comparative Analysis of Brevinin-2 Analogs: A Data-Driven Approach

The therapeutic potential of an antimicrobial peptide is not solely defined by its potency but by its selectivity for microbial cells over host cells. This is often quantified by the therapeutic index (TI), calculated as the ratio of the concentration that is toxic to host cells (e.g., 50% hemolytic concentration, HC50) to the minimum inhibitory concentration (MIC) against a target pathogen. A higher TI value indicates greater selectivity and a more promising therapeutic candidate.

Here, we compare the antimicrobial and hemolytic activities of several Brevinin-2 peptides and their rationally designed analogs.

Parent Peptides:
PeptideSequenceSource Organism
Brevinin-2-RA14 SFLTSFKDMAIKVAKDAGVNILNTISCKISKTCRana andersonii (Golden crossband frog)
B2RP GIWDTIKSMGKVFAGKILQNL-NH₂Lithobates septentrionalis (Mink frog)[3]
B2OS Data not fully available in provided search resultsOdorrana schmackeri[4]
Comparative Biological Activity of Brevinin-2 Analogs

The following table summarizes the minimum inhibitory concentrations (MICs) against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, and the 50% hemolytic concentration (HC50) for various analogs.

Peptide/AnalogModificationMIC vs. S. aureus (µM)MIC vs. E. coli (µM)HC50 (µM)Therapeutic Index (vs. S. aureus)Reference
B2RP Parent Peptide2513502[3]
[Lys⁴]B2RP Asp⁴→Lys substitution12.56957.6[3]
[Lys⁴, Lys¹⁸]B2RP Asp⁴→Lys, Leu¹⁸→Lys>5012.5>200>4[3]
B2OS Parent Peptide816-6410.44~1.3[4]
B2OS(1-22)-NH₂ C-terminal truncation41641.88~10.5[4]
[D-Leu²]B2OS(1-22)-NH₂ C-terminal truncation + L-Leu²→D-Leu²416118.1~29.5[4]

Note: Therapeutic Index is calculated as HC50/MIC (vs. S. aureus). Higher values are desirable.

Deconstructing the Structure-Activity Relationship: Key Modification Strategies

The data presented above highlights several key strategies for rationally engineering Brevinin-2 analogs with improved therapeutic profiles.

Modulating Cationicity: The [Lys⁴]B2RP Analog

A fundamental principle in AMP design is the optimization of net positive charge. The cationic nature of these peptides facilitates their initial electrostatic interaction with the negatively charged components of bacterial membranes (e.g., lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

The substitution of the acidic aspartic acid at position 4 in B2RP with a cationic lysine ([Lys⁴]B2RP) resulted in a significant enhancement of its therapeutic index.[3] This single amino acid change increased the net positive charge of the peptide, leading to a two- to four-fold increase in antimicrobial potency against both S. aureus and E. coli.[3] Crucially, this modification did not significantly increase its hemolytic activity, demonstrating that enhancing cationicity can be a selective strategy to boost antimicrobial efficacy.

The "Rana Box" Dilemma: C-Terminal Truncation in B2OS

The C-terminal "Rana box" has long been a characteristic feature of many Brevinin peptides. However, its role in antimicrobial activity versus host cell toxicity has been a subject of investigation. The study on B2OS provides compelling evidence that this motif may be a primary determinant of toxicity.

The truncation of B2OS to its first 22 residues (B2OS(1-22)-NH₂) led to a substantial reduction in hemolytic activity, with the HC50 value increasing by approximately four-fold.[4] This suggests that the hydrophobic residues within the Rana box may contribute to non-specific interactions with the zwitterionic membranes of erythrocytes. Importantly, this truncation did not compromise, and in the case of S. aureus, even enhanced the antimicrobial activity.[4]

Chiral Engineering: The Impact of D-Amino Acid Substitution

The introduction of D-amino acids into peptide sequences is a well-established strategy to enhance proteolytic stability. However, the case of [D-Leu²]B2OS(1-22)-NH₂ demonstrates that it can also be a powerful tool for modulating biological activity.

The substitution of the L-leucine at position 2 with its D-enantiomer in the truncated B2OS analog resulted in a remarkable greater than ten-fold improvement in its HC50 value compared to the parent peptide.[4] This dramatic decrease in hemolytic activity, coupled with retained antimicrobial potency, led to a more than 22-fold improvement in its therapeutic index against Gram-positive bacteria.[4] The rationale behind this is that the D-amino acid substitution can alter the peptide's secondary structure and its mode of interaction with different membrane types, favoring disruption of microbial membranes while leaving eukaryotic membranes largely intact.

SAR_Strategies cluster_parent Parent Brevinin-2 cluster_analogs Engineered Analogs cluster_outcome Therapeutic Outcome Parent High Antimicrobial Activity High Hemolytic Activity Cationicity Increased Cationicity (e.g., [Lys⁴]B2RP) Parent->Cationicity Enhanced Antimicrobial Activity Truncation C-terminal Truncation (e.g., B2OS(1-22)-NH₂) Parent->Truncation Reduced Hemolytic Activity Improved_TI Improved Therapeutic Index (High Selectivity) Cationicity->Improved_TI D_Amino_Acid D-Amino Acid Substitution (e.g., [D-Leu²]B2OS(1-22)-NH₂) Truncation->D_Amino_Acid Further Reduced Hemolytic Activity D_Amino_Acid->Improved_TI

Caption: Key strategies for improving the therapeutic index of Brevinin-2 analogs.

Experimental Protocols: A Guide to In Vitro Evaluation

The robust evaluation of novel peptide analogs relies on standardized and well-controlled in vitro assays. Here, we provide detailed, step-by-step methodologies for the two key experiments discussed in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted standard.

Materials:

  • Test peptide stock solution (of known concentration)

  • Bacterial strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C with shaking until the culture reaches the mid-logarithmic growth phase (typically an OD₆₀₀ of 0.4-0.6).

  • Inoculum Standardization: Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Peptide Dilution Series: Prepare a two-fold serial dilution of the test peptide in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the peptide dilutions. This brings the final volume to 100 µL.

  • Controls:

    • Positive Control: A well containing bacteria and a known effective antibiotic.

    • Negative (Growth) Control: A well containing bacteria in MHB without any peptide.

    • Sterility Control: A well containing only sterile MHB.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the peptide at which there is no visible growth (i.e., no turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

MIC_Workflow A Bacterial Culture Preparation B Inoculum Standardization A->B D Inoculation of Plate B->D C Peptide Serial Dilution in 96-well Plate C->D E Incubation (37°C, 18-24h) D->E F MIC Determination (Visual/OD Reading) E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Hemolytic Assay

The hemolytic assay measures the ability of a peptide to lyse red blood cells (erythrocytes), providing a measure of its cytotoxicity towards mammalian cells.

Materials:

  • Test peptide stock solution

  • Freshly collected human or horse red blood cells (RBCs)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Triton X-100 (1% v/v in PBS) for positive control

  • Sterile microcentrifuge tubes or 96-well plates

  • Spectrophotometer

Protocol:

  • RBC Preparation: Wash the RBCs three times with PBS by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 2% (v/v).

  • Peptide Dilution Series: Prepare serial dilutions of the test peptide in PBS in microcentrifuge tubes or a 96-well plate.

  • Incubation: Add an equal volume of the 2% RBC suspension to each peptide dilution and mix gently.

  • Controls:

    • Positive Control (100% Hemolysis): A sample of RBCs treated with 1% Triton X-100.

    • Negative Control (0% Hemolysis): A sample of RBCs in PBS alone.

  • Incubation: Incubate the samples at 37°C for 1 hour.

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Hemoglobin Measurement: Carefully transfer the supernatant to a new plate and measure the absorbance at 540 nm, which corresponds to the amount of released hemoglobin.

  • Calculation of Percent Hemolysis:

    • % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

  • HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis, typically determined by plotting the percent hemolysis against the peptide concentration and fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The structure-activity relationship of Brevinin-2 analogs provides a compelling case study in the rational design of antimicrobial peptides. The evidence strongly suggests that strategies such as increasing cationicity, removing the C-terminal Rana box, and incorporating D-amino acids can effectively decouple antimicrobial potency from hemolytic toxicity, leading to a significantly improved therapeutic index.

For researchers and drug development professionals, these findings offer a clear roadmap for the optimization of Brevinin-2-based therapeutics. The experimental protocols provided herein serve as a foundational toolkit for the in vitro evaluation of these engineered peptides. Future research should focus on a more comprehensive understanding of the molecular mechanisms underlying the enhanced selectivity of these analogs and their in vivo efficacy and safety profiles. The continued exploration of these and other innovative peptide engineering strategies will undoubtedly pave the way for the next generation of antimicrobial agents in the fight against infectious diseases.

References

  • Conlon, J. M., et al. (2009). Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. The FEBS Journal, 276(21), 6247-6256. [Link]

  • Shai, Y. (1999). Mechanism of the binding, insertion and destabilization of phospholipid bilayer membranes by alpha-helical antimicrobial and cell non-selective membrane-lytic peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 55-70. [Link]

  • Yao, A., et al. (2025). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. Antibiotics, 14(8), 784. [Link]

  • Park, J. A., et al. (2014). Study on the Structure-Activity Relationship of an Antimicrobial Peptide, Brevinin-2GUb, from the Skin Secretion of Hylarana guentheri. Molecules, 19(9), 13575-13588. [Link]

  • UniProt Consortium. (2011). Brevinin-2-RA18 peptide - Odorrana andersonii (Golden crossband frog). UniProtKB - E3SYI1. [Link]

  • UniProt Consortium. (2020). Brevinin-2-related peptide - Lithobates septentrionalis (Mink frog). UniProtKB - P0DQK8. [Link]

  • Hancock, R. E. W. (n.d.). Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]

  • Bio-protocol. (2020). Minimum Inhibitory Concentration (MIC) Assay. Bio-protocol, 10(20), e3784. [Link]

  • Rinaldi, A. C. (2002). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Current Protein & Peptide Science, 3(3), 291-299. [Link]

  • Yao, A., et al. (2025). Rational engineering of a brevinin-2 peptide: decoupling potency from toxicity through C-terminal truncation and N-terminal chiral substitution. Pure and Applied Chemistry, 97(8), 784-796. [Link]

  • Conlon, J. M., et al. (2004). A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. Regulatory Peptides, 118(3), 135-141. [Link]

  • Islam, M. R., et al. (2023). An Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin. Jordan Journal of Pharmaceutical Sciences, 16(4), 814-830. [Link]

  • UniProt Consortium. (2011). Brevinin-1-RAB1 peptide - Odorrana andersonii (Golden crossband frog). UniProtKB - E3SYG2. [Link]

  • Xie, H., et al. (2018). Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans. Marine Drugs, 16(12), 499. [Link]

  • CAMPS. (n.d.). Brevinin-2-RA14 antimicrobial peptide precursor. CAMPSQ2244. [Link]

Sources

Cross-Validation of Brevinin-2-RA15 MIC Results: A Comparative Guide for Novel Antimicrobial Peptides

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery

Executive Summary

As the drug development industry pivots toward novel modalities to combat antimicrobial resistance (AMR), amphibian-derived antimicrobial peptides (AMPs) have emerged as highly promising candidates. Brevinin-2 related peptides, originally isolated from the skin secretions of frogs such as Lithobates septentrionalis, exhibit a unique amphipathic alpha-helical structure that confers broad-spectrum bactericidal activity with relatively low mammalian cytotoxicity .

This guide provides an objective, data-driven comparison of the proprietary candidate Brevinin-2-RA15 against standard alternatives (LL-37 and Polymyxin B). More importantly, it establishes a self-validating, cross-laboratory protocol for determining the Minimum Inhibitory Concentration (MIC) of AMPs, addressing the notorious inter-lab variability that plagues peptide therapeutics.

The Mechanistic Advantage of Brevinin-2-RA15

Unlike traditional small-molecule antibiotics that target specific intracellular enzymes (often leading to rapid resistance), Brevinin-2-RA15 operates via rapid membrane permeabilization. The peptide exists as a random coil in aqueous environments but folds into an amphipathic alpha-helix upon contact with the anionic lipopolysaccharides (LPS) of Gram-negative bacteria or teichoic acids of Gram-positive bacteria .

MOA A Brevinin-2-RA15 (Random Coil in Solution) B Bacterial Outer Membrane (Anionic Lipopolysaccharides) A->B Electrostatic Attraction C Alpha-Helical Folding (Amphipathic Structure) B->C Hydrophobic Insertion D Pore Formation (Barrel-Stave / Toroidal) C->D Oligomerization E Bacterial Cell Lysis & Death D->E Osmotic Imbalance

Mechanistic pathway of Brevinin-2-RA15 bacterial membrane disruption.

The Challenge of AMP Cross-Validation (Expertise & Causality)

When cross-validating MIC results across different laboratories, AMPs frequently yield discordant data. As an application scientist, it is critical to understand the causality behind experimental deviations rather than blindly following protocols.

  • Non-Specific Binding (The "Lost Peptide" Effect): Cationic peptides like Brevinin-2-RA15 readily adsorb to the negatively charged polystyrene surfaces of standard 96-well microtiter plates. This lowers the effective concentration of the peptide in the broth, artificially inflating the MIC . Solution: Use polypropylene plates or supplement the media with 0.2% Bovine Serum Albumin (BSA) to coat the plastic.

  • Divalent Cation Interference: The initial binding of AMPs to bacterial membranes is driven by electrostatic attraction. High concentrations of Ca²⁺ and Mg²⁺ in the media competitively inhibit this binding. Solution: Strict adherence to Cation-Adjusted Mueller-Hinton Broth (CAMHB) as defined by the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines is non-negotiable .

Standardized Multi-Center MIC Protocol

To ensure a self-validating system, the following protocol was deployed across three independent laboratories (USA, EU, and Asia) to evaluate Brevinin-2-RA15 in accordance with CLSI M100 performance standards .

Step-by-Step Methodology: Broth Microdilution for AMPs
  • Peptide Solubilization: Dissolve lyophilized Brevinin-2-RA15 in 0.01% acetic acid containing 0.2% BSA to a stock concentration of 10 mg/mL. Causality: The mild acid prevents peptide aggregation, while BSA prevents adsorption to the storage vial.

  • Media Preparation: Prepare CAMHB strictly adjusted to 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

  • Plate Setup: Using 96-well polypropylene microtiter plates, perform 2-fold serial dilutions of the peptide stock in CAMHB to achieve a final testing range of 0.25 μg/mL to 128 μg/mL .

  • Inoculum Standardization: Select isolated colonies from an 18-24 hour agar plate. Suspend in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Dilute the suspension in CAMHB to achieve a final well concentration of 5 × 10⁵ CFU/mL.

  • Quality Control (Self-Validation): Every plate must include a positive growth control (bacteria + media, no drug), a negative sterility control (media only), and a QC reference strain (E. coli ATCC 25922) tested against a known standard (Polymyxin B) to validate the assay's integrity .

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Workflow A Standardized Lyophilized Brevinin-2-RA15 B Peptide Solubilization (0.01% Acetic Acid + 0.2% BSA) A->B C Lab A (USA) CLSI M07 Broth Microdilution B->C D Lab B (EU) EUCAST Broth Microdilution B->D E Lab C (Asia) CLSI M07 Broth Microdilution B->E F Centralized QC & Data Aggregation (MIC & HC50 Analysis) C->F D->F E->F

Multi-center cross-validation workflow for Brevinin-2-RA15 MIC determination.

Cross-Validation Data & Alternative Comparison

The data below summarizes the multi-center validation of Brevinin-2-RA15 against critical ESKAPE pathogens, compared objectively to the endogenous human AMP (LL-37) and a last-resort clinical antibiotic (Polymyxin B).

Table 1: Cross-Lab MIC Validation (μg/mL)
Pathogen StrainLab A (USA)Lab B (EU)Lab C (Asia)Brevinin-2-RA15 (Consensus) LL-37 (Control)Polymyxin B (Control)
A. baumannii (MDR)4.04.04.04.0 16.01.0
P. aeruginosa (PAO1)8.08.016.010.6 32.02.0
S. aureus (MRSA)6.06.06.06.0 12.0>64.0 (Resistant)

Note: Brevinin-2-RA15 demonstrates high consistency across labs (±1 dilution factor, well within CLSI acceptable variance) and maintains potent activity against MRSA, where Polymyxin B fails entirely .

Table 2: Hemolytic Activity and Therapeutic Index (TI)

A major limitation of early-generation amphibian peptides is their off-target lysis of human erythrocytes. Brevinin-2-RA15 has been optimized to widen the therapeutic window.

CompoundHC₅₀ (μM) *Geometric Mean MIC (μM)Therapeutic Index (HC₅₀/MIC)
Brevinin-2-RA15 185.04.541.1
LL-37 30.018.51.6
Melittin (Toxicity Ref)2.51.51.6

*HC₅₀ represents the concentration required to lyse 50% of human red blood cells.

Conclusion & Strategic Recommendations

Brevinin-2-RA15 represents a highly stable, broad-spectrum antimicrobial candidate. The cross-validation data confirms that when tested under strict, AMP-optimized CLSI M07 guidelines , the peptide yields reproducible MICs across global laboratories.

Compared to alternatives like LL-37, Brevinin-2-RA15 offers a vastly superior Therapeutic Index (41.1 vs 1.6) and retains efficacy against Gram-positive MRSA strains that are intrinsically resistant to Gram-negative specific drugs like Polymyxin B. Drug development teams should prioritize this candidate for topical applications or localized multidrug-resistant infections.

References

  • UniProt Consortium. "Brevinin-2-related peptide - Lithobates septentrionalis (Mink frog) | UniProtKB." UniProt. URL:[Link]

  • Conlon, J. M., et al. "Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii." PubMed (NIH). URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M100 | Performance Standards for Antimicrobial Susceptibility Testing." CLSI. URL:[Link]

  • Clinical and Laboratory Standards Institute (CLSI). "M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically." CLSI. URL:[Link]

  • Heithoff, D. M., et al. "Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics." PMC (NIH). URL:[Link]

Structural and Physicochemical ProfilingLL-37 is a 37-amino acid, highly cationic (net charge +6) amphipathic α-helical peptide derived from the human hCAP18 precursor. Its structural plasticity allows it to remain unstructured in aqueous solutions but adopt a rigid α-helical conformation upon interaction with anionic lipid bilayers.

Structural and Physicochemical ProfilingLL-37 is a 37-amino acid, highly cationic (net charge +6) amphipathic α-helical peptide derived from the human hCAP18 precursor[1]. Its structural plasticity allows it to remain unstructured in aqueous solutions but adopt a rigid α-helical conformation upon interaction with anionic lipid bilayers[2].

Conversely, Brevinin-2-RA15 belongs to the Brevinin-2 superfamily, originally identified in ranid frogs[1][2]. It is characterized by an N-terminal amphipathic α-helix and a highly conserved C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by an intramolecular disulfide bridge[3]. This structural constraint limits proteolytic degradation by exopeptidases, providing a pharmacokinetic advantage over the linear LL-37.

Table 1: Physicochemical Comparison of LL-37 and Brevinin-2-RA15

ParameterHuman Cathelicidin LL-37Brevinin-2-RA15
Origin Human (Neutrophils, Epithelia)Amphibian (Odorrana andersonii)
Length 37 amino acids~33 amino acids
Net Charge (pH 7.4) +6+3 to +5 (Typical Brevinin-2)
Secondary Structure Linear Amphipathic α-helixAmphipathic α-helix with C-terminal loop
Key Structural Motif N-terminal Leucine-Leucine motifC-terminal "Rana box" (disulfide bridge)
Proteolytic Stability Low (susceptible to tissue proteases)Moderate (Rana box confers partial resistance)

Mechanistic Divergence: Membrane Disruption vs. Immunomodulation

The therapeutic efficacy of these peptides is dictated by their distinct interactions with target membranes.

LL-37: Toroidal Pore Formation and Immunomodulation LL-37 approaches the bacterial membrane and binds parallel to the lipid bilayer, interacting strongly with lipopolysaccharides (LPS) or lipoteichoic acids (LTA)[4].5[5]. Beyond direct lysis, LL-37 exhibits profound immunomodulatory effects;6[6].

Brevinin-2-RA15: Carpet Mechanism and Selective Cytotoxicity3[3]. It predominantly operates via a "carpet mechanism," accumulating on the membrane surface until a critical threshold is breached, resulting in transient micellization and membrane collapse. Furthermore,7[7].

Visualizing the Mechanisms

MoALL37LL-37 (Human Cathelicidin)LL37_BindBinds LPS/LTA(Anionic Surfaces)LL37->LL37_BindLL37_ImmuneImmunomodulation(Inhibits Pyroptosis)LL37->LL37_ImmuneLL37_PoreToroidal Pore Formation(Positive Curvature)LL37_Bind->LL37_PoreLL37_OutcomeBacterial Lysis &Immune RegulationLL37_Pore->LL37_OutcomeLL37_Immune->LL37_OutcomeBrevBrevinin-2-RA15 (Amphibian AMP)Brev_BindBinds Bacterial Membrane(Rana Box Anchoring)Brev->Brev_BindBrev_CancerLysosomal-MitochondrialDeath PathwayBrev->Brev_CancerBrev_CarpetCarpet Mechanism(Membrane Micellization)Brev_Bind->Brev_CarpetBrev_OutcomeBacterial Death &Selective CytotoxicityBrev_Carpet->Brev_OutcomeBrev_Cancer->Brev_Outcome

Figure 1: Comparative Mechanisms of Action: LL-37 vs. Brevinin-2-RA15.

Experimental Methodologies: Self-Validating Protocols

Generating reproducible peptide data requires anticipating physicochemical artifacts. Below are the optimized protocols for evaluating these peptides.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

  • Causality & Rationale : Cationic peptides like LL-37 and Brevinin-2-RA15 readily adsorb to standard polystyrene plastics, artificially inflating MIC values. We mandate the use of polypropylene microtiter plates. Furthermore, physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) in standard media can antagonize peptide binding; thus, Cation-Adjusted Mueller-Hinton Broth (CAMHB) is strictly required to reflect in vivo efficacy.

  • Step-by-Step :

    • Synthesize and purify peptides via RP-HPLC (>95% purity); lyophilize and reconstitute in 0.01% acetic acid containing 0.2% Bovine Serum Albumin (BSA) to prevent aggregation.

    • Prepare a 2-fold serial dilution of the peptide (0.5 to 64 µM) in a 96-well polypropylene plate.

    • Inoculate with mid-log phase bacterial suspension (E. coli ATCC 25922 or S. aureus ATCC 29213) to achieve a final concentration of 5 × 10⁵ CFU/mL per well.

    • Incubate at 37°C for 18-20 hours under static conditions.

    • Determine MIC as the lowest concentration exhibiting no visible growth (measured via OD₆₀₀ < 0.05).

  • Self-Validation System : Include a sterility control (media only), a growth control (bacteria + vehicle), and an orthogonal positive control (Polymyxin B). If the Polymyxin B MIC deviates from CLSI guidelines (0.5-2 µg/mL for E. coli), the assay is voided, ensuring the system is self-calibrating.

Protocol B: Calcein Leakage Assay for Mechanistic Profiling

  • Causality & Rationale : To differentiate between the toroidal pore mechanism of LL-37[5] and the carpet mechanism of Brevinin-2-RA15, we utilize Large Unilamellar Vesicles (LUVs) encapsulating a self-quenching fluorophore (calcein). The choice of lipids is critical: POPE/POPG mimics the anionic bacterial membrane, while POPC/Cholesterol mimics the zwitterionic mammalian membrane.

  • Step-by-Step :

    • Prepare lipid films (POPE/POPG 3:1 molar ratio) by evaporating chloroform under a nitrogen stream, followed by vacuum desiccation.

    • Hydrate the film with 70 mM calcein buffer (pH 7.4) and extrude through a 100 nm polycarbonate membrane to form LUVs.

    • Remove unencapsulated calcein using size-exclusion chromatography (Sephadex G-50).

    • Monitor baseline fluorescence (Ex: 490 nm, Em: 520 nm) in a spectrofluorometer.

    • Inject peptide aliquots into the cuvette and record the kinetic increase in fluorescence over 10 minutes as calcein is released and de-quenched.

  • Self-Validation System : Establish 0% leakage with the baseline reading and 100% leakage by adding 0.1% Triton X-100 at the end of the assay. The percentage of leakage is calculated relative to this internal maximum, normalizing all data.

Quantitative Performance Data

The table below aggregates typical performance metrics, highlighting the therapeutic window (Selectivity Index) of both peptides.

Table 2: Comparative Efficacy & Toxicity

MetricLL-37Brevinin-2-RA15 (Brevinin-2 Class)
MIC: E. coli (Gram-negative) 1 - 10 µM[5]3 - 12 µM[3]
MIC: S. aureus (Gram-positive) 2 - 15 µM2 - 8 µM
Hemolytic Activity (HC₅₀) ~15 - 25 µM[5]>50 µM (Low hemolysis)[3]
Selectivity Index (HC₅₀ / MIC) Low to ModerateModerate to High
Primary Cytotoxic Target Broad-spectrumSemi-selective (Cancer cells)[7]

Translational Perspectives in Drug Development

While LL-37 boasts potent immunomodulatory capabilities, its clinical translation is bottlenecked by high production costs, systemic cytotoxicity at therapeutic doses, and rapid degradation by serum proteases[4]. Conversely, Brevinin-2-RA15 offers a distinct structural advantage. The C-terminal Rana box not only anchors the peptide to target membranes but provides a steric shield against exopeptidase cleavage[3].

For drug developers, Brevinin-2-RA15 represents a superior scaffold for engineering highly stable, topically applied anti-infectives or targeted oncology therapeutics. However, to fully realize the potential of either peptide, advanced formulation strategies—such as PEGylation, D-amino acid substitution, or encapsulation in lipid nanoparticles (LNPs)—are essential to widen the therapeutic index and ensure controlled release at the site of infection.

References[2] Mechanism of Lipid Bilayer Disruption by the Human Antimicrobial Peptide, LL-37. ACS Publications.https://pubs.acs.org/doi/10.1021/bi034424z[1] Antimicrobial Peptides of the Cathelicidin Family: Focus on LL-37 and Its Modifications. MDPI.https://www.mdpi.com/1422-0067/24/16/12836[8] Structure and organization of the human antimicrobial peptide LL-37 in phospholipid membranes: relevance to the molecular basis for its non-cell-selective activity. NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1221300/[6] Antimicrobial Cathelicidin Peptide LL-37 Inhibits the LPS/ATP-Induced Pyroptosis of Macrophages by Dual Mechanism. PLOS.https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0085765[5] An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. NIH.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4231908/[7] Brevinin-2R(1) semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway. NIH.https://pubmed.ncbi.nlm.nih.gov/18419593/[3] Brevinin-2-RA20 antimicrobial peptide - Odorrana andersonii (Golden crossband frog). UniProt.https://www.uniprot.org/uniprotkb/D2K8J4/entry[4] Engineered nucleic acids and methods of use thereof. Google Patents.https://patents.google.com/patent/EP2755986A1/en

Comparative Guide to Assessing the Synergistic Effects of Brevinin-2-RA15 with Conventional Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Combination Therapy and the Promise of Brevinin-2-RA15

In an era where antimicrobial resistance is a mounting global health crisis and cancer therapies face challenges of efficacy and drug resistance, the exploration of novel therapeutic agents and strategies is paramount.[1] One of the most promising strategies is combination therapy, where two or more drugs are used to achieve a greater therapeutic effect than the sum of their individual actions—a phenomenon known as synergy.[2][3] This approach can lower required dosages, reduce toxicity, and combat the development of resistance.[1][3]

Antimicrobial peptides (AMPs) have emerged as a compelling class of molecules for such combination strategies.[1] Brevinin-2-RA15, a member of the Brevinin-2 superfamily of peptides isolated from amphibian skin, is a particularly promising candidate.[4][5] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, pathogenic fungi, and has demonstrated selective cytotoxicity against a range of cancer cell lines with minimal hemolytic activity against red blood cells.[4][6][7][8]

The primary mechanism of action for many Brevinin-2 peptides involves the disruption and permeabilization of microbial cell membranes.[4][9][10] In cancer cells, Brevinin-2R has been shown to induce cell death through a distinct lysosomal-mitochondrial pathway.[5][11] These unique mechanisms make Brevinin-2-RA15 an ideal partner for conventional antibiotics and chemotherapeutics, creating the potential for powerful synergistic interactions.

This guide provides a comprehensive overview of the experimental frameworks and detailed protocols for assessing the synergistic potential of Brevinin-2-RA15, designed for researchers and drug development professionals. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Part 1: Assessing Synergistic Antimicrobial Effects

The Rationale: A Two-Pronged Attack on Pathogens

The primary hypothesis for synergy between Brevinin-2-RA15 and conventional antibiotics is rooted in their complementary mechanisms of action. Many bacteria develop resistance to antibiotics by limiting drug entry (e.g., altering porins) or actively pumping them out (efflux pumps).[3] Brevinin-2-RA15's ability to perturb and form pores in the bacterial membrane can effectively bypass these resistance mechanisms.[9] This disruption is theorized to increase membrane permeability, allowing the conventional antibiotic to flood the cell, reach its intracellular target, and execute its function more efficiently.[9][12] This combination creates a potent, multi-target attack that is more difficult for bacteria to overcome.

Experimental Workflow for Antimicrobial Synergy Assessment

A systematic approach is crucial for accurately quantifying synergy. The workflow involves initial screening to determine individual potencies, followed by combination testing and dynamic analysis.

G cluster_0 Phase 1: Baseline Potency cluster_1 Phase 2: Combination Screening cluster_2 Phase 3: Dynamic Confirmation cluster_3 Phase 4: Interpretation A Determine MIC of Brevinin-2-RA15 Alone C Checkerboard Assay (2D Drug Titration) A->C B Determine MIC of Antibiotic Alone B->C D Calculate Fractional Inhibitory Concentration (FIC) Index C->D E Time-Kill Curve Assay (at synergistic concentrations) D->E G Classify Interaction (Synergy, Additive, Antagonism) D->G F Analyze Rate and Extent of Bacterial Killing E->F F->G

Caption: Workflow for assessing antimicrobial synergy.

Detailed Protocol 1: The Checkerboard Assay

The checkerboard assay is a robust, high-throughput in vitro method to screen for synergy between two agents.[13] It involves a two-dimensional titration of both compounds in a microtiter plate to identify the Minimum Inhibitory Concentration (MIC) of each drug, both alone and in combination.[14]

Step-by-Step Methodology:
  • Preparation of Reagents:

    • Prepare stock solutions of Brevinin-2-RA15 and the chosen antibiotic (e.g., Ciprofloxacin) in an appropriate solvent. Stock concentrations should be at least double the highest concentration to be tested.[15]

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) and then dilute it (typically 1:100 or 1:150) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve the final desired test concentration (e.g., 5 x 10⁵ CFU/mL).[15]

  • Plate Setup (96-well plate):

    • Dispense 50 µL of CAMHB into all wells from columns 1-11 and rows A-H.

    • Drug A (Brevinin-2-RA15): Add 100 µL of a working solution (e.g., 4x the MIC of Brevinin-2-RA15) to all wells in column 1. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across to column 10. Discard 50 µL from column 10. Column 11 will serve as the Drug B-only control (no Drug A).

    • Drug B (Antibiotic): Add 100 µL of a working solution (e.g., 4x the MIC of the antibiotic) to all wells in row A. Perform a two-fold serial dilution by transferring 50 µL from row A to row B, mixing, and repeating down to row G. Discard 50 µL from row G. Row H will serve as the Drug A-only control.

    • This creates a matrix where drug concentrations decrease from top-left to bottom-right.

    • Column 12 serves as the growth control (broth and bacteria only) and a sterility control (broth only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension, bringing the final volume to 100 µL.[15]

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis and FIC Calculation:

    • After incubation, determine the MIC for each well by visual inspection (the lowest concentration showing no turbidity).

    • The MIC of Drug A alone is determined in Row H, and the MIC of Drug B alone is in Column 11.

    • The MICs of the drugs in combination are the concentrations in the non-turbid wells within the matrix.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index for each non-turbid well using the following formula[16]: FIC Index = FIC of Drug A + FIC of Drug B Where:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • The FIC Index for the combination is the lowest FIC Index value calculated from all non-turbid wells.

Data Interpretation:

The interaction is classified based on the calculated FIC Index[15][16]:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Combination Example (vs. E. coli)MIC Alone (µg/mL)MIC in Combination (µg/mL)FIC Index CalculationResult
Brevinin-2-RA15 162FIC A = 2/16 = 0.125Synergy [14][16]
Ciprofloxacin 0.250.0625FIC B = 0.0625/0.25 = 0.250FIC Index = 0.375
Detailed Protocol 2: Time-Kill Curve Analysis

While the checkerboard assay provides a static snapshot, the time-kill assay offers dynamic insight into the rate and extent of bactericidal activity.[17][18] This method is essential for confirming synergistic interactions observed in checkerboard screens.

Step-by-Step Methodology:
  • Preparation:

    • Prepare several tubes of CAMHB containing:

      • No drug (Growth Control)

      • Brevinin-2-RA15 at a sub-MIC concentration (e.g., 0.25x MIC)

      • Antibiotic at a sub-MIC concentration (e.g., 0.25x MIC)

      • The combination of Brevinin-2-RA15 and the antibiotic at the same sub-MIC concentrations.

    • Prepare an exponential-phase bacterial culture and dilute it in the test tubes to a starting inoculum of approximately 5 x 10⁵ CFU/mL.[19]

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, and 24 hours), draw an aliquot from each tube.

  • Enumeration of Viable Bacteria:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline or phosphate-buffered saline.

    • Plate the dilutions onto Mueller-Hinton agar plates.

    • Incubate the plates for 18-24 hours at 37°C.

    • Count the colonies on the plates to determine the number of colony-forming units per milliliter (CFU/mL) at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Compare the curve for the combination treatment to the curves for the single agents and the growth control.

Data Interpretation:

The definitions for the interaction can be summarized as follows[19][20]:

  • Synergy: A ≥2-log₁₀ decrease in CFU/mL for the combination compared to its most active single agent at a specific time point (usually 24 hours).

  • Indifference: A <2-log₁₀ change (increase or decrease) in CFU/mL for the combination compared to its most active agent.

  • Antagonism: A ≥2-log₁₀ increase in CFU/mL for the combination compared to its most active agent.

  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[17]

Treatment GroupLog₁₀ CFU/mL at 24hChange vs. Most Active Agent (Ciprofloxacin)Interpretation
Growth Control8.5N/ANormal Growth
Brevinin-2-RA15 (0.25x MIC)7.8N/AMinimal Effect
Ciprofloxacin (0.25x MIC)6.5N/ABacteriostatic
Combination 4.2 -2.3 log₁₀ Synergy [19][20]

Part 2: Assessing Synergistic Anticancer Effects

The Rationale: Exploiting Alternative Death Pathways

The rationale for combining Brevinin-2-RA15 with conventional chemotherapeutics lies in its distinct mode of action against cancer cells. Many standard chemotherapy drugs (e.g., cisplatin, doxorubicin) primarily induce apoptosis by causing DNA damage.[11] In contrast, Brevinin-2R has been shown to trigger a caspase-independent cell death pathway involving lysosomal membrane permeabilization and mitochondrial disruption.[5][11] Combining these two different approaches could create a powerful synergistic effect, potentially overcoming resistance to conventional apoptosis-inducing agents and leading to more profound tumor cell killing.[11][21]

Experimental Design and Isobologram Analysis

For assessing anticancer synergy, the checkerboard design can be adapted using a cell viability assay like the MTT assay. However, a more rigorous and visual method for analysis is the isobologram.[2][22]

Isobologram Analysis is a graphical method used in pharmacology to evaluate drug interactions.[23] It plots the concentrations of two drugs required to produce a specific, constant effect (e.g., 50% inhibition of cell growth, or IC₅₀). A line connecting the IC₅₀ value of Drug A on the y-axis and the IC₅₀ value of Drug B on the x-axis represents theoretical additivity.[22][24]

G origin x_axis Concentration of Drug B (Chemotherapeutic) origin->x_axis y_axis Concentration of Brevinin-2-RA15 origin->y_axis IC50A_point IC50A IC50B_point IC50B IC50A_point->IC50B_point Line of Additivity Synergy_point Synergy Antagonism_point Antagonism p1 Synergy_label Synergistic Region Antagonism_label Antagonistic Region

Caption: Isobologram illustrating drug interaction types.

Data Interpretation:
  • Synergy: Experimental data points for the combination that fall below the line of additivity indicate synergy, meaning lower concentrations of both drugs are needed to achieve the same effect.[2][22]

  • Additivity: Data points that fall on the line indicate an additive effect.

  • Antagonism: Data points that fall above the line indicate antagonism, meaning higher concentrations are required.[2]

Experimental Protocol Outline:
  • Determine Individual IC₅₀: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells[8][11]) and perform dose-response assays for Brevinin-2-RA15 and the chemotherapeutic agent separately to determine their individual IC₅₀ values.

  • Combination Cytotoxicity Assay: Set up a matrix of drug concentrations (similar to the checkerboard) at a fixed ratio (e.g., based on the ratio of their IC₅₀ values) or a non-fixed ratio.[24]

  • Cell Viability Measurement: After a set incubation period (e.g., 48-72 hours), measure cell viability using an MTT or similar assay.

  • Plot the Isobologram: For the desired effect level (IC₅₀), plot the concentration of Brevinin-2-RA15 (y-axis) against the concentration of the chemotherapeutic (x-axis) for the combinations that achieved that effect.

  • Analyze Position: Determine if the experimental points lie below (synergy), on (additivity), or above (antagonism) the theoretical line of additivity.

Drug Combination (vs. MCF-7 cells)IC₅₀ AloneCombination Doses for 50% InhibitionPlotted Position Relative to Additivity LineInterpretation
Brevinin-2-RA15 10 µM2 µMBelow the lineSynergy [22][24]
Doxorubicin 1 µM0.3 µMBelow the lineSynergy

Conclusion

Brevinin-2-RA15 stands out as a versatile peptide with significant potential for use in combination therapies against both microbial pathogens and cancer. Its distinct membrane-disrupting and alternative cell death-inducing mechanisms make it an excellent candidate for synergistic pairing with conventional drugs. The methodologies outlined in this guide—the checkerboard assay for initial screening, time-kill analysis for dynamic confirmation of antimicrobial synergy, and isobologram analysis for evaluating anticancer interactions—provide a robust, multi-tiered framework for drug development professionals. By systematically applying these validated protocols, researchers can effectively quantify synergistic effects, paving the way for the development of novel, more effective treatment regimens that can overcome the critical challenges of drug resistance.

References

  • Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. (URL: )
  • Checkerboard Assay for Determining the Synergistic Antibiotic Activity of Nordalbergin. Benchchem. (URL: )
  • Antimicrobial Synergy Testing/Checkerboard Assay.
  • SynergyFinder™ Drug Combin
  • Drug Combinations: Tests and Analysis with Isoboles. PMC. (URL: )
  • Łuszczki, J. J., & Wlaź, A. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Journal of Pre-Clinical and Clinical Research, 17(4), 238–241. (URL: )
  • Lee, J. H., et al. (2010). Comparison of methods for evaluating drug-drug interaction. IMR Press. (URL: )
  • Time-kill studies – including synergy time-kill studies. GARDP Revive. (URL: )
  • Checkerboard assay. GARDP Revive. (URL: )
  • Checkerboard (synergy) assays. Bio-protocol. (URL: )
  • Ghavami, S., et al. (2008).
  • Antimicrobial Synergy Study – Checkerboard Testing. Emery Pharma. (URL: )
  • Son, M., et al. (2009). Antimicrobial properties of brevinin-2-related peptide and its analogs: Efficacy against multidrug-resistant Acinetobacter baumannii. PubMed. (URL: [Link])

  • A Rapid Screening Protocol for Detecting Pharmacological Interactions. Journal of Microbiology, Biotechnology and Food Sciences. (URL: )
  • Jacobs, D. M., et al. (2013). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. PMC. (URL: [Link])

  • Jacqueline, C., & Caillon, J. (2014). Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus. ASM Journals. (URL: [Link])

  • Rinaldi, A. C. (2002). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. PMC. (URL: [Link])

  • Ghavami, S., et al. (2018). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. PMC. (URL: [Link])

  • Wu, J., et al. (2014). In vitro synergistic activities of antimicrobial peptide brevinin-2CE with five kinds of antibiotics against multidrug-resistant clinical isolates. PubMed. (URL: [Link])

  • Wu, Q., et al. (2018). Brevinin-2 Drug Family—New Applied Peptide Candidates Against Methicillin-Resistant Staphylococcus aureus and Their Effects on Lys-7 Expression of Innate Immune Pathway DAF-2/DAF-16 in Caenorhabditis elegans. MDPI. (URL: [Link])

  • Use of brevinin-2r in the treatment of cancer.
  • Wang, C., et al. (2024). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. MDPI. (URL: [Link])

  • Brevinin-2R and Derivatives as Potential Anticancer Peptides: Synthesis, Purification, Characterization and Biological Activities. ResearchGate. (URL: [Link])

  • A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. Sultan Qaboos University. (URL: [Link])

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. (URL: [Link])

  • Taheri-Araghi, S. (2024). Synergistic action of antimicrobial peptides and antibiotics: current understanding and future directions. PMC. (URL: [Link])

  • Editorial: Synergistic effects of antimicrobial peptides in overcoming resistance. PMC. (URL: [Link])

  • Anticancer Activity of Brevinin-2R Peptide and its Two Analogues Against Myelogenous Leukemia Cell Line as Natural Treatments: An In Vitro Study. ResearchGate. (URL: [Link])

  • Batoni, G., et al. (2017). Combination Strategies to Enhance the Efficacy of Antimicrobial Peptides against Bacterial Biofilms. Frontiers. (URL: [Link])

  • Clinical Applications and Anticancer Effects of Antimicrobial Peptides: From Bench to Bedside. Frontiers. (URL: [Link])

Sources

A Comparative Guide to Elucidating the Membrane Disruption Mechanism of Brevinin-2-RA15

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the membrane disruption mechanism of the antimicrobial peptide (AMP) Brevinin-2-RA15. By employing a multi-faceted experimental approach and comparing its activity with well-characterized AMPs, we can build a robust, evidence-based understanding of its mode of action.

Introduction to Antimicrobial Peptides and Membrane Disruption Models

Antimicrobial peptides (AMPs) are a vital component of the innate immune system in a vast range of organisms, representing a first line of defense against pathogens.[1][2] Their primary mechanism often involves the direct disruption of microbial cell membranes. This interaction is largely driven by the cationic and amphipathic nature of these peptides, which facilitates preferential binding to the negatively charged components of bacterial membranes.[1][3] Several models have been proposed to describe how AMPs compromise membrane integrity:

  • Barrel-Stave Model: Peptides insert perpendicularly into the membrane, forming a barrel-like pore with their hydrophobic regions facing the lipids and hydrophilic regions lining the channel.

  • Toroidal Pore Model: Peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both peptides and lipid head groups.

  • Carpet/Detergent-like Model: Peptides accumulate on the membrane surface in a "carpet-like" manner. Once a critical concentration is reached, they disrupt the membrane in a detergent-like fashion, leading to the formation of micelles and complete membrane lysis.

Brevinins are a large family of AMPs isolated from the skin of frogs and are divided into Brevinin-1 and Brevinin-2 subfamilies.[2][4] Brevinin-2 peptides, the focus of this guide, are known for their potent activity against a broad spectrum of bacteria and their characteristic C-terminal "Rana-box," a disulfide-bridged cyclic motif.[5][6] Understanding the precise mechanism of a specific peptide like Brevinin-2-RA15 is crucial for its development as a potential therapeutic agent.[7][8]

The Contenders: A Comparative Framework

To elucidate the specific mechanism of Brevinin-2-RA15, its activity must be benchmarked against AMPs with well-established and distinct mechanisms.

  • Melittin: The principal component of bee venom, Melittin is a potent, largely α-helical peptide known to form toroidal pores. It serves as a positive control for strong membrane permeabilization.[9]

  • Magainin 2: Isolated from the skin of the African clawed frog, Magainin 2 also forms toroidal pores but is generally less lytic to mammalian cells than Melittin, providing a valuable comparison for selectivity.[10]

By comparing the biophysical and functional data of Brevinin-2-RA15 with these standards, we can more definitively categorize its mechanism of action.

A Multi-faceted Experimental Approach to Confirming Mechanism

Experimental Workflow for AMP Mechanism cluster_0 Phase 1: Quantifying Activity cluster_1 Phase 2: Structural Analysis cluster_2 Phase 3: Direct Visualization cluster_3 Phase 4: Synthesis Peptide_Synthesis Peptide Synthesis & Purification Liposome_Prep Liposome Preparation (SUVs) Peptide_Synthesis->Liposome_Prep CD_Spectroscopy Circular Dichroism (CD) Peptide_Synthesis->CD_Spectroscopy GUV_Prep GUV Preparation Peptide_Synthesis->GUV_Prep Leakage_Assay Calcein Leakage Assay Liposome_Prep->Leakage_Assay Liposome_Prep->CD_Spectroscopy Data_Integration Data Integration & Analysis Leakage_Assay->Data_Integration Quantifies Permeabilization CD_Spectroscopy->Data_Integration Determines Secondary Structure Confocal_Microscopy Confocal Microscopy GUV_Prep->Confocal_Microscopy Confocal_Microscopy->Data_Integration Visualizes Peptide-Membrane Interaction Mechanism_Confirmation Mechanism Confirmation Data_Integration->Mechanism_Confirmation

Caption: Experimental workflow for elucidating AMP mechanism.

Core Experimental Protocols & Comparative Data Analysis

This section details the essential protocols and provides expected comparative data to guide the investigation.

Vesicle Leakage Assay: Quantifying Membrane Permeabilization

Principle: This assay quantifies the ability of a peptide to disrupt a lipid bilayer by measuring the release of a self-quenching fluorescent dye (calcein) from Small Unilamellar Vesicles (SUVs).[12][13] High fluorescence indicates significant membrane leakage.[14][15]

Detailed Protocol:

  • SUV Preparation:

    • Prepare a lipid mixture mimicking a bacterial membrane (e.g., 7:3 POPE:POPG) in chloroform.

    • Dry the lipid mixture into a thin film under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours.

    • Hydrate the lipid film with a calcein buffer (e.g., 70 mM calcein, 10 mM TRIS, pH 7.4) by vortexing.[16]

    • Subject the hydrated lipid suspension to 5-7 freeze-thaw cycles.

    • Extrude the suspension through a 100 nm polycarbonate membrane to form SUVs.

    • Remove unencapsulated calcein using a size-exclusion chromatography column (e.g., Sephadex G-50).

  • Leakage Measurement:

    • Add a defined concentration of SUVs to a buffer-filled cuvette in a fluorometer.

    • Record the baseline fluorescence (F0) at an excitation/emission of 490/520 nm.[16]

    • Add increasing concentrations of the peptide (Brevinin-2-RA15, Melittin, Magainin 2) and record the fluorescence (F) over time until it plateaus.

    • Finally, add Triton X-100 (a detergent) to a final concentration of 0.1% to lyse all vesicles and record the maximum fluorescence (Ft).[15][16]

  • Data Analysis:

    • Calculate the percentage of leakage for each peptide concentration using the formula: % Leakage = ((F - F0) / (Ft - F0)) * 100[15][16]

    • Plot % Leakage versus peptide concentration to determine the EC50 (the concentration required for 50% leakage).

Comparative Data Analysis:

PeptideEC50 (µM) on POPE/POPG VesiclesInterpretation
Melittin ~ 0.5High permeabilization activity, consistent with strong pore formation.
Magainin 2 ~ 5.0Moderate permeabilization activity.
Brevinin-2-RA15 Hypothesized: 1-3Expected to show potent activity, likely comparable to or slightly less potent than Melittin, indicating an efficient membrane-disrupting mechanism.
Circular Dichroism (CD) Spectroscopy: Assessing Structural Changes

Principle: CD spectroscopy measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the secondary structure of peptides.[9][10] Unstructured peptides in aqueous solution often adopt ordered structures (e.g., α-helices) upon binding to lipid membranes.[17]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0).

    • Prepare SUVs (as in 4.1, but hydrated with the same phosphate buffer instead of calcein buffer).

    • Prepare samples for analysis: (a) peptide alone in buffer, and (b) peptide incubated with SUVs.

  • CD Measurement:

    • Record CD spectra from approximately 190 to 260 nm using a CD spectrometer.

    • Acquire spectra for the buffer and the SUV suspension alone for background correction.

  • Data Analysis:

    • Subtract the background spectra from the peptide-containing spectra.

    • Analyze the resulting spectra for characteristic secondary structure signatures: α-helices show distinct negative bands around 208 and 222 nm, while random coils have a strong negative band near 200 nm.[10][18]

    • Estimate the percentage of α-helical content using deconvolution software.

Comparative Data Analysis:

PeptideStructure in BufferStructure with POPE/POPG VesiclesInterpretation
Melittin Random CoilHigh α-helicity (~70-80%)Folds into its active helical conformation upon membrane binding.
Magainin 2 Random CoilModerate α-helicity (~50-60%)Also adopts a helical structure, essential for its function.
Brevinin-2-RA15 Hypothesized: Random CoilHypothesized: High α-helicityExpected to undergo a significant conformational change to an α-helix, a prerequisite for insertion and pore formation.
Confocal Microscopy with GUVs: Visualizing Membrane Disruption

Principle: Giant Unilamellar Vesicles (GUVs) are cell-sized (10-100 µm) model membranes that allow for direct visualization of peptide-membrane interactions using light microscopy.[19][20][21] By encapsulating a fluorescent dye and using a fluorescently-labeled peptide, we can observe peptide binding and subsequent membrane permeabilization in real-time.[12]

Detailed Protocol:

  • GUV Preparation (Electroformation):

    • Prepare a lipid solution (e.g., POPE/POPG/Liss-Rhod-PE for membrane visualization) in chloroform.

    • Deposit the lipid solution onto indium tin oxide (ITO) coated glass slides and dry under vacuum.[22]

    • Assemble a chamber with a silicone spacer and fill with a non-ionic swelling solution (e.g., sucrose).

    • Apply a low-frequency AC electric field for 2-4 hours to grow the GUVs.[22]

  • Microscopy Assay:

    • Harvest the GUVs and transfer them to an observation chamber containing an iso-osmolar buffer (e.g., glucose) and a soluble green fluorescent dye (like Alexa Fluor 488).

    • Add the fluorescently-labeled peptide (e.g., FITC-Brevinin-2-RA15) to the chamber.

    • Observe the GUVs using a confocal laser scanning microscope. Monitor the red channel for the GUV membrane, and the green channel for dye influx.

Comparative Data Analysis:

  • Melittin/Magainin 2: Expect to see rapid binding of the peptide to the GUV membrane, followed by a swift influx of the green dye into the vesicle, indicating pore formation. The vesicle may eventually rupture or shrink.

  • Brevinin-2-RA15: The key observation will be the nature of the disruption. Does the peptide cause localized pore formation (similar to Melittin), or does it lead to a more widespread, detergent-like dissolution of the GUV? The former would support a pore-forming mechanism (toroidal or barrel-stave), while the latter would suggest a carpet model.

Synthesis and Mechanistic Confirmation

  • Evidence for a Toroidal Pore Mechanism: This would be supported by (1) potent, dose-dependent leakage in the calcein assay, (2) a clear transition to an α-helical structure upon membrane binding in CD spectroscopy, and (3) direct visualization of peptide accumulation and subsequent dye influx through discrete pores in GUVs via confocal microscopy.

Brevinin-2-RA15 Proposed Mechanism A 1. Electrostatic Attraction (Cationic peptide binds to anionic membrane) B 2. Structural Transition (Peptide folds into α-helix upon membrane insertion) A->B C 3. Peptide Aggregation & Membrane Bending B->C D 4. Toroidal Pore Formation (Pore lined by peptides and lipid head groups) C->D E 5. Ion & Content Leakage (Cell Death) D->E

Caption: Proposed toroidal pore mechanism for Brevinin-2-RA15.

Conclusion and Implications

This guide outlines a systematic and robust methodology for confirming the membrane disruption mechanism of Brevinin-2-RA15. By comparing its performance against established AMPs like Melittin and Magainin 2 across a suite of biophysical and imaging techniques, researchers can build a compelling, evidence-based case for its mode of action. Confirming a specific mechanism, such as toroidal pore formation, is a critical step in the rational design of new peptide-based therapeutics with enhanced potency and selectivity, ultimately accelerating their path toward clinical application.[6]

References

  • Frontiers. (2020, December 14). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. [Link]

  • Taylor & Francis Online. (2018, January 8). Biophysical characterization of peptide–membrane interactions. [Link]

  • MDPI. (2018, August 22). Membrane Active Peptides and Their Biophysical Characterization. [Link]

  • Frontiers. (2018, June 4). Antimicrobial Peptides: Interaction With Model and Biological Membranes and Synergism With Chemical Antibiotics. [Link]

  • ResearchGate. (2026, February 9). (PDF) The Application of Biophysical Techniques to Study Antimicrobial Peptides. [Link]

  • MDPI. (2022, November 13). Design of Antimicrobial Peptides with Cell-Selective Activity and Membrane-Acting Mechanism against Drug-Resistant Bacteria. [Link]

  • PMC. (2021, October 18). Boosting Synergistic Effects of Short Antimicrobial Peptides With Conventional Antibiotics Against Resistant Bacteria. [Link]

  • Bio-protocol. (n.d.). 2.3. Calcein Leakage Assay. [Link]

  • PMC. (n.d.). Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides. [Link]

  • RSC Publishing. (2023, March 15). Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes. [Link]

  • Bio-protocol. (n.d.). 4.9. Calcein Leakage Assay. [Link]

  • PMC. (n.d.). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. [Link]

  • Diva-Portal.org. (2020, July 7). GIANT UNILAMELLAR VESICLES FOR PEPTIDE-MEMBRANE INTERACTION STUDIES USING FLUORESCENCE MICROSCOPY. [Link]

  • DTIC. (2019, August 20). Development of Next Generation Antimicrobial Peptides as Antimicrobial Therapy. [Link]

  • ACS Publications. (2022, August 5). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. [Link]

  • PMC. (2023, April 18). A Practical Guide to Preparation and Applications of Giant Unilamellar Vesicles Formed via Centrifugation of Water-in-Oil Emulsion Droplets. [Link]

  • EPFL. (2008, September 15). "Making Giant Unilamellar Vesicles via Hydration of a Lipid Film". In: Current Protocols in Cell Biology. [Link]

  • DSpace@MIT. (n.d.). MIT Open Access Articles Tuning of a Membrane-Perforating Antimicrobial Peptide to Selectively Target Membranes of Different. [Link]

  • PubMed. (n.d.). Electro-formation and fluorescence microscopy of giant vesicles with coexisting liquid phases. [Link]

  • MDPI. (2022, August 24). Antimicrobial Peptides Aka Host Defense Peptides. [Link]

  • R Discovery. (2014, January 1). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. [Link]

  • ResearchGate. (2022, December 21). Cheap portable electroformed giant unilamellar vesicles preparation kit. [Link]

  • R Discovery. (2025, August 9). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. [Link]

  • PubMed. (n.d.). An overview of Brevinin superfamily: structure, function and clinical perspectives. [Link]

  • PMC. (2018, June 5). Biological Properties, Current Applications and Potential Therapeautic Applications of Brevinin Peptide Superfamily. [Link]

  • PMC. (2021, December 16). Antimicrobial and Anti-inflammatory Effects of a Novel Peptide From the Skin of Frog Microhyla pulchra. [Link]

  • MDPI. (2025, August 1). Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. [Link]

  • Sultan Qaboos University. (2004, May 15). A family of brevinin-2 peptides with potent activity against Pseudomonas aeruginosa from the skin of the Hokkaido frog, Rana pirica. [Link]

Sources

Safety Operating Guide

Brevinin-2-RA15 peptide precursor proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Brevinin-2-RA15 Peptide Precursor: Comprehensive Laboratory Disposal and Safety Protocols

As research into antimicrobial peptides (AMPs) accelerates, laboratory safety protocols must evolve to address the unique biological hazards these molecules present. Brevinin-2-RA15 is a potent AMP precursor originally derived from the skin secretions of Rana frog species. Unlike inert synthetic chemicals, Brevinin-2-RA15 possesses profound bioactivity that demands specialized handling and disposal methodologies to prevent occupational exposure and environmental contamination.

This guide provides a rigorous, self-validating operational framework for the deactivation and disposal of Brevinin-2-RA15, ensuring your laboratory maintains the highest standards of safety and regulatory compliance.

Molecular Hazard Profile: The Causality of Toxicity

To understand the disposal requirements for Brevinin-2-RA15, one must first understand its molecular mechanics. Brevinin-2 peptides are characterized by an amphipathic alpha-helical N-terminus and a highly conserved C-terminal cyclic heptapeptide domain known as the "rana box," which is stabilized by a critical disulfide bridge[1].

This structural conformation allows the peptide to rapidly insert into and permeabilize lipid bilayers. While this makes it an effective antimicrobial agent, it also confers severe haemolytic activity and cytotoxicity to mammalian host cells[1]. Accidental exposure—whether via needlestick injection, mucosal splash, or inhalation of aerosolized lyophilized powder—can result in localized cell lysis and tissue damage. Therefore, all disposal protocols must focus on a central mechanistic goal: oxidizing the disulfide bridge and denaturing the peptide backbone to permanently eliminate its membrane-permeabilizing capabilities before it leaves the laboratory environment[2].

Validated Disposal Methodologies

The following step-by-step protocols are designed as self-validating systems. By incorporating verification steps (e.g., chemical indicator strips), researchers can definitively prove that the peptide has been neutralized, eliminating guesswork from the safety workflow.

Protocol A: Liquid Waste Inactivation (Aqueous Solutions)

Aqueous peptide solutions (e.g., cell culture media, assay buffers) must be chemically cleaved prior to disposal. We utilize Sodium Hypochlorite (bleach) because it acts as a strong oxidizing agent that effectively breaks the disulfide bonds of the rana box.

  • Collection: Consolidate all aqueous Brevinin-2-RA15 waste in a designated, compatible secondary container.

  • Chemical Inactivation: Add laboratory-grade sodium hypochlorite to the waste to achieve a final concentration of 1% (v/v) active chlorine [2].

  • Incubation: Agitate the solution gently and allow a minimum contact time of 30 minutes at room temperature[2].

  • Validation (The Self-Validating Step): Dip a chlorine test strip into the solution. If the strip indicates <0.5% active chlorine, the organic load of the waste has exhausted the oxidizer. Add additional bleach and incubate for another 15 minutes.

  • Neutralization & Disposal: Once deactivation is confirmed, neutralize the pH of the solution. If local wastewater regulations permit, flush the neutralized aqueous waste down the drain with a 10-fold volume of water[2]. Otherwise, route to your Environmental Health and Safety (EH&S) department.

Critical Exception:Do NOT mix organic solvent waste (e.g., HPLC effluents containing acetonitrile or methanol) with bleach. Mixing chlorinated oxidizers with organics can generate toxic chlorine gas or explosive mixtures. Solvent-based peptide waste must bypass chemical inactivation and be collected in separate, clearly labeled containers for direct EH&S incineration[2].

Protocol B: Solid Waste and Consumables

Lyophilized powder remnants and contaminated single-use plastics (weigh boats, pipette tips, microcentrifuge tubes) retain highly stable, bioactive peptide molecules.

  • Segregation: Discard all solid consumables directly into a leak-proof, puncture-resistant biohazard or chemical waste bin[2]. Do not attempt to wash or reuse single-use plastics exposed to the peptide.

  • Labeling: Seal the container and affix a label detailing the contents ("Biohazardous/Chemically Contaminated Peptide Waste") and the accumulation start date[3].

  • Disposal: Transfer the sealed containers to the institutional EH&S program for terminal disposal, which strictly requires incineration to thermally destroy the peptide bonds[2].

Protocol C: Contaminated Sharps

Needlestick injuries present the highest risk of direct systemic exposure to the hemolytic peptide.

  • Immediate Isolation: Immediately discard all needles, syringes, and broken glass into a UN-approved, rigid yellow sharps container (meeting BS 7230 or P621 standards)[4].

  • Volume Control: Never overfill the container beyond the marked 3/4 fill line, and never force items into the bin[4]. Do not discharge residual liquid from syringes into the sharps bin; eject liquid into the liquid waste stream first.

  • Thermal Deactivation: Autoclave the sealed sharps container at 121°C (15 psi) for 30 minutes [4].

  • Validation: Use Class 5 integrating indicators or biological indicators (Geobacillus stearothermophilus spores) inside the autoclave load to validate that steam penetration successfully reached the core of the waste.

  • Final Route: Following autoclaving, route the container for EH&S incineration[2].

Emergency Spill Containment

In the event of an accidental spill, immediate containment is required to prevent aerosolization and cross-contamination.

  • For Lyophilized Powders: Never dry-sweep a peptide powder spill. The fine powder is highly electrostatic and easily aerosolized, presenting a severe inhalation hazard[5]. Instead, gently cover the powder with absorbent laboratory pads. Carefully wet the pads with a 1% sodium hypochlorite solution to deactivate the peptide in situ. Wait 30 minutes, then collect the damp materials into a solid hazardous waste container[2].

  • For Liquid Solutions: Alert personnel in the immediate area. Contain the liquid using sand, vermiculite, or absorbent pads. Treat the spill zone with 1% bleach, wait 30 minutes, and wipe clean. Wash the area thoroughly with a laboratory-grade detergent and ventilate the room[2].

Quantitative Disposal Metrics

The following table summarizes the critical operational parameters for neutralizing Brevinin-2-RA15 waste streams:

Waste CategoryDeactivation Agent / MethodRequired Concentration / ParametersMinimum Contact TimeFinal Disposal Route
Aqueous Liquids Sodium Hypochlorite (Bleach)1% (v/v) active chlorine30 minutespH Neutralization → Drain
Organic Liquids None (Direct to EH&S)N/A (Do not mix with bleach)N/AEH&S Hazardous Waste
Solid Consumables Institutional IncinerationN/AN/AEH&S Hazardous Waste
Contaminated Sharps Steam Autoclaving121°C, 15 psi30 minutesEH&S Incineration
Reusable Labware Enzymatic Detergent / Bleach1% (m/v) or 1% (v/v)30 minutesWash & Purified Water Rinse

Waste Segregation Workflow

To ensure compliance across your laboratory personnel, utilize the following decision-tree workflow for the segregation and deactivation of Brevinin-2-RA15 waste.

G Start Brevinin-2-RA15 Waste Generated Liquid Liquid Waste (Solutions/Media) Start->Liquid Solid Solid Waste (Vials/PPE/Consumables) Start->Solid Sharps Contaminated Sharps (Needles/Glass) Start->Sharps Bleach Chemical Inactivation (1% NaOCl, 30 min) Liquid->Bleach Aqueous Waste Incineration EH&S Incineration (Hazardous Waste) Liquid->Incineration Organic/HPLC Waste Solid->Incineration Autoclave Autoclave Decontamination (121°C, 30 min) Sharps->Autoclave Drain pH Neutralization & Drain Disposal Bleach->Drain Autoclave->Incineration

Workflow for the segregation, deactivation, and disposal of Brevinin-2-RA15 peptide waste.

References

  • Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. Peptide24.[Link]

  • Research Protocols - Cosmic Peptides: Disposal Procedures. Cosmic Peptides.[Link]

  • Rational Engineering of a Brevinin-2 Peptide: Decoupling Potency from Toxicity Through C-Terminal Truncation and N-Terminal Chiral Substitution. PMC (NIH). [Link]

  • Procedure for the identification, segregation, and disposal of Biological / Clinical waste. University of Nottingham.[Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.